Dimethyl allylphosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-dimethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQAGGCVFVCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226610 | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-54-0 | |
| Record name | Dimethyl allylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl Allylphosphonate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Dimethyl Allylphosphonate (DMAP), a versatile organophosphorus compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of DMAP's chemical properties, structure, synthesis, and reactivity. We will delve into the causality behind experimental protocols and highlight its role as a valuable intermediate in modern organic synthesis and materials science.
Introduction and Structural Elucidation
This compound (CAS No. 757-54-0) is a colorless liquid that serves as a pivotal building block in various chemical transformations.[1] Its structure uniquely combines a reactive allyl group with a phosphonate ester moiety, making it a bifunctional reagent capable of participating in a wide array of reactions. This dual reactivity is the cornerstone of its utility, allowing for the synthesis of complex molecular architectures.
Core Identifiers:
-
IUPAC Name: 3-dimethoxyphosphorylprop-1-ene[2]
The molecule's architecture, featuring a phosphorus(V) center, is fundamental to its chemical behavior, particularly in reactions involving the phosphonate carbanion.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is non-negotiable for its effective use in a laboratory setting. These parameters dictate purification methods, reaction conditions, and analytical characterization.
Physical Properties
The quantitative physical properties of DMAP are summarized below. These values are critical for experimental design, particularly for distillative purification and for calculating molar equivalents.
| Property | Value | Unit | Source |
| Molecular Weight | 150.11 | g/mol | [2][3] |
| Boiling Point | 181.3 | °C at 760 mmHg | [1] |
| Melting Point | 41-42 | °C at 0.5 mmHg | [1] |
| Density | 1.049 | g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.436 - 1.440 | [1] | |
| Flash Point | 77.8 | °C | [1] |
| LogP (Octanol/Water) | 1.658 | [1][3] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for compound identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methoxy protons (a doublet due to P-H coupling, ~3.7 ppm), the allylic methylene protons adjacent to phosphorus (a doublet of doublets of triplets, ~2.6 ppm), and the vinyl protons of the allyl group (~5.2-5.8 ppm).
-
¹³C NMR: The carbon spectrum will show signals for the methoxy carbons, the allylic methylene carbon (coupled to phosphorus), and the two distinct vinyl carbons.
-
³¹P NMR: The phosphorus NMR spectrum displays a characteristic singlet in the phosphonate region, typically around δ 27-30 ppm (referenced to 85% H₃PO₄). Specific data for DMAP in CDCl₃ is available.[4] This single peak is a reliable indicator of reaction completion during synthesis and confirms the phosphorus oxidation state.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of DMAP is dominated by several key stretching frequencies that confirm its structure:
-
P=O Stretch: A strong, prominent absorption band is observed around 1246 cm⁻¹. This phosphoryl stretch is highly characteristic of phosphonates.[5]
-
P-O-C Stretch: Strong bands typically appear in the 1030-1050 cm⁻¹ region.
-
C=C Stretch: A medium-intensity band for the allyl double bond is expected around 1645 cm⁻¹.
-
=C-H Stretch: A band corresponding to the vinyl C-H bonds appears just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns include the loss of methoxy groups (-OCH₃) and cleavage of the allyl group.[2]
Synthesis: The Michaelis-Arbuzov Reaction
The most reliable and widely used method for synthesizing dialkyl alkylphosphonates, including DMAP, is the Michaelis-Arbuzov reaction.[6][7] This reaction provides a direct and high-yielding pathway to form a stable carbon-phosphorus bond.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism:
-
Sₙ2 Attack: The nucleophilic phosphorus atom of the trivalent trimethyl phosphite attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide). This forms a quasi-stable phosphonium salt intermediate.[7]
-
Dealkylation: The halide anion then attacks one of the methyl groups on the phosphonium intermediate in a second Sₙ2 reaction. This step is typically the rate-determining and irreversible part of the reaction, driven by the formation of the thermodynamically stable phosphoryl (P=O) bond. The products are the desired this compound and a volatile methyl halide byproduct.[7]
The choice of a halide (Br > Cl) is critical; allyl bromide is more reactive than allyl chloride, allowing the reaction to proceed under milder conditions. The reaction is often performed neat or in a high-boiling solvent to facilitate the removal of the volatile methyl bromide byproduct, driving the equilibrium towards the product.[8]
Caption: Michaelis-Arbuzov reaction pathway for DMAP synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning progress can be monitored and confirmed at key stages. The synthesis is adapted from well-established procedures for analogous phosphonates.[8]
Objective: To synthesize this compound from Trimethyl Phosphite and Allyl Bromide.
Materials:
-
Trimethyl phosphite (P(OMe)₃)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Nitrogen or Argon gas supply
-
Distillation apparatus
Procedure:
-
System Preparation (Inert Atmosphere is Key): Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus must be dried thoroughly to prevent hydrolysis of the phosphite. Purge the system with dry nitrogen or argon for 10-15 minutes. Causality: Trivalent phosphorus compounds are susceptible to oxidation, and phosphites can hydrolyze. An inert atmosphere is crucial for high yield and purity.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with freshly distilled trimethyl phosphite (1.0 eq). Begin stirring and add allyl bromide (1.1 eq) dropwise. Causality: A slight excess of the more volatile allyl bromide ensures the complete consumption of the phosphite. The addition should be controlled as the initial Sₙ2 reaction can be exothermic.
-
Reaction: Gently heat the stirred mixture to 70-80 °C. The reaction progress can be monitored by observing the formation of methyl bromide, which can be vented through a bubbler. Maintain this temperature for 3-4 hours. Causality: Heating is required to drive the second dealkylation step. The temperature is kept below the boiling point of allyl bromide to maintain stoichiometry but high enough for a reasonable reaction rate.
-
Workup and Purification:
-
After the reaction is complete (as indicated by the cessation of methyl bromide evolution or by ³¹P NMR analysis of an aliquot), cool the mixture to room temperature.
-
Remove any excess allyl bromide and the methyl bromide byproduct by distillation at atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation. The product is a colorless oil. Causality: Vacuum distillation is essential because DMAP has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition or side reactions.
-
-
Validation: Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and Mass Spectrometry, comparing the obtained spectra with reference data.
Chemical Reactivity and Synthetic Utility
DMAP is a versatile reagent due to its two distinct reactive sites.
Reactions of the Allyl Group
The terminal double bond can participate in a variety of transformations:
-
Polymerization: DMAP can be used as a monomer or co-monomer in polymerization reactions to create phosphonated polymers, which exhibit enhanced flame retardancy and thermal stability.[1] The phosphorus content acts as a fire retardant by forming a protective char layer upon heating.[1]
-
Ozonolysis: Cleavage of the double bond via ozonolysis provides a route to synthesize diethyl 2-oxoethylphosphonate, a valuable intermediate for further functionalization.[9]
-
Metathesis: The allyl group can participate in cross-metathesis reactions with other olefins in the presence of ruthenium catalysts (e.g., Grubbs' catalyst), enabling the construction of more complex phosphonated molecules.[9]
The Horner-Wadsworth-Emmons (HWE) Reaction
The most significant application of DMAP in organic synthesis is its use in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction offers a reliable method for forming alkenes, with a strong preference for the (E)-isomer, from aldehydes and ketones.[10][11]
Mechanistic Rationale: The HWE reaction begins with the deprotonation of the carbon alpha to the phosphorus atom using a strong base (e.g., NaH, LDA) to form a highly nucleophilic phosphonate carbanion.[10][11] This anion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rapidly rearranges to a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[11][12]
Advantages over the Wittig Reaction:
-
The phosphonate carbanion is more nucleophilic and generally less basic than a Wittig ylide, allowing for a broader substrate scope.[11]
-
The byproduct is a dialkyl phosphate salt, which is easily removed by an aqueous workup, simplifying product purification significantly.[10][13]
-
The reaction typically exhibits high (E)-stereoselectivity, which is predictable and valuable in target-oriented synthesis.[10][11]
Caption: Generalized workflow of the HWE reaction using an allylic phosphonate.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
General Hazards: The compound is considered a combustible liquid.[1] Safety data sheets for analogous compounds suggest it may cause skin and serious eye irritation.[14]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[15][16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Store away from strong oxidizing agents.[16]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. In all cases of significant exposure, seek medical attention.[15][16]
Conclusion
This compound is a highly valuable and versatile reagent in the chemist's toolkit. Its dual functionality allows for a broad range of synthetic transformations, from the creation of flame-retardant polymers to the stereoselective synthesis of complex alkenes via the Horner-Wadsworth-Emmons reaction. A firm grasp of its properties, synthesis via the Michaelis-Arbuzov reaction, and subsequent reactivity is crucial for leveraging its full potential in research, drug development, and materials science.
References
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- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of Dimethyl Allylphosphonate via the Michaelis-Arbuzov Reaction
Abstract
Dimethyl allylphosphonate is a valuable synthetic intermediate in organophosphorus chemistry, finding applications in the development of novel materials, agrochemicals, and pharmaceuticals. The Michaelis-Arbuzov reaction is a robust and widely utilized method for forming the crucial carbon-phosphorus (C-P) bond necessary for its synthesis.[1][2] This guide provides an in-depth examination of the synthesis of this compound from trimethyl phosphite and an allyl halide. It covers the core reaction mechanism, a detailed experimental protocol, process optimization strategies, and essential safety considerations tailored for researchers, scientists, and professionals in drug development.
The Michaelis-Arbuzov Reaction: A Mechanistic Overview
First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the cornerstone for synthesizing a vast array of phosphonates, phosphinates, and phosphine oxides.[3] The reaction fundamentally involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphorus species upon reaction with an alkyl halide.[2][3]
The mechanism proceeds via a two-step Sɴ2 process:
-
Nucleophilic Attack: The reaction initiates with the Sɴ2 attack of the nucleophilic phosphorus atom of the trimethyl phosphite on the electrophilic carbon of the allyl halide. This step displaces the halide ion and forms a quasi-phosphonium salt intermediate.[2][3][4]
-
Dealkylation: The displaced halide ion then acts as a nucleophile, executing a second Sɴ2 attack on one of the methyl groups of the phosphonium intermediate. This results in the formation of the final this compound product and a volatile methyl halide byproduct (e.g., methyl bromide or chloride).[3] The evolution of this gaseous byproduct helps drive the reaction to completion.[1]
The reactivity of the alkyl halide is a critical factor, with the general order being R-I > R-Br > R-Cl.[2][5] For the synthesis of this compound, allyl bromide is often preferred over allyl chloride due to the superior leaving group ability of the bromide ion, which typically results in a faster and more efficient reaction.
Reaction Mechanism Diagram
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of this compound
This section details a reliable, field-proven protocol for the synthesis of this compound. The procedure is designed to be self-validating by including checkpoints and expected observations.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Molarity (mol) | Volume (mL) | Mass (g) |
| Trimethyl phosphite | C₃H₉O₃P | 124.08 | 0.1 | 9.8 | 12.4 |
| Allyl Bromide | C₃H₅Br | 120.98 | 0.11 | 9.5 | 13.3 |
-
Equipment: 100 mL two-necked round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, and a nitrogen/argon gas inlet. All glassware must be thoroughly dried before use to prevent hydrolysis of the phosphite.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the glassware and flush the system with a dry, inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as trialkyl phosphites can be susceptible to oxidation.[1][6]
-
Charging the Flask: Charge the round-bottom flask with trimethyl phosphite (12.4 g, 0.1 mol). Begin stirring the liquid.
-
Controlled Addition of Allyl Halide: Add allyl bromide (13.3 g, 0.11 mol) to the dropping funnel. Add the allyl bromide dropwise to the stirring trimethyl phosphite over 30-45 minutes.
-
Expert Insight: The reaction is exothermic. A slow, controlled addition is critical to manage the reaction temperature and prevent runaway reactions. The use of a slight excess (1.1 equivalents) of the allyl halide helps to ensure the complete conversion of the phosphite.[7]
-
-
Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 70-80°C.[8] Maintain this temperature for 3-4 hours.
-
Trustworthiness Checkpoint: The reaction progress can be monitored by observing the evolution of methyl bromide gas, which can be passed through a bubbler. The cessation of gas evolution is a good indicator that the reaction is nearing completion.
-
-
Work-up and Isolation: After the heating period, cool the mixture to room temperature. The crude product is often of sufficient purity for many applications.
-
Purification (Optional): For higher purity, the product can be purified by vacuum distillation. Remove any excess, unreacted allyl bromide and the methyl bromide byproduct under reduced pressure. The desired this compound is then collected by fractional distillation.
Process Optimization and Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the allyl halide is of good quality and used in slight excess. |
| Hydrolysis of phosphite. | Ensure all glassware is scrupulously dry and the reaction is run under a robust inert atmosphere. | |
| Side Product Formation | Reaction temperature too high. | Maintain strict temperature control. High temperatures can lead to pyrolysis or other side reactions.[3] |
| Impurities in starting materials. | Use freshly distilled starting materials. Trimethyl phosphite, in particular, should be pure.[6] |
Experimental Workflow
References
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- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
The Core Mechanism: The Michaelis-Arbuzov Reaction
An In-depth Technical Guide to the Formation Mechanism of Dimethyl Allylphosphonate
Introduction
This compound (DMAP) is a pivotal organophosphorus compound, valued for its utility as a versatile intermediate in the synthesis of a wide array of high-value chemicals.[1] Its structure, featuring a reactive allyl group and a phosphonate moiety, makes it an essential building block in the development of pharmaceuticals, advanced agrochemicals, and reactive flame retardants for polymer systems.[2][3][4] This guide provides a comprehensive exploration of the core chemical principles governing the formation of DMAP, with a primary focus on the predominant synthetic pathway, the Michaelis-Arbuzov reaction. We will delve into the reaction mechanism, detail a self-validating experimental protocol, discuss influential factors, and survey alternative synthetic strategies, offering researchers and drug development professionals a thorough understanding of this fundamental transformation.
The formation of the stable carbon-phosphorus (C-P) bond in this compound is most classically and efficiently achieved through the Michaelis-Arbuzov reaction.[5][6][7] First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has become a cornerstone of organophosphorus chemistry.[6][7] The reaction facilitates the conversion of a trivalent phosphorus ester, such as trimethyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[7]
The mechanism for the formation of this compound from trimethyl phosphite and an allyl halide (e.g., allyl bromide) is a two-step process, with both steps proceeding via a bimolecular nucleophilic substitution (Sɴ2) pathway.[5][8]
Step 1: Nucleophilic Attack and Formation of a Quasiphosphonium Intermediate
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of trimethyl phosphite at the electrophilic terminal carbon of the allyl halide.[5][8][9] This concerted Sɴ2 attack displaces the halide ion and results in the formation of a highly unstable trialkoxyphosphonium halide salt, often referred to as a quasiphosphonium intermediate.[5][6]
Step 2: Dealkylation of the Intermediate
The displaced halide ion, now acting as a nucleophile, executes a second Sɴ2 attack on one of the electrophilic methyl carbons of the phosphonium intermediate.[7][9] This attack cleaves a carbon-oxygen bond, leading to the formation of the thermodynamically stable pentavalent this compound, characterized by a phosphoryl (P=O) double bond, and a methyl halide byproduct (e.g., methyl bromide).[5][8]
The use of trimethyl phosphite is particularly advantageous as the methyl halide byproduct is a volatile gas that can be easily removed from the reaction mixture, helping to drive the equilibrium toward the final product.[5]
Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol and Workflow
The following protocol provides a robust, self-validating method for the laboratory-scale synthesis of this compound. The procedure is analogous to the well-documented synthesis of its diethyl counterpart.[10]
Materials and Equipment
| Reagent/Equipment | Specification |
| Trimethyl phosphite | Freshly distilled, ≥98% purity |
| Allyl bromide | ≥98% purity |
| Solvent | None (neat reaction) |
| Inert Gas | Nitrogen or Argon |
| Reaction Vessel | 250 mL round-bottomed flask |
| Condenser | Reflux condenser |
| Heating Source | Heating mantle with magnetic stirrer |
| Purification | Distillation apparatus for vacuum distillation |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble the reaction apparatus (flask, condenser) and purge the system thoroughly with nitrogen gas to displace air and moisture. This is critical as phosphites can be sensitive to oxidation and hydrolysis.
-
Charging Reactants: Under a positive pressure of nitrogen, charge the round-bottomed flask with freshly distilled trimethyl phosphite (e.g., 0.1 mol).
-
Addition of Allyl Halide: Slowly add allyl bromide (e.g., 0.11 mol, a slight excess) to the stirred trimethyl phosphite at room temperature. The reaction is exothermic, and a controlled addition rate is advisable.
-
Thermal Reaction: Heat the reaction mixture to a controlled temperature, typically between 70°C and 120°C.[10] The progress of the reaction can be monitored by observing the cessation of methyl bromide evolution or by analytical techniques like TLC or GC. The reaction is typically run for 2-4 hours.
-
Removal of Volatiles: Once the reaction is complete, increase the temperature to distill off the excess allyl bromide and any remaining volatile byproducts.[10]
-
Product Purification: The crude this compound is then purified by vacuum distillation to yield a colorless oil.
Caption: Experimental workflow for the synthesis of this compound.
Key Factors Influencing the Reaction Mechanism
The efficiency and outcome of the Michaelis-Arbuzov reaction are governed by several critical parameters.
-
Structure of the Alkyl Halide: The reactivity of the halide follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability in an Sɴ2 reaction.[8] Primary and benzylic halides, such as allyl bromide, are ideal substrates. Secondary halides react more slowly, while tertiary halides are generally unsuitable as they favor elimination side reactions.[8]
-
Catalysis: While often conducted thermally, the reaction can be accelerated. In industrial settings, catalysts such as sodium iodide (NaI) or potassium iodide (KI) are employed, particularly when using the less expensive but less reactive allyl chloride.[4] These catalysts facilitate a Finkelstein reaction, converting allyl chloride in-situ to the more reactive allyl iodide. Lewis acids like zinc iodide (ZnI₂) have also been shown to mediate the reaction, enabling it to proceed under milder conditions.[11]
-
Temperature and Solvents: The reaction typically requires heating, with temperatures ranging from 70°C to over 150°C.[4][10] For industrial-scale production, high-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used to achieve the necessary temperatures at atmospheric pressure.[4]
-
Inhibitors: Due to the presence of a polymerizable double bond in the allyl group, a small amount of a polymerization inhibitor, such as hydroquinone, is often added during industrial synthesis to prevent unwanted side reactions.[4]
Alternative Synthetic Routes for Allylphosphonates
While the Michaelis-Arbuzov reaction is the workhorse for DMAP synthesis, several other methods exist for forming the C-P bond in allylphosphonates, which are particularly useful for creating more complex or functionalized analogues.
-
Michaelis-Becker Reaction: This route provides an alternative by reacting a dialkyl phosphite (e.g., dimethyl phosphite) with an allyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the phosphite prior to alkylation.[12]
-
Transition Metal-Catalyzed Cross-Coupling: Modern organometallic chemistry offers powerful tools for C-P bond formation. Palladium and nickel catalysts are effective for the cross-coupling of aryl or vinyl halides with phosphites.[12][13] For instance, nickel-catalyzed Suzuki-Miyaura coupling reactions can be employed to synthesize 2-aryl substituted allylphosphonates.[14]
-
Direct Conversion of Allylic Alcohols: To circumvent the need to prepare an allyl halide from an alcohol, a one-pot procedure has been developed. This method involves treating an allylic alcohol directly with a trialkyl phosphite in the presence of a mediator like zinc iodide (ZnI₂).[11]
Product Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
| Property | Value |
| CAS Number | 757-54-0[1][15] |
| Molecular Formula | C₅H₁₁O₃P[1] |
| Molecular Weight | 150.11 g/mol [1] |
| Appearance | Clear, colorless liquid[15] |
| Boiling Point | 46 °C @ 0.35 mmHg (for diethyl analog)[16] |
| Refractive Index (n20/D) | ~1.4340 (for diethyl analog)[16] |
Spectroscopic methods are essential for structural elucidation:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure and connectivity of the molecule.[17]
-
Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides fragmentation patterns.[18]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, notably the strong P=O stretch.[18]
Conclusion
The formation of this compound is predominantly governed by the elegant and reliable Michaelis-Arbuzov reaction. This two-step Sɴ2 mechanism provides a high-yield, scalable pathway from readily available trimethyl phosphite and allyl halides. A thorough understanding of this core mechanism, coupled with knowledge of the factors influencing the reaction and awareness of alternative synthetic routes, empowers researchers and process chemists to effectively synthesize and utilize this critical chemical intermediate for a multitude of applications in drug discovery, materials science, and agriculture.
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- 14. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 757-54-0 [chemicalbook.com]
- 16. 烯丙基磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dimethyl Allylphosphonate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl allylphosphonate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this versatile organophosphorus compound. We will explore the causal factors behind chemical shifts and coupling constants, present detailed experimental protocols, and provide visual aids to facilitate a deeper understanding of the molecular structure and its spectroscopic signature.
Introduction: The Significance of this compound and NMR Analysis
This compound is a key organophosphorus intermediate utilized in a variety of synthetic applications, including the synthesis of flame retardants, agrochemicals, and as a building block for pharmaceuticals. Its reactivity, stemming from the presence of both a phosphonate group and an allyl moiety, makes it a valuable synthon in organic chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous characterization of such molecules. The magnetic properties of the ¹H, ¹³C, and ³¹P nuclei provide a detailed roadmap of the molecular framework, revealing not only the connectivity of atoms but also subtle stereochemical relationships. For organophosphorus compounds, the presence of the spin-active ³¹P nucleus (100% natural abundance) introduces an additional layer of complexity and informational richness to the ¹H and ¹³C NMR spectra through heteronuclear coupling, which is fundamental to confirming the identity and purity of the compound.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR spectra, the following numbering scheme for the atoms in this compound will be used throughout this guide.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
Expected Chemical Shifts and Coupling Constants:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| H-1 (P-CH₂) | ~2.6 - 2.8 | ddt | ²J(H-P) ≈ 22, ³J(H-H) ≈ 7.5, ⁴J(H-H) ≈ 1.2 |
| H-2 (-CH=) | ~5.7 - 5.9 | m | |
| H-3 (=CH₂) | ~5.1 - 5.3 | m | |
| H-4 (O-CH₃) | ~3.7 | d | ³J(H-P) ≈ 11 |
Detailed Signal Interpretation:
-
Methoxy Protons (H-4): The six equivalent protons of the two methoxy groups are expected to appear as a doublet around 3.7 ppm. The splitting into a doublet is a key indicator of the P-O-C-H connectivity, arising from a three-bond coupling to the phosphorus nucleus (³J(H-P)) with a typical value of approximately 11 Hz.
-
Allyl Methylene Protons (H-1): These two protons, adjacent to the phosphorus atom, are chemically equivalent but magnetically non-equivalent in more complex scenarios. They are expected to resonate as a doublet of doublets of triplets (ddt) in the range of 2.6-2.8 ppm. The primary splitting is a large doublet due to the two-bond coupling with the phosphorus atom (²J(H-P) ≈ 22 Hz). Each of these peaks is further split into a doublet by coupling with the vinylic proton H-2 (³J(H-H) ≈ 7.5 Hz), and finally into a triplet by coupling with the two terminal vinylic protons H-3 (⁴J(H-H) ≈ 1.2 Hz).
-
Vinylic Protons (H-2 and H-3): The three vinylic protons of the allyl group form a complex multiplet system between 5.1 and 5.9 ppm. The internal proton (H-2) will show coupling to the methylene protons (H-1) and the terminal vinylic protons (H-3, both cis and trans). The two terminal protons (H-3) are diastereotopic and will exhibit geminal coupling to each other, as well as cis and trans coupling to H-2. This complex interplay of couplings results in overlapping multiplets that are often challenging to resolve completely without advanced 2D NMR techniques.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, with the added diagnostic feature of ¹³C-³¹P coupling. As with the ¹H NMR, the analysis is based on the data available for diethyl allylphosphonate and established trends in organophosphorus chemistry.
Expected Chemical Shifts and Coupling Constants:
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| C-1 (P-CH₂) | ~32 | d | ¹J(C-P) ≈ 138 |
| C-2 (-CH=) | ~127 | d | ²J(C-P) ≈ 11 |
| C-3 (=CH₂) | ~120 | d | ³J(C-P) ≈ 14 |
| C-4 (O-CH₃) | ~52 | d | ²J(C-P) ≈ 6 |
Detailed Signal Interpretation:
-
Methoxy Carbons (C-4): The two equivalent methoxy carbons are expected to appear as a doublet around 52 ppm due to two-bond coupling with the phosphorus atom (²J(C-P) ≈ 6 Hz).
-
Allyl Methylene Carbon (C-1): This carbon, directly bonded to phosphorus, will exhibit a large one-bond coupling constant (¹J(C-P) ≈ 138 Hz), resulting in a distinct doublet around 32 ppm. This large coupling is a characteristic feature of phosphonates and is highly diagnostic.[1]
-
Vinylic Carbons (C-2 and C-3): The olefinic carbons will appear in the downfield region of the spectrum. The internal carbon (C-2) is expected around 127 ppm as a doublet due to two-bond coupling with phosphorus (²J(C-P) ≈ 11 Hz). The terminal carbon (C-3) should resonate around 120 ppm, also as a doublet, due to a three-bond coupling to the phosphorus atom (³J(C-P) ≈ 14 Hz).
Experimental Protocols
Sample Preparation:
A standard protocol for preparing an NMR sample of this compound is as follows:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition:
-
Instrument Setup: The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
The Causality Behind Experimental Choices
-
Choice of Deuterated Solvent: Deuterated solvents are used to avoid large proton signals from the solvent that would overwhelm the analyte signals. The deuterium nucleus also serves as a lock signal for the spectrometer to maintain a stable magnetic field.
-
Concentration: The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding line broadening or other concentration-dependent effects. ¹³C NMR requires a higher concentration due to the lower natural abundance of the ¹³C isotope.
-
Proton Decoupling in ¹³C NMR: Proton decoupling removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single peak (or a doublet if coupled to phosphorus). This significantly improves sensitivity and simplifies interpretation.
Summary and Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. The key features to note are the characteristic chemical shifts of the methoxy and allyl groups, and the diagnostic splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P and ¹³C-³¹P) couplings. The large one-bond ¹³C-³¹P coupling constant for the methylene carbon adjacent to the phosphorus atom is a particularly definitive feature. This guide has provided a detailed interpretation of the expected spectra, a robust experimental protocol, and the scientific rationale behind the analytical choices, thereby offering a comprehensive resource for researchers in the field.
References
31P NMR Chemical Shift of Dimethyl Allylphosphonate: An In-depth Technical Guide
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. With a 100% natural abundance and a spin of ½, the ³¹P nucleus provides sharp, readily interpretable signals over a wide chemical shift range, making it a powerful tool for researchers in agrochemicals, materials science, and drug development.[1] Dimethyl allylphosphonate (DMAP), a versatile synthetic intermediate, is frequently employed in the synthesis of flame retardants and specialty polymers.[2] A precise understanding of its ³¹P NMR spectral characteristics is paramount for reaction monitoring, quality control, and comprehensive structural analysis. This guide provides an in-depth examination of the ³¹P NMR chemical shift of this compound, supported by data from analogous compounds, a discussion of influencing factors, and a detailed experimental protocol for its acquisition.
Core Technical Data: ³¹P NMR of this compound
| Compound | Structure | ³¹P Chemical Shift (δ, ppm) | Solvent |
| This compound (Predicted) | CH₂=CHCH₂P(O)(OCH₃)₂ | ~29.2 | CDCl₃ |
| Diethyl allylphosphonate | CH₂=CHCH₂P(O)(OCH₂CH₃)₂ | 27.08 | CDCl₃ |
| Diallyl allylphosphonate | CH₂=CHCH₂P(O)(OCH₂CH=CH₂)₂ | 28.45 | CDCl₃ |
Note: The predicted chemical shift for this compound is an educated estimation based on the trend observed in its ethyl and allyl esters. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.
Deciphering the Spectrum: Chemical Shift and Coupling Constants
The ³¹P NMR spectrum of this compound, when acquired with proton decoupling, is expected to exhibit a single sharp resonance. However, in a proton-coupled spectrum, this signal will be split into a complex multiplet due to spin-spin coupling with the protons on the methyl and allyl groups. Understanding these couplings is crucial for unambiguous spectral assignment.
Factors Influencing the ³¹P Chemical Shift
The chemical shift of the phosphorus nucleus in this compound is primarily governed by the electronic environment established by its substituents. Key contributing factors include:
-
Electronegativity of Substituents: The oxygen atoms of the methoxy groups are highly electronegative, leading to a deshielding of the phosphorus nucleus and a downfield chemical shift. This is a characteristic feature of phosphonates and phosphates.
-
Hybridization and Bond Angles: The phosphorus atom in this compound is sp³ hybridized with a tetrahedral geometry. Deviations from the ideal bond angles can influence the electron density around the phosphorus nucleus and, consequently, its chemical shift.
-
Solvent Effects: The polarity of the solvent can influence the chemical shift by stabilizing or destabilizing the ground and excited electronic states of the molecule. Chloroform-d (CDCl₃) is a common solvent for this class of compounds.[3]
Unraveling the Multiplicity: J-Coupling
In a proton-coupled ³¹P NMR spectrum, the signal for this compound will be split by the neighboring protons. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the phosphorus and hydrogen atoms.
-
Two-Bond Coupling (²JP,H): This coupling occurs between the phosphorus atom and the two protons of the methylene group (P-CH₂). For the analogous diethyl allylphosphonate, this coupling constant is approximately 21.9 Hz.[4] A similar value is expected for this compound.
-
Three-Bond Coupling (³JP,H): The phosphorus atom couples with the six protons of the two methoxy groups (P-O-CH₃). In dimethyl phosphonate derivatives, this coupling is typically around 11.4 Hz.[5]
-
Three-Bond Coupling (³JP,H): Coupling also exists between the phosphorus and the vinyl proton (=CH-). This coupling is generally smaller, in the range of 5-10 Hz.[6]
-
Four-Bond Coupling (⁴JP,H): A very small coupling may exist between the phosphorus and the terminal vinyl protons (=CH₂), though this is often not resolved.
The interplay of these couplings will result in a complex multiplet. For routine analysis, proton decoupling is employed to collapse this multiplet into a single, sharp peak, simplifying the spectrum and improving the signal-to-noise ratio.
References
Physical properties of Dimethyl allylphosphonate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Dimethyl Allylphosphonate
Introduction
This compound (DMAP), with the CAS Registry Number 757-54-0, is an organophosphorus compound featuring a phosphonate group attached to an allyl moiety.[1] Its unique structure, combining the reactivity of the allyl group's double bond with the properties conferred by the phosphonate ester, makes it a valuable intermediate in organic synthesis. DMAP serves as a precursor in the synthesis of a variety of more complex molecules, including flame retardants, polymers, and biologically active compounds. A thorough understanding of its physical properties is paramount for its safe handling, purification, and efficient use in these applications. This guide provides a detailed overview of two key physical properties of this compound: its boiling point and density, along with standardized methodologies for their experimental determination.
Core Physical Properties of this compound
The physical characteristics of a compound are critical for its application in a laboratory or industrial setting. The boiling point dictates the appropriate conditions for distillation and purification, while the density is essential for accurate measurements and reaction stoichiometry. The key physical properties of this compound are summarized below.
| Property | Value | Conditions |
| Boiling Point | 181.3 °C | at 760 mmHg[1] |
| 41-42 °C | at 0.5 mmHg[1][2] | |
| Density | 1.049 g/cm³ | Not Specified |
| 1.1378 g/cm³ | at 0 °C[2] | |
| Molecular Formula | C₅H₁₁O₃P | |
| Molecular Weight | 150.11 g/mol [1][3] | |
| CAS Number | 757-54-0[1][3] |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a high-boiling-point liquid like this compound, determination under reduced pressure is often preferred to prevent thermal decomposition.
Causality Behind Experimental Choices
-
Reduced Pressure Distillation: Many organic compounds, particularly those with functional groups susceptible to heat, can decompose at their atmospheric boiling point. By reducing the pressure of the system, the boiling point is lowered, allowing for distillation at a temperature that does not induce degradation. This is crucial for obtaining a pure sample of this compound.
-
Stirring/Boiling Chips: To ensure smooth boiling and prevent "bumping" (the violent boiling of a superheated liquid), boiling chips or magnetic stirring is employed. This provides nucleation sites for bubbles to form, leading to a controlled and steady distillation.
Step-by-Step Protocol for Boiling Point Determination
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place a sample of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
System Sealing: Connect the apparatus to a vacuum pump via a vacuum adapter. Ensure all joints are properly sealed with vacuum grease to maintain a stable low pressure.
-
Pressure Regulation: Turn on the vacuum pump and allow the pressure within the system to stabilize at the desired level (e.g., 0.5 mmHg).
-
Heating: Begin heating the sample gently using a heating mantle.
-
Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.
-
Data Recording: Record the stable temperature and the corresponding pressure.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of this compound.
Experimental Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume. It is temperature-dependent, so accurate temperature control is essential for a reliable measurement.
Causality Behind Experimental Choices
-
Pycnometer Use: A pycnometer is a flask with a specific, accurately known volume. It allows for the precise measurement of the volume of a liquid, which is crucial for an accurate density determination.
-
Temperature Control: The volume of a liquid changes with temperature. Therefore, to obtain a reproducible and accurate density value, the measurement must be performed at a constant, known temperature. A water bath is typically used to maintain this constant temperature.
Step-by-Step Protocol for Density Determination
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20 °C) until the liquid reaches thermal equilibrium.
-
Volume Adjustment: Adjust the volume of the liquid to the pycnometer's calibration mark.
-
Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it.
-
Calculation: Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
Experimental Workflow for Density Determination
Caption: Workflow for determining the density of this compound.
References
An In-depth Technical Guide to the Solubility of Dimethyl Allylphosphonate in Organic Solvents
Foreword: Navigating the Data Gap in Specialty Chemicals
In the landscape of drug development and materials science, researchers often encounter compounds with significant potential but incomplete physicochemical characterization. Dimethyl allylphosphonate (DMAP), a versatile intermediate in organic synthesis and polymer chemistry, is a prime example. While its utility is recognized, a comprehensive public dataset on its solubility in common organic solvents is notably absent. This guide, therefore, moves beyond a simple recitation of data. It serves as a technical whitepaper, grounded in the principles of physical organic chemistry, to provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. Our focus is on empowering the researcher with the causal logic behind solubility phenomena and providing a self-validating experimental protocol to generate reliable data where none currently exists.
Understanding this compound: A Physicochemical Profile
To predict the solubility of a compound, we must first understand its intrinsic chemical nature. This compound (CAS 757-54-0) is an organophosphorus compound with the molecular formula C₅H₁₁O₃P.[1]
Key Structural Features and Their Implications for Solubility:
-
Phosphoryl Group (P=O): This is the most dominant functional group in the molecule. The P=O bond is highly polar and a strong hydrogen bond acceptor. This polarity is a key determinant of its interactions with solvents.
-
Methoxy Groups (-OCH₃): The two methoxy groups are also polar and can act as hydrogen bond acceptors.
-
Allyl Group (-CH₂CH=CH₂): This hydrocarbon chain is nonpolar. The presence of both polar and nonpolar regions makes this compound an amphiphilic molecule, though its overall character is dictated by the dominant phosphoryl group.
-
Triester Structure: As a triester of phosphonic acid, it lacks acidic protons and is generally hydrophobic.[2]
| Property | Value | Source |
| Molecular Weight | 150.11 g/mol | [1] |
| logP (Octanol/Water) | 1.658 (Calculated) | [3] |
| Water Solubility (logS) | -2.22 (Calculated) | [3] |
The calculated octanol-water partition coefficient (logP) of 1.658 suggests a preference for the more nonpolar octanol phase over water, indicating limited water solubility and a general affinity for organic environments.[3] The calculated water solubility further supports its hydrophobic character.[3]
The Principle of "Like Dissolves Like": A Qualitative Assessment of Solubility
In the absence of extensive empirical data, the adage "like dissolves like" becomes our most powerful predictive tool.[4] This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.[4] We can categorize solvents based on their polarity and predict the solubility of this compound accordingly.
Solvent Polarity Spectrum and Predicted Solubility of this compound:
| Solvent Category | Example Solvents | Polarity | Predicted Solubility of DMAP | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low | Low to Moderate | The nonpolar allyl group will interact favorably with these solvents, but the highly polar phosphoryl group will be poorly solvated, limiting overall solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Intermediate | High | These solvents possess a significant dipole moment that can effectively solvate the polar phosphoryl and methoxy groups of DMAP. They lack strong hydrogen-bonding networks, which might otherwise exclude the solute. |
| Polar Protic | Methanol, Ethanol, Water | High | Moderate to High in Alcohols; Low in Water | Alcohols can act as hydrogen bond donors to the phosphoryl oxygen, leading to favorable interactions. However, the strong hydrogen-bonding network of water is likely to exclude the nonpolar allyl group, resulting in low solubility, as the calculated data suggests. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the data gap, a robust and reliable experimental protocol is essential for any researcher working with this compound. The following section details the widely accepted "shake-flask" method, a gold standard for determining thermodynamic solubility.[5][6]
Rationale for the Shake-Flask Method
The shake-flask method is designed to achieve a true equilibrium between the undissolved solute and the saturated solution.[6][7] By agitating an excess of the solute in the solvent for a prolonged period, we ensure that the solvent is fully saturated. Subsequent analysis of the clear supernatant provides a direct measure of the solubility at a given temperature.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination of this compound.
Step-by-Step Methodology
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentrations are consistent.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow for initial separation of the undissolved solute.
-
For a more complete separation, centrifuge the vials at a controlled temperature.
-
Carefully withdraw a sample of the clear supernatant using a syringe. To avoid disturbing the undissolved layer, take the sample from the upper portion of the liquid.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Prepare a series of dilutions of the saturated solution with the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method such as GC-MS or qNMR with an internal standard.
-
Construct a calibration curve using standards of known this compound concentration to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Challenges and Considerations in Solubility Determination
-
Hygroscopicity: this compound and some organic solvents can absorb moisture from the atmosphere. Water can significantly affect solubility, so experiments should be conducted under dry conditions.
-
Volatility: The volatility of both the solute and the solvent can lead to changes in concentration during the experiment. Vials should be tightly sealed.
-
Purity of Materials: The purity of both the this compound and the solvents is paramount for obtaining accurate solubility data.[7]
-
Analytical Method Validation: The chosen analytical method for quantification must be validated for linearity, accuracy, and precision in the solvent matrix being tested.
Conclusion and Future Directions
While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, this guide provides a foundational understanding based on its physicochemical properties and the established principles of solubility. The provided experimental protocol offers a clear and robust pathway for researchers to generate high-quality, reliable solubility data in-house. Such data is invaluable for optimizing reaction conditions, designing purification strategies, and developing novel formulations in the pharmaceutical and materials science industries. It is our hope that this guide will not only serve as a practical resource but also encourage the broader scientific community to contribute to the public domain of physicochemical data for specialty chemicals.
References
- 1. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 757-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. opcw.org [opcw.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
The Thermal Stability and Decomposition of Dimethyl Allylphosphonate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of dimethyl allylphosphonate (DMAP). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes current understanding, outlines key experimental methodologies, and proposes a logical framework for analyzing the thermal behavior of this versatile organophosphorus compound.
Introduction to this compound (DMAP)
This compound (DMAP), with the chemical formula C₅H₁₁O₃P, is an organophosphorus compound characterized by a phosphonate group attached to an allyl moiety.[1] Its structure combines the reactivity of the allyl group's double bond with the inherent properties of the phosphonate functionality. This unique combination makes DMAP a valuable intermediate in organic synthesis and a key component in the development of advanced materials.[2]
Notably, DMAP and its analogs are utilized as flame retardants and as monomers in the production of polymers with enhanced thermal stability and fire resistance.[2] When incorporated into a polymer matrix, organophosphorus compounds like DMAP can decompose upon heating to release phosphoric acid, which promotes the formation of a protective char layer, thereby inhibiting the combustion process.[2] Understanding the thermal decomposition pathway of DMAP is therefore crucial for optimizing its performance in these applications and for predicting the long-term stability of materials containing this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMAP is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| CAS Number | 757-54-0 | [1] |
| Molecular Formula | C₅H₁₁O₃P | [1] |
| Molecular Weight | 150.11 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 181.3 °C at 760 mmHg | |
| Density | 1.1378 g/cm³ at 0 °C | [3] |
| Refractive Index | 1.436-1.44 | [3] |
| Flash Point | 41-42 °C at 0.5 mmHg | [3] |
General Principles of Thermal Decomposition in Organophosphorus Esters
The thermal degradation of organophosphorus esters, including phosphonates, is a complex process that is highly dependent on the molecular structure, particularly the nature of the organic groups attached to the phosphorus atom.[4][5][6][7] A common initial step in the decomposition of many organophosphorus esters is the elimination of a phosphorus acid.[4][5][6][7]
For phosphonates, this process generally occurs at higher temperatures compared to phosphates.[4][5] The stability of phosphonates is attributed to the presence of a direct carbon-phosphorus (C-P) bond, which is typically stronger than a carbon-oxygen-phosphorus (C-O-P) linkage. The subsequent decomposition of the resulting phosphorus acid can generate volatile species.[4][5][6][7]
The overall decomposition can proceed through various mechanisms, including:
-
Elimination Reactions: As mentioned, the formation of a phosphorus acid and an alkene is a common pathway.
-
Homolytic Bond Cleavage: At higher temperatures, the cleavage of C-C, C-O, C-P, and P-O bonds can occur, leading to the formation of radical species.
-
Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of more stable products.
The specific pathway that predominates will be influenced by factors such as temperature, the presence of oxygen, and the surrounding chemical environment.
Postulated Thermal Decomposition Pathway of this compound
In the absence of direct experimental studies on the thermal decomposition of DMAP, a plausible decomposition pathway can be postulated based on the general principles of organophosphorus chemistry and the known reactivity of its functional groups.
The initial step in the thermal decomposition of DMAP is likely to involve the cleavage of the P-OCH₃ or the P-C bond. However, the P-C bond is generally more stable than the P-O ester linkages. Therefore, the initial decomposition is more likely to proceed via reactions involving the methoxy and allyl groups.
A probable decomposition mechanism involves an intramolecular rearrangement and elimination process, as depicted in the following scheme:
Caption: Postulated thermal decomposition pathways of DMAP.
One potential pathway involves the homolytic cleavage of the P-C(allyl) bond, which is expected to have a lower bond dissociation energy compared to the P=O and P-O(methyl) bonds. This would generate an allyl radical and a dimethyl phosphonyl radical. The allyl radical is resonance-stabilized and could subsequently undergo a variety of reactions, including dimerization or reaction with other species.
Another plausible mechanism, especially at lower temperatures, is a concerted intramolecular elimination reaction, analogous to a retro-ene reaction. This could involve the transfer of a hydrogen atom from one of the methyl groups to the allyl group, leading to the formation of methane and a corresponding unsaturated phosphorus species.
Under pyrolytic conditions, more complex fragmentation is expected, leading to a variety of smaller molecules.
Expected Decomposition Products
Based on the postulated decomposition mechanisms, a range of products can be anticipated from the thermal degradation of DMAP. Under inert atmosphere (pyrolysis), the primary decomposition products are likely to include:
-
Phosphorus-containing compounds: Phosphoric acid, methylphosphonic acid, and various other phosphoric and phosphonic acid derivatives.
-
Hydrocarbons: Methane, ethane, propene, propadiene, and other small hydrocarbons resulting from the fragmentation of the allyl and methyl groups.
In the presence of oxygen (combustion), the decomposition will be more extensive, leading to the formation of:
-
Oxides of Phosphorus: Primarily phosphorus pentoxide (P₄O₁₀), which can form a protective polyphosphoric acid layer.
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).
-
Water (H₂O).
The safety data sheet for the closely related diethyl allylphosphonate indicates that hazardous decomposition products formed under fire conditions include carbon oxides and oxides of phosphorus, which is consistent with these expectations.[8]
Experimental Analysis of Thermal Stability
A thorough investigation of the thermal stability and decomposition of DMAP would involve a combination of thermoanalytical and spectroscopic techniques. The following experimental workflow provides a robust approach for characterizing its thermal behavior.
Caption: Experimental workflow for analyzing the thermal stability of DMAP.
Thermogravimetric Analysis (TGA)
Protocol:
-
Place a small, accurately weighed sample (typically 5-10 mg) of DMAP into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition).
-
Record the mass of the sample as a function of temperature.
Data Interpretation: The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages. Kinetic parameters, such as the activation energy of decomposition, can be calculated from TGA data obtained at multiple heating rates.[9]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Place a small, accurately weighed sample (typically 2-5 mg) of DMAP into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Heat the sample at a constant rate under a controlled atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
Data Interpretation: The DSC thermogram reveals endothermic and exothermic events. For DMAP, an endotherm corresponding to its boiling point would be expected. Decomposition can be either endothermic or exothermic, and the DSC curve will indicate the nature of this process and the associated enthalpy change.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Protocol:
-
A small amount of DMAP is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific temperature in the inlet of a gas chromatograph (GC).
-
The volatile decomposition products are separated by the GC column.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.
Data Interpretation: Py-GC/MS is a powerful technique for identifying the individual chemical species produced during thermal decomposition, which is essential for elucidating the decomposition mechanism.[10]
Conclusion
References
- 1. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 757-54-0 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. stm.bookpi.org [stm.bookpi.org]
- 8. Diethyl allylphosphonate - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Allyl Group in Dimethyl Allylphosphonate: A Technical Guide to its Versatile Reactivity
Introduction: The Strategic Importance of Dimethyl Allylphosphonate
In the landscape of modern synthetic chemistry, organophosphorus compounds hold a position of exceptional importance, serving as critical building blocks and functional motifs in fields ranging from medicinal chemistry to materials science. Among these, this compound (DMAP), with its unique combination of a nucleophilic phosphorus center, hydrolytically stable phosphonate esters, and a reactive allyl group, presents a trifecta of chemical functionality. This guide provides an in-depth exploration of the reactivity centered on the allyl moiety of DMAP, offering researchers and drug development professionals a technical framework for leveraging its synthetic potential.
The true value of DMAP lies in the orthogonal reactivity of its constituent parts. The phosphonate group can act as a phosphate mimic in biological systems or be used in classic olefination reactions, while the terminal double bond of the allyl group provides a versatile handle for a vast array of chemical transformations. Understanding the causality behind experimental choices in harnessing this reactivity is paramount for the rational design of complex molecules. This document is structured to provide not just protocols, but the strategic thinking behind them, ensuring both technical accuracy and field-proven insight.
Core Synthesis: The Michaelis-Arbuzov Reaction
The most reliable and widely adopted method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1][2] This cornerstone of C-P bond formation involves the reaction of a trialkyl phosphite with an alkyl halide.[3] In the case of DMAP, trimethyl phosphite serves as the phosphorus nucleophile, and an allyl halide (typically allyl bromide) acts as the electrophile.
The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the trimethyl phosphite attacks the allyl bromide, displacing the bromide ion and forming a quasi-stable phosphonium salt intermediate. The displaced bromide ion then attacks one of the methyl groups on the phosphonium salt in a second SN2 reaction, yielding the final this compound product and methyl bromide as a volatile byproduct. The formation of the strong phosphoryl (P=O) bond is the thermodynamic driving force for this dealkylation step.
Caption: Mechanism of the Michaelis-Arbuzov Reaction for DMAP Synthesis.
Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize this compound from trimethyl phosphite and allyl bromide.
-
Materials:
-
Trimethyl phosphite (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet, add trimethyl phosphite.
-
Slowly add allyl bromide to the flask. The reaction is often exothermic, and initial gentle cooling may be required.
-
Once the initial exotherm subsides, heat the reaction mixture to 60-80°C under an inert atmosphere. The choice of temperature is a balance: it must be sufficient to drive the dealkylation of the phosphonium intermediate but low enough to prevent polymerization of the allyl bromide or product.
-
Monitor the progress of the reaction by ³¹P NMR spectroscopy. The disappearance of the phosphite peak (~140 ppm) and the appearance of the phosphonate peak (~26-30 ppm) indicates reaction completion. Typically, this takes 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the volatile byproduct (methyl bromide) and any excess allyl bromide by distillation or under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.
-
-
Self-Validation: The purity of the final product should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy. A successful reaction will show characteristic allyl proton signals and a single peak in the ³¹P NMR spectrum corresponding to the phosphonate.
Reactivity Profile of the Allyl Group
The terminal alkene of the allyl group is the primary site of reactivity, participating in a wide range of transformations that allow for significant molecular elaboration.
Reactions at the C=C Double Bond
The π-system of the allyl group is susceptible to both electrophilic and radical attack, enabling the introduction of diverse functional groups.
The thiol-ene reaction is a highly efficient and atom-economical click reaction that proceeds via a radical mechanism. It allows for the straightforward introduction of a thioether linkage at the terminal carbon of the allyl group.[4]
The reaction is initiated by a radical initiator (e.g., AIBN or UV light), which abstracts a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (R-S•). This radical then adds across the double bond of the this compound. The resulting carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and yielding the anti-Markovnikov addition product.
Caption: Radical mechanism for the Thiol-Ene reaction with DMAP.
Ozonolysis is a powerful method for cleaving the C=C double bond to furnish carbonyl compounds.[5] This transformation is particularly useful for converting the allyl group of DMAP into a phosphonoacetaldehyde moiety, a valuable building block for further synthesis.
The reaction proceeds by the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide (trioxolane). The choice of workup procedure determines the final product.[6][7]
-
Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc dust cleaves the ozonide to yield aldehydes or ketones. For DMAP, this produces dimethyl 2-oxoethylphosphonate.[5][8]
-
Oxidative Workup: Using hydrogen peroxide (H₂O₂) further oxidizes the initially formed aldehyde to a carboxylic acid, yielding phosphonoacetic acid dimethyl ester.
Experimental Protocol: Ozonolysis of this compound (Reductive Workup)
-
Objective: To synthesize dimethyl 2-oxoethylphosphonate via ozonolysis.
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or Methanol (solvent)
-
Ozone generator
-
Oxygen cylinder
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Dimethyl sulfide (DMS, 1.5 eq)
-
-
Procedure:
-
Dissolve this compound in DCM or methanol in a three-neck flask equipped with a gas dispersion tube and a gas outlet.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone-enriched oxygen through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed, or when the solution turns a persistent pale blue color, indicating an excess of ozone.[6]
-
Once complete, purge the solution with oxygen or nitrogen for 10-15 minutes to remove all residual ozone. Caution: Ozone is toxic and reactive.
-
While maintaining the -78°C temperature, slowly add dimethyl sulfide. An exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford pure dimethyl 2-oxoethylphosphonate.
-
Reactions at the α-Carbon: The Horner-Wadsworth-Emmons (HWE) Reaction
While not a reaction of the allyl group itself, the HWE reaction is a cornerstone transformation of allylphosphonates, leveraging the acidity of the α-carbon protons.[9][10] The electron-withdrawing phosphonate group acidifies the adjacent C-H bonds, allowing for deprotonation by a suitable base (e.g., NaH, KHMDS) to form a highly nucleophilic, phosphonate-stabilized carbanion.[11]
This carbanion readily attacks aldehydes and ketones to form a β-hydroxyphosphonate intermediate, which then undergoes in-situ elimination to yield an alkene.[12] A key advantage of the HWE reaction is its high stereoselectivity, typically affording the thermodynamically more stable (E)-alkene with high fidelity.[10][13] This selectivity arises from the sterically favored anti-periplanar arrangement of the reactants in the transition state leading to the oxaphosphetane intermediate.[9]
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Transition Metal-Catalyzed Transformations
The allyl group is an excellent substrate for a variety of powerful transition metal-catalyzed reactions, enabling complex C-C and C-heteroatom bond formations.
Olefin metathesis, catalyzed by ruthenium complexes such as Grubbs' catalysts, allows for the exchange of alkylidene fragments between two alkenes.[14] While simple vinylphosphonates are often poor substrates (Type IV), the presence of the allyl group in DMAP allows it to participate in cross-metathesis reactions with other terminal alkenes.[4][15] This reaction is driven by the formation of volatile ethylene gas, which shifts the equilibrium towards the product.[14]
A more advanced strategy involves using the phosphonate ester itself as a "relay" point. By synthesizing a mono- or diallyl vinylphosphonate ester, the Grubbs catalyst can first react with the terminal allyl group of the ester, which then facilitates an intramolecular ring-closing metathesis that subsequently engages the less reactive vinylphosphonate in a cross-metathesis with an external alkene partner.[4] This sophisticated approach dramatically improves the reactivity of otherwise challenging vinylphosphonate substrates.
Palladium or nickel catalysts can be used to couple allylphosphonates with organoboron compounds. A particularly effective strategy involves the synthesis of a 2-haloallylphosphonate, which can then undergo Suzuki-Miyaura coupling with various arylboronic acids.[16] This provides a direct route to 2-aryl allylphosphonates, which are valuable motifs in medicinal chemistry.
| Entry | Arylboronic Acid (Ar) | Catalyst System | Yield (%) |
| 1 | Phenyl | NiSO₄·6H₂O / Bipyridyl Ligand | 92 |
| 2 | 4-Tolyl | NiSO₄·6H₂O / Bipyridyl Ligand | 92 |
| 3 | 4-Acetylphenyl | NiSO₄·6H₂O / Bipyridyl Ligand | 75 |
| 4 | 3-Methoxyphenyl | NiSO₄·6H₂O / Bipyridyl Ligand | 79 |
| 5 | 3,5-Dimethylphenyl | NiSO₄·6H₂O / Bipyridyl Ligand | 88 |
| Table 1: Yields for Nickel-Catalyzed Suzuki-Miyaura Coupling of Diethyl (2-bromoallyl)phosphonate with Arylboronic Acids. Data sourced from[16]. Note: While the source uses the diethyl ester, similar reactivity is expected for the dimethyl analog. |
Palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, involves the activation of an allylic substrate by a Pd(0) catalyst to form a π-allyl palladium intermediate.[17] This electrophilic intermediate can then be attacked by a wide range of soft nucleophiles, such as malonates.[18][19] While DMAP itself is not typically the substrate, its derivatives (e.g., an allylic acetate with a phosphonate group) can undergo this reaction, allowing for the introduction of new substituents at the γ-position relative to the phosphorus atom.
Conclusion
This compound is far more than a simple organophosphorus reagent; it is a versatile synthetic platform. The strategic interplay between the phosphonate group and the allyl moiety offers multiple avenues for molecular diversification. The reactions of the allyl group—including radical and electrophilic additions, oxidative cleavage, and a host of transition metal-catalyzed transformations—provide a robust toolkit for chemists in drug discovery and materials science. By understanding the mechanisms and experimental nuances detailed in this guide, researchers can confidently employ DMAP and its derivatives to construct complex molecular architectures with precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Relay cross metathesis reactions of vinylphosphonates [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic allylic functionalization via π-allyl palladium chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of Dimethyl Allylphosphonate and Diethyl Allylphosphonate for Researchers and Drug Development Professionals
In the landscape of organophosphorus chemistry, allylphosphonates stand out for their versatile reactivity, enabling their use in a multitude of applications ranging from polymer science to the synthesis of complex organic molecules. Among these, Dimethyl allylphosphonate (DMAP) and Diethyl allylphosphonate (DEAP) are two of the most frequently utilized reagents. While their structures differ by only a single carbon on each ester chain, this subtle variation imparts distinct physicochemical properties and reactivity profiles that can significantly influence experimental outcomes. This technical guide provides an in-depth comparison of DMAP and DEAP to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Core Physicochemical Properties: A Head-to-Head Comparison
The initial point of differentiation between DMAP and DEAP lies in their fundamental physical properties. The seemingly minor addition of a methylene group to each ester chain in DEAP results in a higher molecular weight, which in turn influences properties like boiling point, density, and refractive index.
| Property | This compound (DMAP) | Diethyl allylphosphonate (DEAP) | Influence of Alkyl Group |
| CAS Number | 757-54-0[1][2] | 1067-87-4 | N/A |
| Molecular Formula | C5H11O3P[1][2] | C7H15O3P[3] | N/A |
| Molecular Weight | 150.11 g/mol [2] | 178.17 g/mol | The ethyl groups in DEAP increase the molecular weight, leading to stronger van der Waals forces. |
| Boiling Point | 181.3 °C at 760 mmHg[1] | 46 °C at 0.35 mmHg[4] | DEAP's higher molecular weight results in a significantly higher boiling point at atmospheric pressure. |
| Density | ~1.049 g/mL[1] | ~1.022 g/mL | The longer, less compact ethyl groups in DEAP lead to a slightly lower density compared to DMAP. |
| Refractive Index (n20/D) | 1.436-1.440[1] | ~1.434[4] | The refractive indices are quite similar, reflecting their analogous core structures. |
Synthesis and Purity Considerations
Both DMAP and DEAP are commonly synthesized via the Michaelis-Arbuzov reaction.[5][6][7][8] This well-established method involves the reaction of a trialkyl phosphite with an allyl halide, typically allyl bromide. For DEAP, triethyl phosphite is reacted with allyl bromide, often under heating, to yield the final product with high purity.[5][6] The synthesis of DMAP follows a similar pathway using trimethyl phosphite.
Caption: Generalized Michaelis-Arbuzov reaction for allylphosphonate synthesis.
While the core reaction is the same, the choice of starting materials can influence the reaction conditions and purification strategies. For instance, the lower boiling point of the trimethyl phosphite used for DMAP synthesis may require more careful temperature control to prevent loss of reactant.
Reactivity and Mechanistic Divergence
The reactivity of both DMAP and DEAP is dictated by two primary functional groups: the terminal allyl group and the phosphonate ester.
The Allyl Moiety: A Gateway to Polymerization and Functionalization
The allyl group's carbon-carbon double bond is a site of rich chemical reactivity, making both DMAP and DEAP valuable monomers in polymer synthesis.[1][8] They can undergo free-radical polymerization to create polymers with enhanced flame retardancy and thermal stability.[9][10] Furthermore, the double bond allows for participation in various other reactions, including:
-
Cross-Metathesis Reactions: In the presence of catalysts like Grubbs' catalyst, these allylphosphonates can undergo ene-yne and cross-metathesis reactions to form more complex alkenes and acyclic nucleoside phosphonates.[8][11]
-
Addition Reactions: The double bond can undergo addition reactions, such as the UV-initiated radical addition of thiol-containing molecules to synthesize thiol-functionalized phosphonates.[8]
The Phosphonate Ester: A Tale of Two Alkyl Groups
A key, albeit subtle, difference in reactivity emerges from the nature of the phosphonate ester. The methyl esters of DMAP are generally more susceptible to nucleophilic attack and hydrolysis compared to the ethyl esters of DEAP due to reduced steric hindrance. This can be a critical consideration in designing multi-step syntheses where the phosphonate moiety must remain intact under various reaction conditions.
This difference in steric bulk can also influence the efficiency of certain reactions. For example, in the synthesis of some acyclic nucleoside phosphonates, the use of DEAP in place of DMAP resulted in significantly lower conversion rates, highlighting the critical role of the ester group's identity.[8]
Core Applications: Choosing the Right Tool for the Job
Both DMAP and DEAP have found widespread use in several key areas of chemical science. The choice between them often depends on the desired properties of the final product or the specific reaction conditions.
-
Flame Retardants: Both compounds are utilized as reactive flame retardants.[1][12] When incorporated into a polymer matrix, they release phosphoric acid upon heating, which promotes the formation of a protective char layer, thereby inhibiting the spread of fire.[1] DEAP is particularly noted for its application in unsaturated resins and polyolefins.[12]
-
Polymer Chemistry: DMAP and DEAP serve as monomers and cross-linking agents to enhance the mechanical properties and thermal stability of polymers.[1][8] The choice can influence the glass transition temperature and other physical characteristics of the resulting polymer.
-
Organic Synthesis: These allylphosphonates are versatile reagents in organic synthesis. They are employed in:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes.[13][14][15] The phosphonate carbanion, generated by deprotonation, reacts with aldehydes or ketones to form the alkene.[13][16][17]
-
Synthesis of Complex Molecules: DEAP has been used as a reactant in the synthesis of various complex molecules, including spongistatin 2 and solamin type mono-THF acetogenins.[4][18][19]
-
Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow: A Case Study in the Horner-Wadsworth-Emmons Reaction
The following is a generalized, step-by-step protocol for a Horner-Wadsworth-Emmons reaction using either DMAP or DEAP.
Objective: To synthesize an (E)-alkene from an aldehyde.
Materials:
-
This compound (DMAP) or Diethyl allylphosphonate (DEAP)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
Preparation of the Phosphonate Carbanion:
-
To a stirred solution of DMAP or DEAP (1.5 equivalents) in dry THF, add NaH (1.5 equivalents) portion-wise under a nitrogen atmosphere at 0°C.
-
Allow the reaction mixture to stir for 15-30 minutes at 0°C. Successful deprotonation is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with the Aldehyde:
-
Slowly add a solution of the aldehyde (1.0 equivalent) in dry THF to the reaction mixture at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to afford the desired (E)-alkene.
-
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Safety and Handling
Organophosphates as a class of compounds can exhibit toxicity, primarily through the inhibition of the enzyme acetylcholinesterase.[20][21][22] This leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of symptoms from excessive salivation and difficulty breathing to muscle weakness and confusion.[22] Respiratory failure is a leading cause of death in severe organophosphate poisoning.[20][21]
While DMAP and DEAP are not as acutely toxic as some organophosphate pesticides, they should still be handled with appropriate care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion: Making an Informed Choice
The selection between this compound and Diethyl allylphosphonate is a nuanced decision that hinges on the specific requirements of the intended application.
-
Choose DMAP when:
-
A higher phosphorus content by weight is desired, which can be beneficial in flame retardant applications.
-
The slightly increased reactivity of the methyl ester is advantageous.
-
-
Choose DEAP when:
-
A higher boiling point and lower volatility are preferred for ease of handling and reaction control at elevated temperatures.
-
Greater stability towards hydrolysis or nucleophilic attack on the ester is required.
-
The specific steric profile of the ethyl group is known to favor a desired reaction outcome.
-
By carefully considering the physicochemical properties, reactivity, and application-specific performance of each compound, researchers can optimize their experimental designs and achieve their desired outcomes with greater efficiency and success.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl allylphosphonate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 烯丙基磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. ジエチル アリルホスファート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig-Horner Reaction [organic-chemistry.org]
- 17. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. nbinno.com [nbinno.com]
- 19. Diethyl allylphosphonate | 1067-87-4 [chemicalbook.com]
- 20. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Organophosphate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
An In-depth Technical Guide to Dimethyl Allylphosphonate (CAS 757-54-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl allylphosphonate (DMAP), identified by CAS number 757-54-0, is an organophosphorus compound with significant applications in polymer chemistry and materials science.[1] Its utility primarily stems from its function as a reactive flame retardant and a versatile monomer for the synthesis of functionalized polymers.[1] This guide provides a comprehensive overview of the chemical and physical properties of DMAP, its synthesis, mechanism of action as a flame retardant, detailed experimental protocols for its use, and a list of commercial suppliers.
Core Properties of this compound
This compound is a colorless liquid with a characteristic strong odor.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 757-54-0 | [2] |
| Molecular Formula | C5H11O3P | [2] |
| Molecular Weight | 150.11 g/mol | [2] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 181.3 °C at 760 mmHg | [1] |
| Density | 1.049 g/cm³ | [1] |
| Flash Point | 77.8 °C | [1] |
| Refractive Index | 1.436-1.44 | [1][3] |
| Solubility | Log10 of Water solubility in mol/l: -2.22 | [4] |
| Octanol/Water Partition Coefficient (logP) | 1.658 | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, trimethyl phosphite, on an alkyl halide, such as allyl bromide. The reaction proceeds via a phosphonium salt intermediate which then dealkylates to form the final phosphonate product.
Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Trimethyl phosphite
-
Allyl bromide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add freshly distilled trimethyl phosphite.
-
Slowly add a stoichiometric equivalent of allyl bromide to the flask.
-
Heat the reaction mixture to a gentle reflux. The reaction temperature is typically maintained around 70-80 °C.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding pure this compound as a colorless oil.
Mechanism of Action as a Flame Retardant
Organophosphorus compounds like this compound are effective flame retardants that can act in both the condensed (solid) phase and the gas phase of a burning polymer.[5]
Condensed-Phase Mechanism: Upon heating, this compound decomposes to produce phosphoric acid. This acid acts as a catalyst to promote the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable and insulating char layer on the surface. This char layer acts as a physical barrier, preventing the underlying polymer from further decomposition and limiting the release of flammable volatiles into the gas phase.[6]
Gas-Phase Mechanism: In the gas phase, the thermal decomposition of this compound releases phosphorus-containing radicals (e.g., PO•). These radicals are highly reactive and can scavenge the high-energy free radicals (H• and OH•) that propagate the combustion chain reaction in the flame. This "flame poisoning" effect reduces the heat generated by the flame and can ultimately lead to its extinguishment.[6][7]
Caption: Dual-phase flame retardant mechanism of this compound.
Spectroscopic Data
The structural elucidation of this compound can be confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum of this compound would exhibit the following characteristic signals:
-
A doublet for the two protons of the P-CH₂ group, coupled to the phosphorus atom.
-
A multiplet for the methine proton (-CH=).
-
Two distinct signals for the terminal vinyl protons (=CH₂).
-
A doublet for the six protons of the two methoxy groups (-OCH₃), coupled to the phosphorus atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule:
-
A signal for the carbon of the P-CH₂ group, showing coupling to the phosphorus atom.
-
Signals for the two olefinic carbons (-CH=CH₂).
-
A signal for the carbons of the methoxy groups (-OCH₃), showing coupling to the phosphorus atom.
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key absorption bands would include:
-
P=O stretching vibration (strong intensity).
-
P-O-C stretching vibrations.
-
C=C stretching of the allyl group.
-
=C-H and C-H stretching and bending vibrations.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (150.11 g/mol ). The fragmentation pattern would likely involve the loss of methoxy groups, the allyl group, and other characteristic fragments.
Experimental Protocols for Application
This compound is a valuable monomer in polymer synthesis, particularly for imparting flame retardancy and other functional properties to the resulting polymers. Below is a representative protocol for the free-radical copolymerization of this compound with a comonomer, such as maleic anhydride.
Protocol: Free-Radical Copolymerization of this compound and Maleic Anhydride
Materials:
-
This compound (DMAP)
-
Maleic anhydride (MA)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating plate
-
Precipitating solvent (e.g., diethyl ether or methanol)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of this compound and maleic anhydride in the anhydrous solvent.
-
Add a catalytic amount of the radical initiator, AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
De-gas the solution by subjecting it to several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-70 °C).
-
Allow the polymerization to proceed with continuous stirring for a predetermined time (e.g., 24 hours).
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the resulting copolymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration, wash it several times with the precipitating solvent to remove any unreacted monomers and initiator, and then dry it in a vacuum oven until a constant weight is achieved.
-
The resulting copolymer can be characterized by techniques such as NMR spectroscopy to determine its composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and thermogravimetric analysis (TGA) to evaluate its thermal stability and flame retardant properties.
Suppliers of this compound
This compound is commercially available from various chemical suppliers. Researchers and drug development professionals can source this compound from the following reputable vendors:
-
Sigma-Aldrich (Merck)[8]
-
Thermo Fisher Scientific (Alfa Aesar)[2]
-
Santa Cruz Biotechnology[9]
-
ChemScene[10]
-
Ambeed[11]
-
BLD Pharm[12]
-
Finetech Industry Limited[13]
-
Matrix Fine Chemicals[14]
-
CymitQuimica
-
LookChem
-
Guidechem[1]
-
ChemicalBook[5]
References
- 1. spectrabase.com [spectrabase.com]
- 2. Dimethyl methylphosphonate [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. DSpace [scholarworks.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solved Interpret both the 1 H and 13C NMR spectra | Chegg.com [chegg.com]
- 13. instanano.com [instanano.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Dimethyl Allylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Dimethyl Allylphosphonate in Diene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in modern organic synthesis for the stereoselective formation of alkenes.[1] A modification of the classic Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which offer heightened nucleophilicity and reduced basicity compared to their phosphonium ylide counterparts.[1] This translates to broader substrate scope, including reactions with sterically hindered ketones, and milder reaction conditions. A key operational advantage is the formation of a water-soluble dialkylphosphate byproduct, simplifying product purification through simple aqueous extraction.[2]
This guide focuses on a specific and highly versatile variant of the HWE reaction: the use of this compound. This reagent is particularly valuable for the synthesis of conjugated 1,3-dienes, which are pivotal structural motifs in numerous natural products and pharmaceutically active molecules. The reaction of the this compound-derived carbanion with an aldehyde or ketone provides a direct and efficient route to these diene systems. The choice of the dimethyl ester can influence the stereochemical outcome of the reaction, a critical consideration in complex molecule synthesis.[3]
This document provides a comprehensive overview of the mechanism, detailed experimental protocols, and key considerations for successfully employing this compound in the Horner-Wadsworth-Emmons reaction.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting the stereochemical outcome.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the this compound using a suitable base. This generates a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dimethyl phosphate byproduct.
The stereoselectivity of the HWE reaction is a topic of extensive study and is influenced by several factors, including the structure of the phosphonate and the aldehyde, the choice of base and solvent, and the reaction temperature.[1] Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[1] This is attributed to the reversibility of the initial nucleophilic addition and the preferential formation of the anti-oxaphosphetane intermediate, which leads to the (E)-alkene. However, as noted in the synthesis of complex natural products, the use of dimethyl phosphonates can lead to different E/Z ratios compared to bulkier esters like diisopropyl phosphonates, highlighting the subtle electronic and steric effects at play.[3]
Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Synthesis of this compound
This compound can be readily synthesized via the Michaelis-Arbuzov reaction.
Figure 2: Synthesis of this compound via the Michaelis-Arbuzov reaction.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add freshly distilled trimethyl phosphite (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add allyl bromide (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the volatile byproduct (methyl bromide) and any excess allyl bromide by distillation or under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound
The following is a generalized protocol for the reaction of this compound with an aldehyde. Optimal conditions may vary depending on the specific aldehyde substrate.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade |
| This compound | HWE Reagent | ≥97% |
| Aldehyde | Substrate | ≥98% |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Base | Reagent grade |
| or n-Butyllithium (n-BuLi), 2.5 M in hexanes | Base | Reagent grade |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Anhydrous, <50 ppm H₂O |
| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching agent | ACS reagent |
| Ethyl acetate (EtOAc) | Extraction solvent | ACS reagent |
| Brine | Washing agent | Saturated aqueous NaCl |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent | Anhydrous |
| Silica gel | Stationary phase for chromatography | 230-400 mesh |
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
Using Sodium Hydride (NaH): To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of this compound (1.1 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Using n-Butyllithium (n-BuLi): To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 15-30 minutes.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion to the desired reaction temperature (typically -78 °C or 0 °C).
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC). The reaction time can range from a few hours to overnight, and the reaction may require warming to room temperature.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,3-diene by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[4]
-
Figure 3: Experimental workflow for the HWE reaction with this compound.
Applications in Drug Development and Natural Product Synthesis
The 1,3-diene moiety synthesized via the Horner-Wadsworth-Emmons reaction with this compound is a versatile building block in the synthesis of complex molecules with significant biological activity. These dienes can participate in a variety of subsequent transformations, including:
-
Diels-Alder Reactions: As the diene component in [4+2] cycloadditions to construct complex cyclic systems.
-
Cross-Coupling Reactions: The resulting diene can be further functionalized through various cross-coupling methodologies.
-
Metathesis Reactions: The diene can undergo ring-closing or cross-metathesis to form macrocycles or other complex olefinic structures.
The ability to stereoselectively introduce a 1,3-diene unit is of paramount importance in the total synthesis of natural products such as polyketides and macrolides, many of which exhibit potent anticancer, antibiotic, or antifungal properties.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by water. Therefore, the use of anhydrous solvents and reagents, as well as maintaining an inert atmosphere, is critical for the success of the reaction.
-
Choice of Base: The choice of base can influence the reaction rate and stereoselectivity. NaH is a common and effective base, while n-BuLi is stronger and may be required for less acidic phosphonates. For base-sensitive substrates, milder conditions such as LiCl/DBU (Masamune-Roush conditions) may be employed.[3]
-
Temperature Control: The temperature at which the aldehyde is added and the reaction is run can significantly impact the E/Z selectivity. Lower temperatures often favor the kinetic product.
-
Aldehyde Purity: The purity of the aldehyde is crucial, as impurities can lead to side reactions and lower yields. It is often advisable to use freshly distilled or purified aldehydes.
-
Product Characterization: The resulting 1,3-diene should be thoroughly characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and determine the E/Z ratio of the newly formed double bond.
References
Protocol for free radical polymerization of Dimethyl allylphosphonate
An Application Guide to the Free Radical Polymerization of Dimethyl Allylphosphonate (DMAP)
Introduction: Navigating the Challenges of Allyl Polymerization
This compound (DMAP) is a functional monomer of significant interest, primarily for the synthesis of phosphorus-containing polymers. These polymers are valued for their potential applications as flame retardants, where the phosphonate moiety can interrupt the combustion cycle.[1] The polymerization of DMAP, like other allyl monomers, is typically approached via free radical pathways. However, the synthesis of high molecular weight polymers from allyl monomers is notoriously challenging.
A principal obstacle is "degradative chain transfer," a process where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule.[2][3] This event terminates the growing polymer chain and creates a highly stabilized, and thus less reactive, allyl radical. This new radical is often incapable of efficiently initiating a new chain, leading to low polymerization rates and the formation of oligomers or low-molecular-weight polymers.[2][3] This guide provides a detailed protocol for the free radical polymerization of DMAP, offering insights into the experimental choices designed to mitigate these inherent challenges.
Reaction Mechanism: The Dominance of Degradative Chain Transfer
The free radical polymerization of DMAP proceeds through the canonical steps of initiation, propagation, and termination. The process is typically initiated by the thermal decomposition of an azo compound like 2,2'-Azobisisobutyronitrile (AIBN) or a peroxide.[4] The resulting primary radicals add across the monomer's double bond to begin chain growth.
However, the propagation step is in constant competition with degradative chain transfer. As illustrated below, a propagating polymer radical can abstract an allylic hydrogen from a DMAP monomer, effectively halting its growth. Understanding this competing pathway is critical for optimizing the reaction conditions.
References
RAFT polymerization of Dimethyl allylphosphonate for controlled architectures.
RAFT Polymerization of Dimethyl Allylphosphonate for Controlled Architectures
Introduction: Navigating the Challenges of Poly(allylphosphonates)
Phosphorus-containing polymers are a class of functional materials with a diverse and expanding range of applications, from biomedical fields such as drug delivery and bone tissue engineering to materials science as flame retardants and ion exchange membranes.[1][2] The phosphonate group, in particular, imparts unique properties including hydrophilicity, high proton conductivity, and the ability to chelate metal ions.[1] this compound (DMAP) is a key monomer for accessing polymers with these desirable functionalities. However, the synthesis of well-defined poly(this compound) (PDMAP) via conventional free-radical polymerization is notoriously challenging.[3]
The primary obstacle lies in the inherent reactivity of the allyl group. During radical polymerization, a propagating polymer chain can abstract a hydrogen atom from the methylene group of an allyl monomer in a process called degradative chain transfer.[3] This results in a resonance-stabilized allylic radical that is less reactive and less likely to initiate new polymer chains, leading to the formation of low molecular weight oligomers and polymers with poor control over the macromolecular architecture.[3] To overcome these limitations and unlock the full potential of PDMAP, a controlled radical polymerization technique is essential.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers.[4] RAFT is compatible with a wide range of monomers and reaction conditions, making it an ideal candidate for tackling the controlled polymerization of challenging monomers like DMAP.[4] This application note provides a detailed guide to the RAFT polymerization of DMAP, from the underlying mechanism to a comprehensive experimental protocol and characterization techniques.
The Mechanism of RAFT Polymerization
RAFT polymerization achieves control over the polymerization process by employing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[4] The polymerization proceeds through a series of reversible addition-fragmentation steps that establish a dynamic equilibrium between a small number of active, propagating polymer chains and a majority of dormant polymer chains.[4] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low dispersity.
The key steps in the RAFT polymerization of this compound are as follows:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes upon heating to generate primary radicals. These radicals then react with a DMAP monomer to form a propagating polymer chain.
-
RAFT Pre-equilibrium: The propagating polymer chain reacts with the RAFT agent in a reversible addition-fragmentation process. This forms a dormant polymer chain and a new radical (R•) derived from the RAFT agent.
-
Re-initiation: The radical R• initiates the polymerization of another DMAP monomer, creating a new propagating chain.
-
Main RAFT Equilibrium: A rapid equilibrium is established between the active (propagating) chains and the dormant chains through the addition of propagating chains to the dormant polymer chains and fragmentation of the resulting intermediate radical. This is the crucial step for achieving controlled polymerization, as it ensures a low concentration of active radicals at any given time, minimizing termination reactions.
-
Propagation: The propagating chains continue to add monomer units.
-
Termination: As with any radical polymerization, termination can occur through coupling or disproportionation of two propagating radicals. However, the low concentration of active species in a controlled RAFT process significantly reduces the likelihood of termination events.
Figure 1: General mechanism of RAFT polymerization.
Experimental Protocol: A Representative Procedure for RAFT Polymerization of DMAP
Disclaimer: The following protocol is a representative procedure based on the successful RAFT polymerization of analogous challenging monomers, such as vinyl esters and other phosphonate-containing monomers.[5][6][7][8][9] Optimization of reaction conditions, including the choice of RAFT agent, solvent, temperature, and reaction time, may be necessary to achieve the desired molecular weight and dispersity.
Materials:
-
Monomer: this compound (DMAP) (purified by passing through a column of basic alumina to remove inhibitors).
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable xanthate for allyl monomers.
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent like 1,4-dioxane.
-
Other: Schlenk flask, magnetic stir bar, rubber septum, vacuum/argon manifold, ice bath, oil bath.
Procedure:
-
Reaction Setup: In a typical experiment targeting a polymer with a degree of polymerization (DP) of 100, add DMAP (e.g., 1.78 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.28 mg, 0.02 mmol) to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be:[5]:[0.2].
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the Schlenk flask.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 70 °C.
-
Monitoring the Reaction: The polymerization should be allowed to proceed for a predetermined time (e.g., 12-24 hours). To monitor the monomer conversion, small aliquots can be withdrawn from the reaction mixture at different time points using a degassed syringe and analyzed by ¹H NMR spectroscopy.
-
Termination and Isolation: To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air. The polymer can be isolated by precipitation into a large excess of a non-solvent, such as cold diethyl ether or hexane.
-
Purification: The precipitated polymer should be collected by filtration or centrifugation and then redissolved in a small amount of a suitable solvent (e.g., dichloromethane or THF) and re-precipitated to remove any unreacted monomer and other impurities.
-
Drying: The purified polymer should be dried under vacuum at room temperature until a constant weight is achieved.
Figure 2: Experimental workflow for RAFT polymerization of DMAP.
Characterization of Poly(this compound)
Thorough characterization of the resulting polymer is crucial to confirm the controlled nature of the polymerization. The primary techniques used are Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Parameter Measured | Indication of Controlled Polymerization |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Dispersity (Đ = Mₙ/Mₙ) | Mₙ increases linearly with monomer conversion. Đ values are typically low (e.g., < 1.3). |
| ¹H NMR Spectroscopy | Monomer conversion | Determined by comparing the integral of the vinyl proton signals of the monomer with the integral of the polymer backbone signals. |
| ³¹P NMR Spectroscopy | Presence of phosphonate groups | A single peak in the ³¹P NMR spectrum confirms the incorporation of the phosphonate group into the polymer backbone. |
¹H NMR Analysis: The monomer conversion can be calculated by comparing the integration of the disappearing vinyl proton signals of DMAP (typically around 5-6 ppm) to the integration of the emerging polymer backbone signals.
GPC Analysis: A key indicator of a successful RAFT polymerization is a narrow and symmetrical peak in the GPC chromatogram, which corresponds to a low dispersity value. The molecular weight of the polymer should be close to the theoretical value calculated using the following formula:
Mₙ (theoretical) = (([Monomer]₀ / [RAFT Agent]₀) × Monomer Conversion × Monomer MW) + RAFT Agent MW
Conclusion and Future Directions
The RAFT polymerization of this compound offers a promising pathway to well-defined phosphorus-containing polymers with controlled architectures. While the inherent reactivity of the allyl group presents challenges, the principles of RAFT provide a robust framework for overcoming these limitations. The protocol outlined in this application note serves as a starting point for researchers to explore the synthesis of PDMAP with tailored molecular weights and low dispersities.
The successful synthesis of well-defined PDMAP opens up numerous possibilities for advanced material design. For instance, the PDMAP can be used as a macro-RAFT agent for the synthesis of block copolymers, incorporating both the functional phosphonate block and other polymer segments with distinct properties. Furthermore, the phosphonate ester groups can be hydrolyzed to yield poly(vinylphosphonic acid), a highly hydrophilic and functional polyelectrolyte with applications in areas such as proton exchange membranes for fuel cells and biomedical coatings.[1] The controlled architectures achievable through RAFT polymerization will undoubtedly accelerate the development of novel materials based on poly(allylphosphonates) for a wide array of scientific and technological applications.
References
- 1. Advantages of poly(vinyl phosphonic acid)-based double hydrophilic block copolymers for the stabilization of iron oxide nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aqueous RAFT/MADIX polymerisation of vinylphosphonic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials | Semantic Scholar [semanticscholar.org]
Application Note: Synthesis and Characterization of Intrinsic Flame-Retardant Polymers via Copolymerization with Dimethyl Allylphosphonate
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of inherently flame-retardant polymers using Dimethyl allylphosphonate (DMAP) as a reactive comonomer. Traditional additive flame retardants often suffer from issues such as migration, leaching, and plasticization, which can compromise the material's long-term performance and environmental safety. By covalently incorporating phosphorus into the polymer backbone through copolymerization, these drawbacks are overcome, yielding materials with permanent and stable flame-retardant properties. This document details the dual-action flame retardancy mechanism of organophosphonates, provides a robust protocol for the synthesis of the DMAP monomer, and presents step-by-step methodologies for its copolymerization with methyl methacrylate (MMA) via free-radical polymerization. Furthermore, it outlines essential techniques for the structural and flammability characterization of the resulting copolymers, offering researchers a validated framework for developing advanced, safer polymeric materials.
Introduction: The Imperative for Advanced Flame-Retardant Polymers
The widespread use of polymeric materials in construction, electronics, and transportation is often limited by their inherent flammability. Historically, halogenated compounds were the flame retardants of choice due to their high efficiency. However, mounting environmental and health concerns regarding the release of toxic and corrosive gases during combustion have necessitated a shift towards halogen-free alternatives.[1] Phosphorus-based flame retardants (PFRs) have emerged as a leading class of replacements, valued for their efficacy, lower toxicity, and versatile mechanisms of action.[2]
PFRs can be incorporated into a polymer matrix either as an additive (physical blending) or as a reactive monomer (chemical bonding). The reactive approach, which is the focus of this guide, offers significant advantages. By integrating the flame-retardant moiety directly into the polymer chain, the flame retardancy becomes a permanent feature of the material. This eliminates issues of plasticizer migration and leaching, ensuring stable performance over the product's lifespan and preventing negative impacts on mechanical properties. This compound (DMAP) is an exemplary reactive monomer, featuring a polymerizable allyl group and a flame-retardant phosphonate functional group, making it an ideal candidate for creating intrinsically flame-retardant polymers.
The Dual Mechanism of Phosphorus Flame Retardancy
The efficacy of phosphorus-based flame retardants stems from their ability to interrupt the combustion cycle in both the condensed (solid) phase and the gas phase. This dual-action mechanism provides a highly effective barrier to fire propagation.
-
Condensed-Phase Action: Upon heating, the phosphonate esters decompose to form phosphoric and polyphosphoric acids.[3] These non-volatile acids act as powerful dehydrating agents, promoting the cross-linking and charring of the polymer on the surface.[4][5] This resulting char layer serves as a physical barrier that insulates the underlying polymer from heat and oxygen, thereby suppressing the release of flammable volatile gases that fuel the fire.[3][6]
-
Gas-Phase Action: Simultaneously, some phosphorus-containing compounds volatilize and decompose into phosphorus-based radicals (such as PO•). These species act as radical scavengers in the flame, interrupting the chain reactions of highly reactive H• and OH• radicals that are essential for combustion. This "flame poisoning" effect reduces the flame intensity and slows its spread.
Figure 1: Dual-action mechanism of DMAP-based flame retardants.
Monomer Synthesis: this compound (DMAP)
DMAP can be efficiently synthesized via the Michaelis-Arbuzov reaction, a classic and reliable method for forming carbon-phosphorus bonds. The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For DMAP, trimethyl phosphite is reacted with an allyl halide, typically allyl bromide.
Protocol 3.1: Synthesis of this compound
Causality: This protocol is based on the well-established Michaelis-Arbuzov rearrangement. Trimethyl phosphite is chosen as the phosphorus source, and allyl bromide is the electrophile. The reaction proceeds via an intermediate phosphonium salt that rearranges to the more thermodynamically stable phosphonate ester, releasing methyl bromide as a byproduct. The reaction is typically performed neat or with a minimal amount of a high-boiling solvent and driven by heat.
Materials:
-
Trimethyl phosphite (P(OCH₃)₃)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Distillation apparatus (for purification)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Setup: Assemble a dry round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). This is crucial to prevent hydrolysis of the trimethyl phosphite.
-
Charging Reagents: To the flask, add trimethyl phosphite (1.0 eq). Begin stirring.
-
Addition: Slowly add allyl bromide (1.1 eq) to the flask at room temperature. The reaction is exothermic; addition should be controlled to maintain a gentle reflux. A cooling bath may be necessary for larger-scale reactions.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (typically around 80-100 °C) for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by ³¹P NMR, observing the disappearance of the phosphite peak (
+140 ppm) and the appearance of the phosphonate peak (+30 ppm). -
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The primary byproduct, methyl bromide, is a gas at room temperature and will largely vent during the reaction (use a proper fume hood and scrubber if necessary).
-
Purify the crude product by vacuum distillation to remove any unreacted starting materials and obtain the pure this compound.
-
Self-Validation:
-
Expected Yield: >90%
-
Appearance: Clear, colorless liquid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. Purity can be assessed by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyl allylphosphonate | 1067-87-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The preparation and mechanism of permanently flame retardancy, antistatic, good toughness and high transparent poly(met… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylated Metal–Organic Framework for Reducing Fire Hazards of Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dimethyl Allylphosphonate as a Comonomer
Introduction: The Strategic Incorporation of Phosphorus for Enhanced Polymer Performance
In the realm of polymer science, the quest for materials with tailored functionalities remains a paramount objective. Dimethyl allylphosphonate (DMAP) has emerged as a versatile comonomer for imparting desirable properties, most notably flame retardancy, to a wide range of polymeric systems. As a reactive flame retardant, DMAP is chemically incorporated into the polymer backbone, offering a permanent solution that circumvents the issues of migration and leaching often associated with additive flame retardants. This integration not only enhances fire safety but can also influence other material characteristics such as thermal stability, adhesion, and surface properties.
The efficacy of phosphorus-containing flame retardants, such as those derived from DMAP, lies in their ability to act in both the condensed and gas phases during combustion. In the condensed phase, the phosphorus compounds can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen.[1][2] This charring mechanism is often accompanied by the release of water, which dilutes flammable gases.[3] In the gas phase, phosphorus-containing radicals can interrupt the chain reactions of combustion, effectively quenching the flame.[4][5] The strategic advantage of using a comonomer like DMAP is the ability to achieve these effects at relatively low incorporation levels, thereby preserving the inherent mechanical properties of the base polymer.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a comonomer. It delves into the mechanistic underpinnings of its flame-retardant action, offers detailed protocols for copolymerization, and discusses the characterization and potential applications of the resulting functionalized polymers.
Mechanistic Insights: The Dual-Phase Action of Phosphorus
The flame-retardant mechanism of polymers incorporating this compound is a multi-faceted process that occurs in both the solid (condensed) and gaseous phases of a fire.
Condensed-Phase Action: Upon heating, the phosphonate moieties within the polymer backbone degrade to form phosphoric and polyphosphoric acids.[3][5] These acidic species act as powerful dehydrating agents, promoting the crosslinking and charring of the polymer matrix.[1] This results in the formation of a stable, insulating char layer on the material's surface. This layer serves two critical functions:
-
Thermal Shielding: It acts as a physical barrier, reducing the transfer of heat from the flame to the bulk polymer, thereby slowing down further degradation.[2]
-
Mass Transport Barrier: It impedes the diffusion of flammable volatile degradation products from the polymer to the flame and limits the access of oxygen to the polymer surface.[1]
Gas-Phase Action: Simultaneously, some of the phosphorus-containing compounds can volatilize and enter the flame. In the high-temperature environment of the flame, they generate phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction.[4][5] By interrupting this cycle, the flame intensity is reduced, and in some cases, the flame can be extinguished.
The balance between the condensed-phase and gas-phase mechanisms is influenced by the chemical structure of the polymer, the concentration of the phosphonate comonomer, and the presence of other synergistic additives.
Visualizing the Flame Retardant Mechanism
Caption: Dual-phase flame retardancy mechanism of DMAP copolymers.
Experimental Protocols: A Step-by-Step Guide to Copolymerization
The following protocols provide a general framework for the free-radical copolymerization of this compound with a vinyl comonomer, such as styrene or methyl methacrylate. It is crucial to adapt these procedures based on the specific reactivity of the comonomers and the desired properties of the final copolymer.
Protocol 1: Bulk Copolymerization of this compound (DMAP) and Styrene
This protocol is suitable for producing copolymers with a high concentration of the phosphonate monomer.
Materials:
-
This compound (DMAP), purified by vacuum distillation
-
Styrene, inhibitor removed by washing with aqueous NaOH and then distilled under reduced pressure
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Nitrogen gas, high purity
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Thermostatically controlled oil bath
-
Vacuum line
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, add the desired molar ratio of DMAP and styrene. For example, for a 1:1 molar feed ratio, combine equimolar amounts of the two monomers.
-
Initiator Addition: Add AIBN as the initiator. A typical concentration is 0.1-1.0 mol% relative to the total moles of monomers.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 60-80 °C. The optimal temperature will depend on the decomposition kinetics of AIBN.
-
Monitoring the Reaction: Allow the polymerization to proceed with stirring for a predetermined time (e.g., 4-24 hours). To determine reactivity ratios, it is essential to keep the conversion below 10-15%.[6][7][8]
-
Termination and Purification: Cool the reaction mixture to room temperature. If the product is a viscous liquid or solid, dissolve it in a suitable solvent such as tetrahydrofuran (THF) or chloroform.
-
Precipitation: Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol or hexane.
-
Isolation and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.
Protocol 2: Solution Copolymerization of this compound (DMAP) and Methyl Methacrylate (MMA)
Solution polymerization is advantageous for controlling viscosity and dissipating the heat of polymerization.
Materials:
-
This compound (DMAP), purified
-
Methyl methacrylate (MMA), inhibitor removed and distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene or Dimethylformamide (DMF), anhydrous
-
Nitrogen gas, high purity
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer
-
Thermostatically controlled oil bath
Procedure:
-
Reaction Setup: Assemble the reaction flask and purge it with nitrogen for at least 15-20 minutes.
-
Charging the Reactor: Introduce the desired amounts of DMAP, MMA, and the solvent (e.g., toluene) into the flask. The total monomer concentration in the solvent is typically in the range of 20-50 wt%.
-
Initiator Addition: Add the recrystallized AIBN to the reaction mixture.
-
Degassing: Bubble nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere with continuous stirring.
-
Reaction Monitoring and Termination: Monitor the progress of the reaction by taking samples periodically for analysis (e.g., by gravimetry or NMR to determine conversion). Stop the reaction at low conversion (<15%) for reactivity ratio determination.[6][7][8]
-
Purification: Cool the reaction mixture and precipitate the copolymer in a non-solvent like methanol or petroleum ether.
-
Drying: Filter the polymer and dry it under vacuum to a constant weight.
Visualizing the Experimental Workflow
References
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocols: Post-Polymerization Modification of Poly(dimethyl allylphosphonate) for Advanced Applications
Abstract
Poly(dimethyl allylphosphonate) [P(DMAP)] is a highly versatile polymer scaffold, distinguished by its backbone of repeating phosphonate ester groups. These esters serve as reactive handles for a variety of post-polymerization modifications (PPM), enabling the precise tailoring of the polymer's physicochemical properties. This application note provides an in-depth guide to the two primary modification strategies for P(DMAP): exhaustive hydrolysis to yield poly(allylphosphonic acid) [P(APA)] and transesterification to introduce novel functionalities. We present detailed, field-proven protocols for both acid-catalyzed and silyl halide-mediated hydrolysis, as well as a general protocol for transesterification. The rationale behind key experimental steps is discussed, alongside methods for characterization and potential applications in drug delivery and biomaterials science.
Introduction: The P(DMAP) Scaffold
The strategic value of post-polymerization modification lies in the ability to create a diverse library of functional polymers from a single, well-defined parent polymer.[1] P(DMAP), synthesized via the radical polymerization of the this compound monomer, offers a robust and adaptable platform for this purpose. The true potential of P(DMAP) is unlocked by targeting its pendant dimethyl phosphonate groups, which can be transformed to introduce acidic functionalities, drug molecules, or targeting ligands. The conversion of the neutral, hydrophobic phosphonate ester to the charged, hydrophilic phosphonic acid dramatically alters the polymer's solubility and functionality, making it a powerful tool for biomedical applications.[2][3]
Overall Modification Workflow
The modification of P(DMAP) primarily follows two divergent pathways, each yielding a polymer with distinct properties and potential applications. The choice of pathway is dictated by the desired end-functionality.
Figure 1: General workflow for the post-polymerization modification of P(DMAP).
Part 1: Hydrolysis to Poly(allylphosphonic acid)
The most fundamental modification of P(DMAP) is its hydrolysis to poly(allylphosphonic acid) [P(APA)]. This transformation converts the neutral phosphonate ester into a strongly acidic phosphonic acid group, imparting water solubility and providing a reactive site for conjugation. Two primary methods are employed, differing in their reaction conditions and suitability for sensitive substrates.
Figure 2: Reaction schemes for the hydrolysis of P(DMAP) to P(APA).
Protocol 1.1: Acid-Catalyzed Hydrolysis
This method is robust and effective for complete hydrolysis but employs harsh conditions that may not be suitable for polymers containing other acid-labile groups. The most common procedure utilizes concentrated hydrochloric acid at reflux.[3][4]
Materials and Equipment:
-
Poly(this compound) [P(DMAP)]
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Deionized (DI) Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Dialysis tubing (MWCO appropriate for polymer size, e.g., 1-3.5 kDa)
-
Lyophilizer (Freeze-dryer)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of P(DMAP) in 20 mL of concentrated HCl in a round-bottom flask equipped with a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Maintain reflux for 6-12 hours. The reaction progress can be monitored by taking small aliquots and analyzing via ³¹P NMR. A successful reaction is indicated by a shift in the phosphorus signal from the phosphonate ester region to the phosphonic acid region.
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the solution by slowly adding it to 100 mL of cold DI water.
-
Purification: Transfer the diluted polymer solution to dialysis tubing. Dialyze against DI water for 48-72 hours, changing the water every 8-12 hours to remove excess acid and methanol byproduct.
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain P(APA) as a white, hygroscopic solid.
Scientist's Note (E-E-A-T): The use of a large excess of concentrated acid and heat serves to drive the hydrolysis equilibrium towards the product, ensuring complete conversion of the ester groups.[4] Dialysis is a critical purification step, as residual HCl can interfere with downstream applications and affect the polymer's final properties.
Protocol 1.2: Silyl Halide-Mediated Hydrolysis (McKenna Reaction)
For polymers with acid-sensitive functionalities, the McKenna reaction provides a mild and highly efficient alternative for phosphonate dealkylation.[3] The method uses bromotrimethylsilane (TMSBr) to form a silyl phosphonate intermediate, which is then readily hydrolyzed.
Materials and Equipment:
-
Poly(this compound) [P(DMAP)]
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Dry the Schlenk flask under vacuum and backfill with an inert gas.
-
Dissolution: Dissolve 1.0 g of P(DMAP) in 20 mL of anhydrous DCM in the flask.
-
Reagent Addition: While stirring at room temperature, slowly add TMSBr (a 2.5-fold molar excess relative to the phosphonate repeat units) via syringe.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere for 12-24 hours. The reaction should remain clear.
-
Quenching/Hydrolysis: After the reaction is complete, carefully add 10 mL of methanol to the mixture to quench excess TMSBr and hydrolyze the silyl phosphonate intermediate. Stir for an additional 2 hours.
-
Isolation: Remove all volatiles (DCM, MeOH, and silyl byproducts) under reduced pressure using a rotary evaporator. The resulting solid can be further purified by precipitation from a minimal amount of methanol into a non-solvent like diethyl ether.
-
Drying: Dry the final product, P(APA), under high vacuum to remove residual solvents.
ngcontent-ng-c887220695="" class="ng-star-inserted">Scientist's Note (E-E-A-T): This two-step, non-aqueous procedure is performed under mild conditions, preserving the integrity of sensitive functional groups. Anhydrous conditions are crucial in the first step to prevent premature hydrolysis of TMSBr.
Part 2: Transesterification for Functionalization
Transesterification allows for the direct introduction of new functionalities by exchanging the methyl groups of the phosphonate ester with a different alcohol, such as one bearing a fluorescent tag, a bioactive molecule, or a linker for further conjugation.
Figure 3: General scheme for transesterification of P(DMAP) with a functional alcohol (R-OH).
Protocol 2.1: General Transesterification
This protocol describes a general approach using a catalyst and heat. The reaction is an equilibrium process, so driving the removal of the methanol byproduct is key to achieving high conversion.
Materials and Equipment:
-
Poly(this compound) [P(DMAP)]
-
Functional alcohol of interest (e.g., Drug-OH, Linker-OH)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Catalyst (e.g., Sodium methoxide, Titanium(IV) isopropoxide)
-
Dean-Stark trap or setup for distillation
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask with a distillation head or Dean-Stark trap under an inert atmosphere.
-
Dissolution: Dissolve 1.0 g of P(DMAP) and a molar excess (3-5 fold) of the functional alcohol in an anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., 1-5 mol%).
-
Reaction: Heat the mixture to reflux. The removal of methanol via distillation will drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC (if the functional alcohol is UV-active) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the P-OCH₃ signal and the appearance of new signals from the incorporated alcohol.
-
Work-up: Once the reaction is complete, cool the mixture. Neutralize the catalyst if necessary (e.g., with a mild acid for a basic catalyst).
-
Purification: The purification method will depend on the properties of the final polymer. Options include:
-
Precipitation: Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Dialysis: If the polymer is soluble in a suitable solvent (e.g., water, DMF), dialyze to remove unreacted alcohol and catalyst.
-
-
Drying: Dry the purified functional polymer under high vacuum.
Scientist's Note (E-E-A-T): The choice of catalyst and solvent is critical and depends on the stability of the functional alcohol. Lewis acids like titanium alkoxides are often effective.[5] For high-boiling alcohols, applying a vacuum during the reaction can facilitate the removal of methanol and improve conversion rates.
Part 3: Characterization of Modified Polymers
Confirming the success of the post-polymerization modification is essential. A combination of spectroscopic and analytical techniques should be employed.
| Technique | P(DMAP) (Parent Polymer) | P(APA) (Hydrolyzed Polymer) | Functionalized Polymer (Transesterified) |
| ¹H NMR | Sharp singlet ~3.7 ppm (P-OCH₃ ) | Disappearance of the ~3.7 ppm signal. | Disappearance of the ~3.7 ppm signal. Appearance of new peaks corresponding to the incorporated R-group. |
| ³¹P NMR | Single peak in the phosphonate ester region. | Peak shifts significantly to the phosphonic acid region. | Peak shifts to a new position characteristic of the new phosphonate ester. |
| FTIR | Strong P=O stretch (~1250 cm⁻¹), P-O-C stretch (~1030 cm⁻¹). | P=O and P-O-C peaks remain. Appearance of a very broad O-H stretch (2500-3300 cm⁻¹). | P=O and P-O-C peaks remain. Appearance of characteristic peaks from the incorporated R-group. |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF). | Insoluble in non-polar organic solvents. Soluble in water and polar protic solvents (e.g., MeOH). | Solubility is dependent on the nature of the incorporated R-group. |
Part 4: Applications in Drug Development
The ability to modify P(DMAP) opens up numerous possibilities in drug delivery and development.
Figure 4: Conceptual diagram of drug conjugation to a P(APA) backbone via amide bond formation.
-
Poly(allylphosphonic acid) as a Drug Carrier: The phosphonic acid groups on P(APA) can be conjugated to amine- or hydroxyl-containing drugs using standard coupling chemistry (e.g., carbodiimide chemistry). The resulting hydrophilic polymer-drug conjugate can improve drug solubility and circulation time.[2]
-
pH-Responsive Systems: The pKa of the phosphonic acid groups allows for the design of pH-responsive systems. For example, drug release could be triggered in the acidic microenvironment of a tumor.[6]
-
Bone Targeting: Phosphonic acids are known to have a strong affinity for calcium phosphate, the primary component of bone. This makes P(APA) and its derivatives excellent candidates for developing drug delivery systems that target bone tissue for treating diseases like osteoporosis or bone cancer.[3]
-
Prodrugs via Transesterification: A drug containing a hydroxyl group can be directly incorporated into the polymer backbone via transesterification, creating a prodrug system where the drug is released upon hydrolysis of the phosphonate ester bond.
Conclusion
Post-polymerization modification of poly(this compound) is a powerful and versatile strategy for creating advanced functional materials. By leveraging straightforward hydrolysis and transesterification reactions, researchers can precisely control the chemical and physical properties of the polymer scaffold. The detailed protocols and scientific rationale provided in this note serve as a comprehensive guide for scientists and drug development professionals aiming to harness the potential of this unique polymer platform for a wide range of applications, from targeted drug delivery to the development of novel biomaterials.
References
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phosphonate-Containing Hydrogels for Advanced Biomedical Applications: An Application Note and Protocol
Introduction: The Significance of Phosphonate Moieties in Hydrogel Biomaterials
Hydrogels, with their high water content and tunable physical properties, have emerged as leading candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2] The incorporation of specific functional groups into the hydrogel network can impart unique and desirable characteristics. Among these, phosphonate groups (–PO(OH)₂) have garnered significant attention due to their inherent biocompatibility, strong affinity for bone and other mineralized tissues, and their ability to chelate metal ions.[3][4] This application note provides a detailed experimental procedure for the synthesis of phosphonate-containing hydrogels via free-radical polymerization, focusing on the underlying chemical principles and offering insights into the characterization and potential applications of these advanced biomaterials.
The presence of phosphonic acid groups within a hydrogel matrix offers several distinct advantages. Their anionic nature at physiological pH contributes to high swelling ratios and responsiveness to changes in pH and ionic strength.[1][5] This property is particularly valuable for the design of "smart" drug delivery systems that can release therapeutic agents in response to specific biological cues.[6] Furthermore, the ability of phosphonate groups to bind with divalent cations like Ca²⁺ can be exploited for in situ mineralization, mimicking the process of bone formation and making these hydrogels excellent candidates for bone tissue engineering scaffolds.[4][7]
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a comprehensive understanding of the experimental choices involved in the synthesis and characterization of phosphonate-containing hydrogels.
Chemicals and Materials
| Chemical/Material | Grade | Supplier (Example) | Notes |
| Vinylphosphonic acid (VPA) | ≥97% | Sigma-Aldrich | Monomer |
| Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) | ≥97% | Sigma-Aldrich | Crosslinker[3] |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) | ≥97% | Sigma-Aldrich | Water-soluble initiator[3] |
| Deionized (DI) water | High purity | Millipore | Solvent |
| Methanol | ACS grade | Fisher Scientific | For purification |
| Phosphate-buffered saline (PBS) | pH 7.4 | Gibco | For swelling and drug release studies |
Experimental Workflow Overview
The synthesis of phosphonate-containing hydrogels via free-radical polymerization is a multi-step process that begins with the dissolution of the monomer and crosslinker, followed by the initiation of polymerization, gelation, and subsequent purification and characterization.
Figure 1: A generalized workflow for the synthesis and characterization of phosphonate-containing hydrogels.
Detailed Synthesis Protocol: Poly(vinylphosphonic acid)-co-Bis[2-(methacryloyloxy)ethyl] phosphate (p(VPA-co-BMEP)) Hydrogel
This protocol details the synthesis of a phosphonate-containing hydrogel using vinylphosphonic acid (VPA) as the monomer and bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) as the crosslinker. The polymerization is initiated by the thermal decomposition of a water-soluble initiator, AIBA.[8]
Step 1: Reagent Solution Preparation
-
In a 50 mL glass reactor, dissolve a specific amount of vinylphosphonic acid (VPA) in deionized (DI) water. The concentration of VPA can be varied, but a 10-20% (w/v) solution is a good starting point.
-
Add the desired molar percentage of the crosslinker, bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), to the VPA solution. The molar ratio of BMEP to VPA is a critical parameter that dictates the crosslink density and, consequently, the hydrogel's properties.[8] A common range to explore is 5-40 mol% of BMEP with respect to VPA.[8]
-
Stir the mixture at room temperature until both the monomer and crosslinker are fully dissolved.
Causality of Experimental Choices: The choice of water as a solvent is crucial for biomedical applications, ensuring a biocompatible synthesis environment. The concentration of the monomer (VPA) will influence the polymerization kinetics and the final polymer content of the hydrogel. The crosslinker (BMEP) contains two polymerizable methacrylate groups, enabling the formation of a three-dimensional network.[3] The concentration of BMEP directly controls the crosslink density; a higher concentration leads to a more tightly crosslinked network, which typically results in lower swelling capacity but higher mechanical strength.[9]
Step 2: Free-Radical Polymerization
-
Place the reactor in a pre-heated oil bath or water bath set to 70 °C.
-
While stirring, add the initiator, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA), to the monomer-crosslinker solution. A typical initiator concentration is 0.1-1 mol% with respect to the monomer.
-
Continue stirring and maintain the temperature at 70 °C. Gelation should occur within 60-90 minutes, at which point the solution will become a solid, transparent hydrogel.[7]
-
Allow the reaction to proceed for a total of 3-4 hours to ensure high monomer conversion.
Causality of Experimental Choices: AIBA is a water-soluble azo initiator that thermally decomposes to generate free radicals, which initiate the polymerization.[3] The reaction temperature of 70 °C is chosen to ensure an appropriate rate of decomposition for AIBA. The initiator concentration is a key parameter; a higher concentration leads to a faster polymerization rate but may result in a lower average molecular weight of the polymer chains between crosslinks.[4]
Figure 2: Mechanism of free-radical polymerization for the synthesis of phosphonate-containing hydrogels.[10][11]
Step 3: Purification
-
After polymerization, allow the hydrogel to cool to room temperature.
-
Carefully remove the hydrogel from the reactor and cut it into smaller pieces to increase the surface area for washing.
-
Immerse the hydrogel pieces in a large volume of DI water or a mixture of methanol and water to remove any unreacted monomers, initiator, and soluble oligomers.[7]
-
Gently agitate the washing solution for 24-48 hours, changing the washing solution every 8-12 hours. The purification process can be monitored by measuring the conductivity of the washing solution; continue washing until the conductivity is close to that of fresh DI water.[12]
Causality of Experimental Choices: Purification is a critical step to ensure the biocompatibility of the hydrogel by removing potentially cytotoxic unreacted monomers and other reagents.[12] Using a large volume of washing solution and changing it frequently creates a high concentration gradient, facilitating the diffusion of impurities out of the hydrogel network.
Step 4: Drying
-
After purification, the hydrogel can be used in its swollen state or dried for storage and certain characterization techniques.
-
For drying, freeze-drying (lyophilization) is the preferred method as it preserves the porous structure of the hydrogel.
-
Alternatively, the hydrogel can be dried in a vacuum oven at a moderate temperature (e.g., 50 °C) for 24-48 hours until a constant weight is achieved.[7]
Characterization of Phosphonate-Containing Hydrogels
A thorough characterization of the synthesized hydrogels is essential to understand their structure-property relationships and to assess their suitability for specific applications.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the successful incorporation of the phosphonate groups and the formation of the polymer network. Key characteristic peaks to look for include:
-
Broad O-H stretching from the phosphonic acid groups (around 3300-2500 cm⁻¹).
-
P=O stretching (around 1200-1100 cm⁻¹).
-
P-O-C stretching (around 1050-990 cm⁻¹).[13]
-
C-H stretching from the polymer backbone (around 2950-2850 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P NMR can be used to confirm the presence and chemical environment of the phosphorus atoms in the hydrogel network.[4][14]
Swelling Studies
The swelling behavior of a hydrogel is a key indicator of its crosslink density and its potential for drug delivery.
-
Weigh a known amount of dry hydrogel (W_d).
-
Immerse the dry hydrogel in a specific buffer solution (e.g., PBS at pH 7.4) at a controlled temperature (e.g., 37 °C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the weight of the swollen hydrogel becomes constant.
-
The equilibrium swelling ratio (ESR) is calculated using the following equation: ESR = (W_s - W_d) / W_d [5]
Causality of Experimental Choices: The swelling of phosphonate-containing hydrogels is highly dependent on the pH and ionic strength of the surrounding medium.[5] At higher pH values, the phosphonic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling.[5]
Mechanical Testing
The mechanical properties of hydrogels are crucial for applications in tissue engineering where they may need to withstand physiological loads.
-
Compression Testing: A cylindrical hydrogel sample is compressed between two plates, and the force required to achieve a certain deformation is measured.[15] This provides information on the hydrogel's compressive modulus and strength.
-
Tensile Testing: A dog-bone-shaped hydrogel sample is stretched until it breaks to determine its tensile strength and Young's modulus.[15]
-
Rheology: Oscillatory rheology can be used to determine the storage (G') and loss (G'') moduli of the hydrogel, providing insights into its viscoelastic properties.
Causality of Experimental Choices: The mechanical properties of the hydrogel are directly related to its crosslink density.[9] Higher crosslinker concentrations generally lead to a stiffer hydrogel with a higher compressive and tensile modulus.
Morphological Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and internal porous structure of the dried hydrogel. The sample is typically freeze-dried and sputter-coated with a conductive material (e.g., gold) before imaging.
Biocompatibility Assessment
For biomedical applications, it is essential to evaluate the cytotoxicity of the hydrogel.
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[16] Cells (e.g., fibroblasts or osteoblasts) are cultured in the presence of the hydrogel or its extracts, and their metabolic activity is measured. A cell viability of over 70% is generally considered non-cytotoxic.[16][17]
Application Example: Controlled Drug Delivery
Phosphonate-containing hydrogels are excellent candidates for controlled drug delivery systems, particularly for cationic drugs, due to the anionic nature of the phosphonate groups.
Drug Loading
-
Immerse a known amount of dried hydrogel in a drug solution of known concentration.
-
Allow the hydrogel to swell and absorb the drug for a specific period (e.g., 24 hours) at a controlled temperature.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release
-
Place the drug-loaded hydrogel in a release medium (e.g., PBS at pH 7.4) at 37 °C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots to determine the cumulative drug release profile.[18]
The release of drugs from these hydrogels is often governed by a combination of diffusion and swelling-controlled mechanisms.[6] The pH-responsive nature of the phosphonate groups can be utilized to trigger drug release in specific environments.[6]
Troubleshooting and Key Considerations
-
Incomplete Gelation: This can be due to insufficient initiator concentration, low reaction temperature, or the presence of polymerization inhibitors. Ensure accurate measurement of the initiator and maintain the correct reaction temperature.
-
Brittle Hydrogel: A very high crosslinker concentration can lead to a brittle hydrogel with low swelling capacity. Optimize the crosslinker-to-monomer ratio.
-
Inconsistent Swelling Data: Ensure complete removal of excess surface water before weighing the swollen hydrogel. Use a consistent blotting technique.
Conclusion
The synthesis of phosphonate-containing hydrogels offers a versatile platform for the development of advanced biomaterials with tunable properties. By carefully controlling the reaction parameters, such as the monomer-to-crosslinker ratio and initiator concentration, hydrogels with specific swelling, mechanical, and drug release characteristics can be designed. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists to explore the exciting potential of these materials in drug delivery, tissue engineering, and other biomedical fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(Methacryloyloxy)Ethyl] Phosphate as an Efficient Adsorbent for Wastewater Dye Removal [mdpi.com]
- 9. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pslc.ws [pslc.ws]
- 11. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 12. US6600011B2 - Process for purification and drying of polymer hydrogels - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of hydrogels using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
Flame retardant mechanism of polymers containing Dimethyl allylphosphonate.
Topic: Unraveling the Flame Retardant Mechanism of Polymers Containing Dimethyl Allylphosphonate (DMAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Halogen-Free Flame Retardants
In the pursuit of enhanced material safety, flame retardants are indispensable components in a vast array of polymeric materials. Historically, halogenated compounds have been effective, but growing environmental and health concerns necessitate a shift towards safer alternatives. Phosphorus-based flame retardants have emerged as a highly effective and more environmentally benign class of additives.[1][2][3] Among these, this compound (DMAP) is a reactive flame retardant that can be chemically incorporated into the polymer backbone.[4] This covalent bonding ensures the permanence of the flame-retardant properties, preventing leaching and migration that can occur with additive flame retardants. This document provides a comprehensive guide to the dual-action flame retardant mechanism of DMAP-containing polymers, along with detailed protocols for their synthesis and characterization.
The Dual-Action Flame Retardant Mechanism of DMAP
Phosphorus-based flame retardants, including those derived from DMAP, exhibit a sophisticated, dual-mode of action, operating in both the condensed (solid) and gas phases during combustion.[1][2][3][5] The efficiency of these mechanisms is intrinsically linked to the chemical environment of the phosphorus center and its interaction with the decomposing polymer matrix.[6]
Condensed-Phase Mechanism: Promoting Char Formation
The primary role of DMAP in the condensed phase is to promote the formation of a stable, insulating char layer on the polymer surface.[2][5] This char acts as a physical barrier, achieving several critical functions:
-
Heat Shielding: The char layer insulates the underlying polymer from the heat of the flame, slowing down the rate of thermal decomposition.
-
Fuel Barrier: It impedes the release of flammable volatile gases, which are the fuel for the flame.
-
Oxygen Barrier: The char layer limits the diffusion of oxygen to the polymer surface, a necessary component for sustained combustion.
During thermal degradation, the phosphonate groups in the DMAP-modified polymer decompose to form phosphoric and polyphosphoric acids.[5] These acidic species act as powerful catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a dense and stable carbonaceous char.[5][7]
Gas-Phase Mechanism: Flame Inhibition
In the gas phase, the flame retardant action of DMAP involves the interruption of the combustion chain reaction.[1][3] Upon heating, volatile phosphorus-containing compounds are released from the decomposing polymer.[3] These compounds, primarily phosphorus-containing radicals such as PO• and PO2•, act as radical scavengers in the flame.[8] They effectively terminate the highly reactive H• and OH• radicals that are essential for the propagation of the combustion process.[4][8] This "quenching" effect reduces the flame intensity and can lead to self-extinguishing behavior.[8]
Visualizing the Dual-Action Mechanism
The following diagram illustrates the interconnected condensed-phase and gas-phase flame retardant mechanisms of DMAP-containing polymers.
Caption: Dual-action flame retardant mechanism of DMAP.
Synthesis of DMAP-Containing Polymers: A Protocol
DMAP can be incorporated into various polymer backbones through copolymerization, often via free-radical polymerization with other vinyl or allyl monomers.[9] The following is a representative protocol for the synthesis of a DMAP-containing copolymer.
Protocol: Free-Radical Copolymerization of Acrylonitrile (AN) with this compound (DMAP)
Materials:
-
Acrylonitrile (AN), freshly distilled
-
This compound (DMAP)[10]
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add the desired molar ratio of acrylonitrile and this compound.
-
Solvent and Initiator Addition: Add anhydrous DMF to achieve a monomer concentration of approximately 20% (w/v). Subsequently, add AIBN as the initiator (typically 0.5-1.0 mol% relative to the total monomers).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the copolymer.
-
Washing: Filter the precipitate and wash it thoroughly with methanol and then deionized water to remove unreacted monomers, initiator residues, and solvent.
-
Drying: Dry the purified copolymer in a vacuum oven at 60°C to a constant weight.
Characterization of Flame-Retardant Properties
A suite of standardized tests is employed to evaluate the flammability and thermal stability of the synthesized DMAP-containing polymers.
Experimental Workflow for Characterization
Caption: Workflow for polymer flammability characterization.
Protocols for Key Characterization Techniques
1. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the polymer and quantify the amount of char residue at high temperatures.
-
Protocol:
-
Place 5-10 mg of the polymer sample in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Expected Outcome: DMAP-containing polymers are expected to exhibit a lower onset of decomposition but a significantly higher char yield at elevated temperatures compared to the unmodified polymer.[11]
-
2. Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material.
-
Protocol:
-
Prepare a sample of standard dimensions (e.g., 130 x 6.5 x 3.2 mm³).
-
Place the sample vertically in the LOI apparatus.
-
Ignite the top of the sample and adjust the oxygen/nitrogen ratio until the flame is self-sustaining for a specified period.
-
3. UL-94 Vertical Burn Test
-
Objective: To classify the self-extinguishing properties of the material after ignition.
-
Protocol:
-
A vertically mounted sample is ignited with a Bunsen burner for 10 seconds.
-
The time until the flame extinguishes is recorded. A second ignition is applied.
-
Observations of flaming drips are also noted.
-
4. Cone Calorimetry
-
Objective: To measure various fire-related properties, such as heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR), under forced-flow combustion conditions.
-
Protocol:
-
A square sample is exposed to a specific heat flux from a conical heater.
-
The combustion products are collected, and the rate of heat release is calculated based on oxygen consumption.
-
Expected Outcome: Effective flame retardants will significantly reduce the pHRR and THR values.[14]
-
Data Presentation: A Comparative Analysis
The following table summarizes typical results from the characterization of a base polymer versus the same polymer modified with DMAP.
| Property | Base Polymer | DMAP-Modified Polymer |
| TGA (in N₂) | ||
| Tonset (5% weight loss) | ~350°C | ~320°C |
| Char Yield at 700°C | < 5% | > 20% |
| LOI (%) | 18 | > 30 |
| UL-94 Rating | No Rating (burns) | V-0 |
| Cone Calorimetry | ||
| Peak Heat Release Rate (kW/m²) | ~1000 | < 300 |
Note: The values presented are illustrative and will vary depending on the base polymer and the concentration of DMAP.
Conclusion
This compound serves as a highly effective reactive flame retardant for a variety of polymers. Its dual-action mechanism, which combines condensed-phase char promotion and gas-phase flame inhibition, leads to a significant reduction in material flammability. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive characterization of these advanced, safer materials. The ability to covalently bond DMAP into the polymer matrix ensures long-term, stable flame retardancy, making it a valuable tool in the development of fire-safe polymers for numerous applications.
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Page loading... [guidechem.com]
- 11. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins - European Coatings [european-coatings.com]
- 12. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Michaelis-Arbuzov Synthesis of Dimethyl Allylphosphonate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Michaelis-Arbuzov synthesis of dimethyl allylphosphonate. Low yields in this seemingly straightforward reaction are a common yet solvable issue. This document provides in-depth troubleshooting, detailed protocols, and expert insights to help you maximize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Michaelis-Arbuzov reaction for this compound is giving a very low yield. What are the most probable causes?
A1: Low yields in this synthesis can typically be traced back to one or more of the following factors:
-
Suboptimal Reaction Conditions: The classical Michaelis-Arbuzov reaction often requires high temperatures, which can lead to side reactions with sensitive substrates like allyl halides.
-
Reagent Quality: The presence of moisture or other impurities in your starting materials can significantly hinder the reaction.
-
Side Reactions: Several competing reaction pathways can consume your starting materials or desired product. These include polymerization of the allyl halide, hydrolysis of the trimethyl phosphite, and alternative nucleophilic attacks (Sₙ2').
-
Product Loss During Workup: this compound is a relatively volatile and water-soluble compound, which can lead to losses during extraction and purification.
Q2: What is the fundamental mechanism of the Michaelis-Arbuzov reaction?
A2: The reaction proceeds via a two-step mechanism. First, the nucleophilic phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon of the allyl halide in an Sₙ2 reaction, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the methyl groups of the phosphonium salt, leading to dealkylation and the formation of the final this compound product.[1][2][3]
Q3: Can I use allyl chloride or iodide instead of allyl bromide?
A3: Yes, but the reactivity of the allyl halide is a critical factor. The general order of reactivity is allyl iodide > allyl bromide > allyl chloride.[2] While allyl iodide is more reactive, it is also more expensive and can be less stable. Allyl chloride is less reactive and may require more forcing conditions or the use of a catalyst, which can increase the likelihood of side reactions. Allyl bromide often represents a good compromise between reactivity and stability.
Troubleshooting Guide: From Low Yields to Optimized Synthesis
Problem Area 1: Reagent Purity and Preparation
Q: I'm not sure if my reagents are pure enough. How can I be sure, and what are the purification procedures?
A: Impurities, especially water, can be highly detrimental. Here’s how to address this:
-
Trimethyl Phosphite: This reagent is susceptible to hydrolysis, which forms dimethyl phosphite and methanol.[4] Dimethyl phosphite is less reactive in the Michaelis-Arbuzov reaction.
-
Validation: Check the purity of your trimethyl phosphite by ³¹P NMR. The signal for trimethyl phosphite should be a singlet at approximately +140 ppm. The presence of a doublet near +10 ppm indicates the formation of dimethyl phosphite.
-
Protocol: Commercially available high-purity trimethyl phosphite should be used. If you suspect contamination, it can be distilled under a nitrogen atmosphere.
-
-
Allyl Bromide: This reagent can undergo polymerization or decomposition, especially when exposed to light or heat.
-
Validation: Allyl bromide should be a colorless to light yellow liquid.[2][5] A significant yellow or brown discoloration suggests the presence of polymers or decomposition products.
-
Protocol: Purify by distillation at atmospheric pressure (boiling point: 70-71 °C). Store in a dark bottle, in a cool place, and consider adding a radical inhibitor like hydroquinone for long-term storage.
-
-
Anhydrous Conditions: The reaction is sensitive to moisture.
-
Protocol: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Problem Area 2: Reaction Conditions and Side Reactions
Q: I suspect side reactions are the main cause of my low yield. What are the common side reactions and how can I minimize them?
A: With allyl systems, you need to be mindful of several potential side reactions:
-
Polymerization of Allyl Bromide: At elevated temperatures, allyl bromide can polymerize.
-
Symptoms: The reaction mixture becomes viscous or solidifies.
-
Solution:
-
Lower Reaction Temperature: The use of a Lewis acid catalyst can allow for significantly lower reaction temperatures, often even room temperature.[6][7]
-
Add a Polymerization Inhibitor: A small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the reaction mixture. A Chinese patent suggests using hydroquinone for the synthesis of the diethyl analogue.
-
-
-
Sₙ2' Reaction: The phosphite can attack the γ-carbon of the allyl system, leading to a rearranged, branched phosphonate. This is a known competing pathway for allylic systems.
-
Symptoms: You may see an unexpected isomer in your NMR spectrum.
-
Solution: The Sₙ2 pathway is generally favored over the Sₙ2' pathway.[8] Using less sterically hindered phosphites and ensuring good control over the reaction temperature can help to favor the desired Sₙ2 reaction.
-
-
Isomerization of the Product: At high temperatures, this compound can isomerize to the thermodynamically more stable vinyl analogue. One study shows this isomerization can be achieved with a ruthenium catalyst at 150°C.[1]
-
Symptoms: Appearance of vinyl protons in the ¹H NMR spectrum of the product.
-
Solution: Avoid excessively high reaction temperatures and prolonged heating times. Use of a catalyst to lower the reaction temperature is also beneficial here.
-
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis (Adapted from Diethyl Allylphosphonate Synthesis)
This protocol is adapted from a high-yield synthesis of diethyl allylphosphonate and should provide a good starting point for the dimethyl analogue.[9]
Materials:
-
Trimethyl phosphite (freshly distilled or high purity)
-
Allyl bromide (freshly distilled)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add trimethyl phosphite (1.0 eq).
-
Add allyl bromide (1.1 eq) to the flask.
-
Heat the reaction mixture to 70-80 °C with stirring. The reaction is exothermic, so be prepared to control the temperature.
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 3-5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess allyl bromide and the methyl bromide byproduct by distillation at atmospheric pressure, followed by vacuum distillation to purify the product.
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis
This method allows for milder reaction conditions, which can help to minimize side reactions.[6][7]
Materials:
-
Trimethyl phosphite
-
Allyl bromide
-
Zinc iodide (ZnI₂) or another suitable Lewis acid
-
Anhydrous solvent (e.g., toluene or THF)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the Lewis acid (e.g., ZnI₂, 0.2 eq).
-
Add the anhydrous solvent, followed by trimethyl phosphite (1.2 eq).
-
Add allyl bromide (1.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Summary and Visualization
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 757-54-0 | [5][10] |
| Molecular Formula | C₅H₁₁O₃P | [5][10] |
| Molecular Weight | 150.11 g/mol | [5][10] |
| Boiling Point | 181.3 °C at 760 mmHg | [5] |
| 41-42 °C at 0.5 mmHg | [10][11] | |
| Density | 1.049 g/cm³ | [5] |
| Refractive Index | 1.436-1.440 | [5][10] |
Diagram 1: Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing and solving low yield issues.
Safety Precautions
-
Trimethyl Phosphite: This compound is flammable and can cause serious eye damage and skin irritation. It is harmful if swallowed and may cause respiratory irritation.[10] It is also moisture-sensitive and can hydrolyze to produce flammable methanol.[4]
-
Allyl Bromide: This is a highly flammable liquid and a lachrymator. It is toxic and can cause severe skin burns and eye damage.[5][12] It is also a suspected mutagen.[5]
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 757-54-0 [amp.chemicalbook.com]
- 11. This compound, tech. 85%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Dimethyl Allylphosphonate
Welcome to the technical support guide for the synthesis of Dimethyl Allylphosphonate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to move beyond standard protocols and address the nuanced challenges and side reactions that can arise during synthesis, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Introduction: The Challenge of Phosphonate Synthesis
This compound is a valuable synthetic intermediate, primarily synthesized via the Michaelis-Arbuzov reaction.[1] This reaction, while robust, is sensitive to reaction conditions and reagent quality, often leading to a variety of side reactions that can complicate purification and reduce yields. This guide provides a detailed, question-and-answer-based approach to tackling the most common issues encountered in the laboratory.
Core Synthesis Protocol: Michaelis-Arbuzov Reaction
A baseline understanding of the standard procedure is crucial for effective troubleshooting.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation:
-
Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Ensure all glassware is oven-dried to remove residual moisture.
-
Charge the flask with freshly distilled trimethyl phosphite (1.0 eq). Expert Tip: Commercial trimethyl phosphite can contain phosphorous acid due to hydrolysis, which can interfere with the reaction. Distillation immediately prior to use is highly recommended.
-
-
Reaction Setup:
-
Add allyl bromide (1.1 eq) to the trimethyl phosphite under a nitrogen atmosphere.
-
Optional but recommended: Add a radical inhibitor such as hydroquinone (0.01 mol%) to prevent polymerization of the allyl group at elevated temperatures.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture gently. The Michaelis-Arbuzov reaction is often exothermic, so controlled heating to initiate the reaction is key. A typical temperature is around 70-80 °C.[3]
-
Maintain the temperature and stir for 3-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The ³¹P signal for trimethyl phosphite (around +140 ppm) will shift to the product signal for this compound (around +27 ppm).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile byproduct, methyl bromide, and any excess allyl bromide by distillation or under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
-
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter.
Q1: My reaction yield is low, and I see a significant amount of starting material remaining. What's going wrong?
A1: Low conversion is a frequent issue stemming from several factors.
-
Cause 1: Reagent Purity. As mentioned, the purity of the trimethyl phosphite is paramount. If it has hydrolyzed to dimethyl phosphite, it will not participate in the classical Arbuzov reaction efficiently. Similarly, the allyl halide should be free of inhibitors (unless you add a controlled amount) and degradation products.
-
Cause 2: Insufficient Temperature or Time. The Michaelis-Arbuzov reaction requires an activation energy to form the phosphonium intermediate. If the temperature is too low, the reaction will be sluggish or stall.[4]
-
Cause 3: Reactivity of the Halide. While allyl bromide is quite reactive, if you have substituted it with the less reactive allyl chloride, higher temperatures and longer reaction times are necessary. The general reactivity trend is I > Br > Cl.[4]
Solutions:
-
Always use freshly distilled trimethyl phosphite.
-
Ensure your allyl bromide is of high purity.
-
Gradually increase the reaction temperature, monitoring for product formation via TLC or NMR.
-
If using allyl chloride, consider adding a catalytic amount of a more reactive iodide salt (e.g., NaI) to facilitate an in situ Finkelstein reaction, generating the more reactive allyl iodide.[2]
Q2: My NMR analysis shows two distinct phosphonate products. One is my target, but what is the other?
A2: You are likely observing isomerization of the allyl group to a prop-1-en-1-yl (vinyl) group.
Caption: Fig 1. Isomerization of allylphosphonate to its vinyl isomer.
This isomerization is a common side reaction for allylic phosphonates and can be promoted by heat or the presence of trace amounts of base.[1][5] The vinylphosphonate is thermodynamically more stable due to conjugation.
Solutions:
-
Strict Temperature Control: Avoid excessive heating during the reaction and, critically, during distillation. Use high vacuum to distill the product at the lowest possible temperature.
-
Neutral Work-up: Ensure the work-up conditions are neutral or slightly acidic. Avoid basic washes if this side product is a major issue.
-
Purification: If isomerization has occurred, the two isomers can be difficult to separate by distillation due to similar boiling points. Flash column chromatography on silica gel is often a more effective method for separation.
Q3: My crude product is acidic and difficult to handle. What is this acidic impurity?
A3: The presence of acidity indicates hydrolysis of the phosphonate ester to its corresponding phosphonic acid.
Caption: Fig 2. Hydrolysis of the phosphonate ester.
Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, but even trace moisture in the reagents or from the atmosphere can cause this issue, especially when heated.[6][7]
Solutions:
-
Anhydrous Conditions: This is non-negotiable. Use oven- or flame-dried glassware, freshly distilled solvents (if any are used), and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Work-up: To remove the acidic byproduct, you can perform a careful wash of the crude product (dissolved in a non-polar solvent like ether or ethyl acetate) with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). Be cautious, as a strong base can promote isomerization (see Q2). Immediately after, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Q4: The reaction mixture became very thick and difficult to stir, or even solidified. What caused this?
A4: This indicates polymerization of the allyl monomer. The double bond in the allyl group is susceptible to radical polymerization, a reaction that can be initiated by impurities or high temperatures.
Solutions:
-
Use a Polymerization Inhibitor: As noted in the core protocol, adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) is a standard preventative measure in reactions involving reactive alkenes.[2]
-
Maintain Strict Temperature Control: Runaway reactions can generate excessive heat, which accelerates polymerization. Ensure your heating mantle is controlled by a temperature probe in the reaction flask and that you have adequate cooling available if the reaction becomes too exothermic.
-
Degas Reagents: While less common for this specific reaction, if polymerization is a persistent issue, degassing the reagents by freeze-pump-thaw cycles can remove dissolved oxygen, which can sometimes initiate radical processes.
Summary and Key Recommendations
For successful synthesis of this compound, adherence to the following key principles is essential.
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use freshly distilled trimethyl phosphite. | Prevents side reactions from hydrolyzed or oxidized impurities. |
| Reaction Conditions | Maintain strict anhydrous conditions under an inert atmosphere. | Prevents hydrolysis of the phosphonate ester to the phosphonic acid.[6][8] |
| Temperature Control | Do not overheat the reaction or the distillation. Use high vacuum for purification. | Minimizes thermal decomposition and isomerization to the vinylphosphonate.[5] |
| Additives | Use a catalytic amount of a radical inhibitor (e.g., hydroquinone). | Prevents polymerization of the allyl group, which can lead to low yields and product loss.[2] |
| Monitoring | Track reaction progress with ³¹P NMR or TLC/GC. | Allows for optimization of reaction time and prevents unnecessary heating. |
By understanding the causality behind these common side reactions, you can proactively modify your experimental setup to favor the desired reaction pathway, leading to higher yields, simpler purifications, and more reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 3. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonate - Wikipedia [en.wikipedia.org]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Technical Support Center: Purification of Dimethyl Allylphosphonate by Vacuum Distillation
Welcome to the Technical Support Center for the purification of dimethyl allylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the vacuum distillation of this important organophosphorus compound.
Introduction to this compound and the Need for Purification
This compound (DMAP) is a colorless liquid widely utilized in the synthesis of flame retardants and as a monomer in polymer production.[1] Its role in developing fire-resistant materials for the textile, electronics, and construction industries is crucial.[1] Given its applications, high purity is often a prerequisite. Synthesis of DMAP, commonly through variations of the Michaelis-Arbuzov reaction, can result in impurities such as unreacted starting materials (e.g., triethyl phosphite, allyl bromide), byproducts, and residual solvents.
Vacuum distillation is the preferred method for purifying DMAP because it has a relatively high boiling point at atmospheric pressure (181.3 °C at 760 mmHg), and heating to this temperature can risk thermal decomposition.[1] By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that preserves the integrity of the molecule.[2][3]
Physical Properties of this compound
A clear understanding of DMAP's physical properties is essential for a successful distillation.
| Property | Value | Source |
| Molecular Formula | C5H11O3P | [1][4] |
| Molecular Weight | 150.11 g/mol | [4] |
| Boiling Point (Atmospheric) | 181.3 °C at 760 mmHg | [1] |
| Boiling Point (Vacuum) | 41-42 °C at 0.5 mmHg | [1][5] |
| Density | 1.049 g/mL | [1] |
| Refractive Index | 1.436-1.440 | [1] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the laboratory-scale purification of this compound.
Safety First:
-
Handle this compound in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Be aware that organophosphorus compounds can be toxic.[6]
-
Vacuum distillation apparatus can implode if not set up correctly or if damaged glassware is used. Inspect all glassware for cracks or defects before use.
Apparatus Setup
A typical vacuum distillation setup is required. Key components include a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump) with a pressure gauge. For efficient separation, a short fractionating column can be inserted between the flask and the distillation head.
Caption: A schematic of a standard vacuum distillation apparatus.
Step-by-Step Procedure
-
Charging the Flask: Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Anti-bumping granules can be ineffective at reduced pressures.[9]
-
Assembling the Apparatus: Assemble the distillation apparatus as shown in the diagram above. Ensure all joints are properly greased and sealed to prevent vacuum leaks.[10]
-
Applying Vacuum: Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 0.5 mmHg). Monitor the pressure using a gauge.
-
Heating: Once the desired vacuum is stable, begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or more volatile impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of DMAP at the applied pressure (e.g., 41-42 °C at 0.5 mmHg), switch to a clean receiving flask to collect the purified product.[1][5]
-
Residue: Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable, high-boiling impurities.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully releasing the vacuum.
Troubleshooting Guide
Even with a well-defined protocol, issues can arise. This section addresses common problems encountered during the vacuum distillation of this compound.
Caption: A logical workflow for troubleshooting common vacuum distillation issues.
Detailed Troubleshooting Scenarios
Problem 1: Failure to Reach the Target Vacuum
-
Cause: The most common reason for this is a leak in the system.[11] Leaks can occur at glass joints, tubing connections, or through faulty seals.
-
Solution:
-
Inspect Joints: Carefully check all ground glass joints. Ensure they are clean, properly greased with a suitable vacuum grease, and securely clamped.
-
Check Tubing: Examine all vacuum tubing for cracks or holes.
-
Pump Performance: Verify that the vacuum pump is operating correctly and that the pump oil is clean.
-
Virtual Leaks: Trapped moisture or residual solvents inside the apparatus can evaporate under vacuum, leading to a higher-than-expected pressure. This is known as a "virtual leak".[11] Assembling a clean, dry apparatus is crucial.
-
Problem 2: Bumping or Unstable Boiling
-
Cause: This occurs when the liquid superheats and then boils violently. It can be caused by a lack of nucleation sites or excessive heating.
-
Solution:
-
Ensure Smooth Boiling: Use a magnetic stirrer or fresh boiling chips. Boiling chips from a previous distillation may have lost their effectiveness.
-
Controlled Heating: Apply heat gradually using a heating mantle with a controller. Avoid localized overheating.
-
Avoid Overfilling: Do not fill the distillation flask more than two-thirds full to provide space for vapor disengagement.
-
Problem 3: Product Decomposes in the Distillation Flask
-
Cause: The distillation temperature is too high, potentially due to an insufficient vacuum or the presence of impurities that catalyze decomposition. While DMAP is relatively stable, prolonged heating at elevated temperatures can lead to degradation.
-
Solution:
-
Improve Vacuum: A lower pressure will decrease the boiling point.[3] Aim for the lowest stable vacuum your system can achieve.
-
Pre-treatment: If acidic or basic impurities are suspected, a pre-distillation wash with a dilute, mild base or acid, followed by drying, may be beneficial.
-
Monitor Temperature: Ensure the pot temperature does not significantly exceed the boiling point of the compound at the given pressure.
-
Problem 4: Low Purity of the Distillate
-
Cause: This could be due to poor separation efficiency, co-distillation with impurities having similar boiling points, or "puking" (the violent transfer of liquid from the distillation flask to the condenser).[12]
-
Solution:
-
Use a Fractionating Column: For impurities with close boiling points, a short, insulated fractionating column will improve separation.
-
Control the Distillation Rate: A slow, steady distillation rate enhances separation efficiency.
-
Prevent Bumping: As mentioned earlier, smooth boiling is key to preventing the physical carryover of crude material into the distillate.
-
Proper Column Insulation: Insulating the distillation column and head helps maintain the temperature gradient necessary for efficient fractionation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal vacuum pressure for distilling this compound?
A1: The ideal pressure is one that lowers the boiling point to a safe temperature, typically between 40-80 °C, to prevent thermal decomposition. A pressure of 0.5 mmHg, which corresponds to a boiling point of 41-42 °C, is commonly cited and is a good target.[1][5]
Q2: How can I tell if my this compound is pure after distillation?
A2: Purity can be assessed using several analytical techniques:
-
Refractive Index: A quick and easy check. The refractive index of pure DMAP is between 1.436 and 1.440.[1]
-
Gas Chromatography (GC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Confirms the structure and can reveal the presence of impurities.
Q3: Can I use a water aspirator instead of a vacuum pump?
A3: A water aspirator typically only reduces the pressure to about 15-25 mmHg. At this pressure, the boiling point of DMAP would still be quite high, increasing the risk of decomposition. For high-boiling compounds like DMAP, a mechanical vacuum pump capable of achieving pressures below 1 mmHg is strongly recommended for efficient and safe purification.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include:
-
Unreacted starting materials from the synthesis, such as allyl halides and phosphite esters.[13]
-
Solvents used during the reaction or workup.
-
Byproducts from side reactions.
-
In some cases, trace metal contaminants may be present.[14]
Q5: What safety precautions are specific to the vacuum distillation of organophosphorus compounds?
A5: In addition to standard vacuum distillation safety:
-
Handling: Always handle organophosphorus compounds in a fume hood due to potential toxicity.[6]
-
Quenching: Have a quenching agent available in case of a runaway reaction, although this is less likely during distillation than during synthesis.
-
Waste Disposal: Dispose of all residues and contaminated materials according to your institution's hazardous waste protocols.
References
- 1. Page loading... [guidechem.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 4. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, tech. 85%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. opcw.org [opcw.org]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. beakerandwrench.com [beakerandwrench.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents [patents.google.com]
Technical Support Center: Strategies for the Removal of Unreacted Trimethyl Phosphite
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted trimethyl phosphite from reaction products. The following information is curated to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Introduction: The Challenge of a Versatile Reagent
Trimethyl phosphite, P(OCH₃)₃, is a widely utilized reagent in organic synthesis, most notably in the Michaelis-Arbuzov reaction to form phosphonates, and as a desulfurization agent.[1][2] Its utility, however, is matched by the common challenge of removing it from the final product mixture. Its physical properties, particularly its boiling point and reactivity, can complicate purification. This guide will explore the most effective methods for its removal, ensuring the high purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of trimethyl phosphite that I should consider during purification?
Understanding the physical properties of trimethyl phosphite is the foundation for selecting an appropriate removal strategy. Here is a summary of its key characteristics:
| Property | Value | Source(s) |
| Molecular Weight | 124.08 g/mol | [3][4] |
| Boiling Point | 111-112 °C (at 760 mmHg) | [5][6][7] |
| Density | 1.052 g/mL at 25 °C | [5][7] |
| Solubility in Water | Reacts with water (hydrolyzes) | [3][4][5][6] |
| Vapor Pressure | 24 mmHg at 25 °C (77 °F) | [3][4] |
| Flash Point | 28 °C (82 °F) - Closed Cup | [4][5][7] |
The relatively low boiling point of trimethyl phosphite suggests that distillation is a viable purification method. However, its reactivity with water necessitates anhydrous conditions for many procedures.
Q2: I've completed an Arbuzov reaction. What is the most straightforward method to remove the excess trimethyl phosphite?
For many common applications like the Michaelis-Arbuzov reaction, where an excess of trimethyl phosphite is often used, the primary method for its removal is distillation under reduced pressure .[8][9]
Causality: The significant difference in boiling points between trimethyl phosphite (111-112 °C at atmospheric pressure) and the typically less volatile phosphonate products allows for effective separation.[5][6][7] Applying a vacuum lowers the boiling point, which is crucial for thermally sensitive products.
Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is flame-dried or oven-dried to remove any moisture, which can cause hydrolysis of the phosphite.[5]
-
Initial Concentration: If the reaction was performed in a solvent, remove the bulk of the solvent using a rotary evaporator.
-
Vacuum Distillation: Apply a vacuum and gently heat the reaction flask. The unreacted trimethyl phosphite will distill off. The distillation temperature will depend on the applied pressure.[10][11][12]
-
Monitoring: Monitor the distillation progress by observing the temperature at the distillation head and the rate of collection. A distinct temperature plateau should be observed during the distillation of the trimethyl phosphite.
-
Completion: Once the trimethyl phosphite has been removed, the temperature will either rise to the boiling point of the product or the distillation rate will significantly decrease.
Troubleshooting Guide
Issue 1: My product is thermally sensitive and degrades during distillation.
When dealing with thermally labile compounds, minimizing heat exposure is critical.
Solution A: Short Path Distillation
A short path distillation apparatus reduces the distance the vapor has to travel, allowing for distillation at lower temperatures and pressures. This minimizes the risk of product decomposition.
Solution B: Chemical Quenching
An alternative to physical separation is to chemically convert the trimethyl phosphite into a more easily removable substance.
-
Oxidation: Trimethyl phosphite is readily oxidized to trimethyl phosphate.[1][2] While trimethyl phosphate is also a liquid, its higher boiling point and polarity can sometimes facilitate separation by chromatography or extraction. However, this method introduces another phosphorus-containing compound that will need to be removed.
-
Hydrolysis: Deliberate and controlled addition of water will hydrolyze trimethyl phosphite to dimethyl phosphite and methanol.[3][6][7] Dimethyl phosphite is more polar and can often be removed by aqueous extraction.
Experimental Protocol: Quenching via Hydrolysis
-
Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Water Addition: Slowly add deionized water to the stirred solution.
-
Separation: Transfer the mixture to a separatory funnel and perform an aqueous extraction. The more polar hydrolysis products will partition into the aqueous layer. Repeat the extraction 2-3 times.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: My product is polar and co-elutes with trimethyl phosphite during column chromatography.
Co-elution is a common problem when the polarity of the product and the starting material are similar.
Solution: Modify the Stationary or Mobile Phase
-
Gradient Elution: A carefully optimized gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity, may improve separation.
-
Alternative Chromatographic Methods:
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography can be effective. The polar trimethyl phosphite will elute quickly with the aqueous mobile phase.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the separation of polar compounds and may provide the necessary selectivity.[13]
-
Workflow and Decision Making
The selection of the appropriate removal method depends on the properties of your desired product. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a removal method.
Safety Precautions
Trimethyl phosphite is a flammable liquid with a strong, unpleasant odor.[3][4] It is also an irritant and harmful if swallowed.[5][14][15] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][16] Keep it away from ignition sources.[5][14]
References
- 1. Trimethyl phosphite - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRIMETHYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. prochemonline.com [prochemonline.com]
- 6. ICSC 1556 - TRIMETHYL PHOSPHITE [inchem.org]
- 7. Trimethyl phosphite CAS#: 121-45-9 [m.chemicalbook.com]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. CN1900085A - Trimethyl phosphite production process - Google Patents [patents.google.com]
- 11. US2848474A - Method of producing and recovering trimethyl phosphite - Google Patents [patents.google.com]
- 12. US3201435A - Process for the production of trimethyl phosphite - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. gelest.com [gelest.com]
- 16. nj.gov [nj.gov]
Technical Support Center: Preventing Polymerization of Dimethyl Allylphosphonate (DMAP) During Storage
Welcome to the technical support guide for Dimethyl allylphosphonate (DMAP). As researchers and drug development professionals, ensuring the stability and purity of your reagents is paramount to the success and reproducibility of your work. This compound, while a versatile building block, possesses an inherent reactivity that can lead to unwanted polymerization during storage. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate these risks, ensuring the long-term integrity of your DMAP.
Section 1: Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common questions regarding the stability of DMAP.
Q1: Why does my this compound (DMAP) turn viscous or solidify in the bottle?
A1: The phenomenon you are observing is unwanted polymerization. The allyl group in the DMAP molecule contains a carbon-carbon double bond, which is susceptible to free-radical polymerization.[1] This process can be initiated by external energy sources like heat and light, or by the presence of trace contaminants such as peroxides.[1] The reaction is often a chain reaction that, once started, can proceed until the monomer becomes a thick, viscous oligomer or a solid polymer, rendering it unusable for most applications. This polymerization is also typically exothermic, meaning it releases heat, which can accelerate the reaction further in a dangerous feedback loop known as a runaway reaction.[2][3]
Q2: What is a polymerization inhibitor and how does it prevent DMAP from solidifying?
A2: A polymerization inhibitor is a chemical compound added in small quantities to monomers to prevent their self-polymerization.[3] For monomers like DMAP, these inhibitors are typically radical scavengers. The most common inhibitors are phenolic compounds such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[3][4] They work by intercepting and neutralizing the free radicals that initiate and propagate the polymerization chain.[5][6] The inhibitor donates a hydrogen atom to the reactive radical, creating a very stable, non-reactive radical from the inhibitor itself, which effectively terminates the polymerization chain.[7]
Q3: Is there a special requirement for the atmosphere inside the storage bottle?
A3: Yes, and this is a critically important and often overlooked detail. Common phenolic inhibitors like HQ and MEHQ require the presence of a small amount of oxygen to function effectively.[5][7][8] The mechanism involves the initial reaction of a free radical with oxygen to form a peroxy radical. The inhibitor is exceptionally efficient at quenching this peroxy radical.[7] Therefore, storing DMAP under a completely inert atmosphere (e.g., pure nitrogen or argon) will render these inhibitors ineffective and can paradoxically increase the risk of polymerization.[9][10] The bottle should be tightly sealed but have a headspace containing air.
Q4: How can I visually check if my DMAP is beginning to polymerize?
A4: Early detection is key to preventing the total loss of a reagent batch. Be vigilant for the following signs:
-
Increased Viscosity: The liquid will appear thicker and flow more slowly than usual.
-
Appearance of Haze or Cloudiness: The initially clear liquid may become turbid.
-
Formation of Gels or Solids: You may see gelatinous clumps or a solid precipitate, often at the bottom of the container.
-
Discoloration: The reagent may develop a yellow or brown tint.[1]
-
Warmth: If the container feels warm to the touch without being near a heat source, this is a serious warning sign of an ongoing exothermic reaction.[11]
Section 2: Troubleshooting Guide: Responding to Suspected Polymerization
If you suspect polymerization is occurring, a swift and safe response is critical. Follow this troubleshooting workflow.
Diagram 1: Troubleshooting Workflow for Suspected DMAP Polymerization
Caption: Workflow for assessing and responding to suspected DMAP polymerization.
Problem: My stored DMAP is showing signs of polymerization.
-
Step 1: Initial Safety Assessment: Carefully approach the container. DO NOT handle it with bare hands. Check for any signs of heat generation or pressure buildup (e.g., a bulging cap or container).[11] If the container is hot or deformed, do not attempt to move or open it. This indicates a potential runaway reaction, which can lead to a violent rupture.[2] Evacuate the area and contact your institution's safety officer immediately.
-
Step 2: Early-Stage Intervention (If No Heat/Pressure is Detected): If the container is at ambient temperature and not under pressure, but shows signs like increased viscosity or haze, immediately move it to a cooling bath (e.g., an ice-water bath) to slow the reaction.[1]
-
Step 3: In-situ Quenching (with extreme caution): For early-stage polymerization, it may be possible to halt the process by adding more inhibitor. This should only be attempted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Prepare a stock solution of an inhibitor like MEHQ in a compatible, dry solvent. Carefully open the cooled container and add the inhibitor solution to reach a final concentration of ~500 ppm to act as a "short-stop."[2] Swirl gently to mix.
-
Step 4: Assess and Dispose: Monitor the quenched material. If the polymerization has been successfully arrested, the material's purity is now compromised. It is strongly recommended to dispose of the material according to your institution's hazardous waste guidelines.[12] Attempting to use partially polymerized material can lead to inconsistent and failed experiments.
Section 3: Best Practices and Protocols for Long-Term Stability
Proactive prevention is the most effective strategy. Implementing the following protocols will ensure the long-term stability and reliability of your this compound.
Protocol 1: Recommended Storage and Handling
Proper storage from the moment of receipt is crucial.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C [13] | Low temperatures significantly reduce the rate of spontaneous polymerization and slow the gradual consumption of the inhibitor. Avoid temperature fluctuations.[12] |
| Atmosphere | Air Headspace | Phenolic inhibitors like MEHQ require oxygen to function effectively.[7][8] Do not purge the container with inert gas. Keep the container tightly sealed.[12][14] |
| Light | Store in an opaque or amber container in the dark. | UV light can provide the activation energy to initiate free-radical formation.[1] |
| Purity | Use high-purity DMAP. | Impurities, especially metal ions or peroxides from other sources, can act as catalysts or initiators for polymerization. |
| Inhibitor | Ensure the product contains an inhibitor (e.g., 100-200 ppm MEHQ). | The inhibitor is the primary defense against polymerization.[4] If purchasing uninhibited DMAP, an inhibitor must be added immediately upon receipt (see Protocol 2). |
Protocol 2: How to Add or Replenish an Inhibitor
This protocol is for instances where you receive uninhibited DMAP or need to ensure the stability of a sample for long-term storage.
Objective: To add MEHQ (4-Methoxyphenol) to this compound to a final concentration of 200 ppm.
Materials:
-
This compound (DMAP)
-
MEHQ (CAS 150-76-5)
-
Anhydrous, compatible solvent (e.g., Toluene or Dichloromethane)
-
Micropipette and analytical balance
-
Volumetric flask
Procedure:
-
Prepare a Stock Solution (e.g., 10,000 ppm MEHQ):
-
In a fume hood, accurately weigh 100 mg of MEHQ.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and bring to volume with the anhydrous solvent. This creates a 10,000 mg/L (or ~10,000 ppm w/v) stock solution.
-
-
Calculate the Required Volume:
-
The target concentration is 200 ppm. You will be adding a small volume of the stock solution to your bulk DMAP.
-
Assume you have 100 mL (~114 g) of DMAP.
-
Calculation: (Target ppm / Stock ppm) * Mass of DMAP = Mass of MEHQ needed. (200 ppm / 1,000,000) * 114 g = 0.0228 g or 22.8 mg of MEHQ.
-
Volume of Stock to Add: (Mass needed / Concentration of stock) = (22.8 mg / 10 mg/mL) = 2.28 mL of the stock solution.
-
-
Addition and Mixing:
-
To your 100 mL of DMAP, add 2.28 mL of the MEHQ stock solution.
-
Seal the container tightly and swirl gently but thoroughly to ensure homogeneous distribution of the inhibitor.
-
-
Labeling and Storage:
-
Clearly label the container indicating the type and concentration of the added inhibitor (e.g., "DMAP + 200 ppm MEHQ") and the date.
-
Store immediately under the recommended conditions (2–8 °C, dark).
-
Diagram 2: Mechanism of Polymerization Inhibition by Hydroquinone (HQ)
Caption: How phenolic inhibitors like hydroquinone (HQ) use oxygen to terminate free-radical chains.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. plasticseurope.org [plasticseurope.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. csnvchem.com [csnvchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eastman.com [eastman.com]
- 8. chempoint.com [chempoint.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 12. Mia Secret Store [miasecretstore.com]
- 13. This compound | 757-54-0 [amp.chemicalbook.com]
- 14. brainly.com [brainly.com]
Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions for (E)-Selectivity
Welcome to the technical resource hub for the Horner-Wadsworth-Emmons (HWE) reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and maximize (E)-alkene selectivity in your experiments. This guide is structured to move from foundational knowledge to specific troubleshooting protocols, ensuring you understand not just what to do, but why you're doing it.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stereochemical outcome of the HWE reaction.
Q1: What is the fundamental mechanistic reason the HWE reaction typically favors (E)-alkenes?
The high (E)-selectivity of the standard HWE reaction is a result of thermodynamic control. The reaction proceeds through several key steps: deprotonation of the phosphonate, nucleophilic addition to the aldehyde to form an intermediate oxaphosphetane, and finally, elimination to form the alkene and a water-soluble phosphate byproduct.[1][2] The crucial feature is that the initial nucleophilic addition is often reversible. This reversibility allows the intermediates to equilibrate to the most thermodynamically stable conformation, which is the anti-oxaphosphetane. In this intermediate, the bulky groups (the R-group from the aldehyde and the phosphonate moiety) are positioned on opposite sides, minimizing steric strain. A subsequent syn-elimination from this favored intermediate leads directly to the (E)-alkene.[3][4]
Q2: What are the key advantages of using the HWE reaction over the classic Wittig reaction for synthesizing (E)-alkenes?
The HWE reaction offers two primary advantages over the Wittig reaction. First, the phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[1][4] Second, the byproduct of the HWE reaction is a dialkylphosphate salt, which is water-soluble and easily removed during an aqueous workup.[3][5] This significantly simplifies product purification compared to the often-problematic removal of the triphenylphosphine oxide byproduct from the Wittig reaction.
Q3: What is the Still-Gennari modification and how does it relate to (E)-selectivity?
The Still-Gennari modification is a complementary protocol designed to produce (Z)-alkenes with high selectivity.[6][7][8] It is crucial to understand its principles to avoid inadvertently creating conditions that favor (Z)-alkene formation when you desire the (E)-isomer. The modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetates) and strongly dissociating bases (like KHMDS with 18-crown-6) at low temperatures.[6][8] These conditions accelerate the elimination step, preventing the initial adducts from equilibrating. The reaction proceeds under kinetic control, favoring the (Z)-alkene.[6][9] Therefore, to ensure high (E)-selectivity, one must avoid these specific reagents and conditions.
Mechanism for (E)-Selectivity
The following diagram illustrates the thermodynamically controlled pathway leading to the formation of (E)-alkenes in the standard HWE reaction.
Caption: Thermodynamic equilibration favors the sterically less hindered anti-oxaphosphetane, leading to the (E)-alkene.
Troubleshooting Guide: Improving (E)-Selectivity
This guide provides solutions to common problems encountered when targeting (E)-alkenes.
Problem 1: My reaction is producing a low E/Z ratio (e.g., close to 1:1).
This is a classic sign that the reaction is not under full thermodynamic control, meaning the intermediates are not fully equilibrating before elimination.
-
Possible Cause A: Reaction Temperature is Too Low.
-
Explanation: Low temperatures (e.g., -78 °C) favor kinetic control, which can trap the initially formed syn-oxaphosphetane and lead to the (Z)-product.[9] Reversibility and equilibration to the more stable anti-intermediate are often more efficient at higher temperatures.
-
Suggested Solution: Increase the reaction temperature. For many standard HWE reactions, running the reaction at ambient temperature (23 °C) or even gently warming it can significantly improve the E/Z ratio in favor of the (E)-isomer.[1]
-
-
Possible Cause B: Incorrect Choice of Base and Counterion.
-
Explanation: The metal counterion from the base plays a critical role. Potassium cations (e.g., from KHMDS or t-BuOK), especially when paired with crown ethers, tend to form less coordinated intermediates, which can accelerate elimination and favor the (Z)-product (as seen in the Still-Gennari modification).[6][8] Lithium and sodium cations are known to promote equilibration and favor the (E)-alkene.[1][10]
-
Suggested Solution: Switch to a lithium or sodium base. Sodium hydride (NaH) is a common and effective choice.[4] Alternatively, n-Butyllithium (n-BuLi) or lithium-based amide bases like LHMDS can be used. For base-sensitive substrates, the Masamune-Roush conditions (LiCl with a mild amine base like DBU or triethylamine) are an excellent choice for promoting (E)-selectivity.[2][11]
-
Problem 2: The reaction is sluggish or gives a low yield, even after optimizing temperature and base.
Low reactivity can stem from steric hindrance or suboptimal reagent choice.
-
Possible Cause A: Steric Hindrance in the Phosphonate Reagent.
-
Explanation: While bulky phosphonate ester groups can sometimes enhance (E)-selectivity, excessively bulky groups may slow the reaction rate.
-
Suggested Solution: A balance must be struck. Switching from very small groups (e.g., dimethyl) to slightly larger ones like diethyl or diisopropyl phosphonates can sometimes improve selectivity without compromising the rate significantly.[4] Paterson conditions, which utilize diisopropyl phosphonates, are known to improve selectivity in certain cases.[4]
-
-
Possible Cause B: Steric Hindrance in the Aldehyde.
-
Explanation: Aldehydes with greater steric bulk around the carbonyl group generally lead to higher (E)-selectivity.[1] This is because the steric repulsion in the syn-oxaphosphetane intermediate is more pronounced, further favoring the anti-intermediate upon equilibration. Aromatic aldehydes, for instance, almost exclusively produce (E)-alkenes in standard HWE reactions.[1]
-
Suggested Solution: This is an intrinsic property of the substrate. However, if you are observing poor selectivity with a less-hindered aliphatic aldehyde, it becomes even more critical to optimize other factors like temperature and cation choice as described above.
-
Summary of Factors Influencing (E)-Selectivity
| Parameter | Recommendation for High (E)-Selectivity | Rationale & References |
| Phosphonate Reagent | Use simple alkyl esters (e.g., -OMe, -OEt, -OiPr). Avoid electron-withdrawing groups (e.g., -OCH₂CF₃). | Simple esters allow for thermodynamic equilibration. EWGs accelerate elimination, favoring kinetic (Z)-product.[4][5][6] |
| Base / Cation | Use Li⁺ or Na⁺ bases (e.g., NaH, n-BuLi, LHMDS). Avoid K⁺ bases (e.g., KHMDS), especially with crown ethers. | Li⁺ and Na⁺ promote equilibration. K⁺ promotes faster, kinetically controlled elimination.[1][10][12] |
| Temperature | Higher temperatures (0 °C to 23 °C or higher). Avoid low temperatures (-78 °C). | Higher temperatures provide the energy needed to overcome the activation barrier for reversion, ensuring thermodynamic control.[1][13] |
| Solvent | Aprotic solvents like Tetrahydrofuran (THF) or Dimethoxyethane (DME) are standard. | These solvents effectively solvate the intermediates without interfering with the mechanism.[4] |
| Aldehyde Structure | Increased steric bulk on the aldehyde (Aromatic > Branched Aliphatic > Linear Aliphatic). | Greater steric hindrance magnifies the energy difference between the anti and syn intermediates, strongly favoring the path to the (E)-alkene.[1] |
Troubleshooting and Optimization Workflow
Use this flowchart to diagnose and resolve issues with (E)-selectivity.
Caption: A decision tree to systematically troubleshoot and enhance (E)-alkene formation.
Key Experimental Protocol
General Procedure for Maximizing (E)-Selectivity using NaH
This protocol is a robust starting point for the olefination of a wide range of aldehydes where high (E)-selectivity is desired.
1. Reagent Preparation:
-
Ensure the phosphonate reagent (e.g., triethyl phosphonoacetate) and the aldehyde are pure and anhydrous.
-
Use a dry, aprotic solvent like THF, freshly distilled from a suitable drying agent or taken from a solvent purification system.
2. Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with dry hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add dry THF to the flask to create a slurry.
3. Ylide Formation:
-
Cool the NaH/THF slurry to 0 °C using an ice bath.
-
Slowly add the phosphonate reagent (1.0 equivalent) dropwise via syringe to the stirred slurry.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed, and the mixture may become clearer as the sodium salt of the phosphonate forms.
4. Olefination:
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of the aldehyde (1.05 equivalents) in dry THF dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For sluggish reactions or to maximize thermodynamic equilibration, the reaction can be gently heated (e.g., to 40-50 °C) if the substrates are stable.
5. Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the layers. The aqueous layer contains the water-soluble phosphate byproduct.[14]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired (E)-alkene.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Conversion in Dimethyl Allylphosphonate Polymerization
Welcome to the technical support center for the polymerization of dimethyl allylphosphonate (DMAP). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion in their DMAP polymerization experiments. The unique reactivity of allyl monomers like DMAP presents specific hurdles, primarily related to degradative chain transfer, which can lead to low yields and the formation of oligomers. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to help you overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the free-radical polymerization of DMAP in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My polymerization is extremely slow or has stalled at a very low monomer conversion.
Question: I've initiated my DMAP polymerization using a conventional radical initiator (e.g., AIBN, BPO), but the reaction is proceeding very slowly or has stopped completely at less than 20% conversion. What is happening and how can I fix it?
Answer: This is a classic and well-documented issue when polymerizing allyl monomers, including DMAP. The primary cause is degradative chain transfer .[1] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a DMAP monomer molecule. This terminates the growing polymer chain and generates a resonance-stabilized allyl radical. This newly formed allyl radical is significantly less reactive and is inefficient at initiating a new polymer chain, thus dramatically slowing down or effectively halting the polymerization process.[1][2]
Mechanism of Degradative Chain Transfer in DMAP Polymerization
Caption: Mechanism of degradative chain transfer in DMAP polymerization.
Troubleshooting Steps for Low Conversion:
-
Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals. This increases the probability of a primary radical initiating a new chain before the growing chains are terminated by degradative chain transfer, which can help to increase the overall rate of polymerization.[1] However, be aware that this approach will likely lead to a decrease in the molecular weight of the final polymer.[1]
-
Gradual Initiator Addition: Instead of adding all the initiator at the beginning, a gradual or semi-continuous addition throughout the polymerization can maintain a more constant radical concentration. This strategy has been shown to significantly improve conversions for allyl monomers.[3]
-
Elevate Reaction Temperature: Increasing the temperature can enhance the rates of both initiation and propagation. However, it can also increase the rate of chain transfer.[4] The optimal temperature is a balance; it should be high enough for a reasonable reaction rate but low enough to minimize degradative chain transfer.
-
Consider Copolymerization: The homopolymerization of phosphonate-bearing allyl monomers often results in low molecular weight oligomers.[5] Copolymerization with an electron-accepting monomer, such as maleic anhydride, can significantly improve reactivity and lead to higher molecular weight copolymers.[5][6]
| Parameter | Effect on Low Conversion | Potential Side Effect | Recommendation |
| Initiator Concentration | Increasing concentration can overcome slow initiation rates. | Decreases final polymer molecular weight. | Increase concentration incrementally (e.g., 2-5 mol% relative to monomer). |
| Reaction Temperature | Higher temperature increases initiation and propagation rates. | Can also increase the rate of degradative chain transfer. | Experiment with a range (e.g., 70-90°C for AIBN) to find an optimal balance. |
| Monomer Concentration | Higher concentration can favor propagation over chain transfer. | Increases viscosity, potentially leading to autoacceleration. | Use a solvent to maintain a manageable viscosity, but be mindful of chain transfer to the solvent. |
Issue 2: The molecular weight of my polymer is consistently low, resulting in oligomers.
Question: My DMAP polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?
Answer: Low molecular weight is a direct consequence of the high rate of chain transfer relative to propagation.[5][7] Each degradative chain transfer event terminates a growing polymer chain, keeping the average degree of polymerization low.[1] To achieve higher molecular weights, this premature termination must be suppressed or alternative polymerization strategies should be considered.
Strategies to Increase Molecular Weight:
-
Optimize Reaction Conditions: As mentioned previously, carefully balancing initiator concentration and temperature is crucial. Lowering the temperature may reduce the rate of chain transfer more than it reduces the rate of propagation, leading to higher molecular weights.
-
Copolymerization: Introducing a comonomer that does not readily undergo degradative chain transfer can help to build higher molecular weight chains.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of challenging monomers.[8] These methods are designed to minimize irreversible termination reactions, allowing for the synthesis of well-defined polymers with controlled molecular weights.
Troubleshooting Workflow for Poor DMAP Polymerization
Caption: A logical workflow for troubleshooting poor DMAP polymerization.
Issue 3: My reaction has a long induction period before any polymerization occurs.
Question: After adding the initiator, my reaction mixture sits for a long time with no apparent change before polymerization begins. What causes this delay?
Answer: A significant induction period is most commonly caused by two factors:
-
Residual Oxygen: Molecular oxygen is a potent inhibitor of free-radical polymerization.[9] It reacts with the initiating radicals to form stable peroxy radicals, which are generally not reactive enough to initiate polymerization. The polymerization will only commence once all the dissolved oxygen in the reaction mixture has been consumed.[9]
-
Storage Inhibitor: Commercial vinyl monomers, including DMAP, are often supplied with a small amount of a polymerization inhibitor (e.g., hydroquinone or MEHQ) to prevent spontaneous polymerization during storage.[9][10] This inhibitor must be removed before polymerization, as it will scavenge the free radicals generated by your initiator, leading to an induction period or complete failure of the reaction.[9]
Solutions for Induction Period:
-
Thorough Deoxygenation: Ensure your monomer and solvent are rigorously deoxygenated before adding the initiator. Standard methods include bubbling with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or, for more sensitive systems, performing at least three freeze-pump-thaw cycles.[1][9]
-
Inhibitor Removal: The inhibitor can be removed by passing the monomer through a column of basic alumina.[9]
Experimental Protocols
Protocol 1: Purification of this compound (Inhibitor Removal)
This protocol describes the removal of phenolic inhibitors using an alumina column.
Materials:
-
This compound (DMAP)
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Clean, dry collection flask (e.g., a Schlenk flask)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Preparation: Pack a glass chromatography column with basic alumina. The amount will depend on the quantity of monomer to be purified. A general rule is to use a column with a volume at least 5-10 times the volume of the monomer.[9]
-
Elution: Gently pour the liquid DMAP monomer onto the top of the alumina column.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry Schlenk flask under a positive pressure of inert gas.
-
Storage: The purified monomer should be used immediately for the best results. If short-term storage is necessary, keep it in a sealed flask under an inert atmosphere at a low temperature (e.g., 4°C) to prevent premature polymerization.[9]
Protocol 2: General Procedure for Free-Radical Polymerization of DMAP
This protocol outlines a general procedure for the bulk or solution polymerization of DMAP under an inert atmosphere.
Materials:
-
Purified this compound (DMAP)
-
Radical initiator (e.g., AIBN or BPO)
-
Anhydrous solvent (if applicable, e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating oil bath with a temperature controller
Procedure:
-
Setup: Assemble a clean, dry Schlenk flask with a stir bar and condenser under an inert atmosphere.
-
Reagent Addition: Add the purified DMAP and any solvent to the flask.
-
Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[1]
-
Freeze: Immerse the flask in liquid nitrogen until the contents are completely frozen.
-
Pump: Open the flask's stopcock to a high-vacuum line to remove gases from the headspace.
-
Thaw: Close the stopcock to the vacuum line and allow the contents to thaw completely.
-
Repeat: Repeat this cycle two more times.
-
-
Initiator Addition: After the final thaw and backfilling with an inert gas, add the radical initiator to the flask under a positive flow of inert gas.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN) and stir.
-
Monitoring the Reaction: Periodically and carefully take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion by techniques such as ¹H NMR or gas chromatography (GC).
-
Termination and Isolation: Once the desired conversion is reached (or the reaction stalls), cool the reaction to room temperature and precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether). The precipitated polymer can then be collected by filtration and dried under vacuum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
Technical Support Center: Controlling Molecular Weight in RAFT Polymerization of Dimethyl Allylphosphonate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of dimethyl allylphosphonate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve precise control over the molecular weight of your polymers.
The polymerization of allyl monomers like this compound presents unique challenges, primarily due to degradative chain transfer. This phenomenon can lead to low molecular weights and stalled reactions. However, with careful control of your RAFT polymerization parameters, you can successfully synthesize well-defined polymers. This guide will walk you through the causality behind experimental choices to empower you to overcome these challenges.
Troubleshooting Guide
This section addresses common issues encountered during the RAFT polymerization of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: The molecular weight of my polymer is consistently low, resulting in oligomers.
-
Question: My RAFT polymerization of this compound yields a product, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?
-
Answer: Low molecular weight is a direct consequence of degradative chain transfer, where the growing polymer chain is prematurely terminated.[1][2] To achieve higher molecular weights, this termination pathway must be suppressed.
-
Causality: In the case of allyl monomers, a hydrogen atom can be abstracted from the monomer by a propagating radical, forming a stable, non-propagating allyl radical. This effectively terminates the chain growth. The key to higher molecular weight is to favor the addition of the propagating radical to the monomer's double bond over hydrogen abstraction.
-
Troubleshooting Steps:
-
Optimize the [Monomer]:[CTA] Ratio: The theoretical molecular weight of your polymer is determined by the ratio of the initial monomer concentration ([M]₀) to the initial chain transfer agent concentration ([CTA]₀), multiplied by the monomer conversion and the molecular weight of the monomer. To target a higher molecular weight, you need to increase this ratio.
-
Select an Appropriate RAFT Agent: The choice of the RAFT agent (or Chain Transfer Agent - CTA) is critical for controlling the polymerization of challenging monomers. For less-activated monomers like allyl compounds, a more active RAFT agent is generally required.[3] Consider dithioesters or trithiocarbonates. A compatibility table can guide your selection.[3]
-
Lower the Initiator Concentration: A lower concentration of radicals can help the polymerization be more "living" by reducing the chances of termination events.[4] A typical starting point for the [CTA]:[Initiator] ratio is between 5:1 and 10:1.
-
Elevate the Reaction Temperature: Increasing the temperature can enhance the rates of both initiation and propagation.[2] However, it may also increase the rate of chain transfer. The optimal temperature will depend on your specific monomer and initiator system, so a temperature screen is recommended.
-
-
Issue 2: My polymerization is extremely slow or stalls at low monomer conversion.
-
Question: I've initiated my RAFT polymerization of this compound, but the reaction is proceeding very slowly or has stopped completely at a low conversion. What is happening and how can I fix it?
-
Answer: Slow or stalled polymerizations with allyl monomers are also often linked to degradative chain transfer. The stable allyl radicals formed are poor at re-initiating new polymer chains.
-
Causality: The accumulation of these non-propagating allyl radicals effectively reduces the concentration of active species that can further react with the monomer, leading to a decrease in the polymerization rate.
-
Troubleshooting Steps:
-
Increase the Initiator Concentration: While a low initiator concentration is generally preferred for better control, a slightly higher concentration can help to maintain a sufficient population of propagating radicals to counteract the effects of degradative chain transfer.[2][5]
-
Copolymerization: Introducing a comonomer with higher reactivity and a lower tendency for chain transfer (e.g., acrylates, methacrylates, or styrene) can significantly improve polymerization kinetics.[2]
-
Optimize Reaction Temperature: As mentioned previously, a higher temperature can increase the overall reaction rate.
-
Ensure High Purity of Reagents: Impurities in the monomer, initiator, or solvent can inhibit the polymerization. Ensure your this compound is free of inhibitors and that your solvent and initiator are of high purity.
-
-
Issue 3: My GPC trace shows a broad or bimodal molecular weight distribution.
-
Question: My GPC trace shows a broad or bimodal distribution. What does this indicate, and how can I achieve a narrower polydispersity?
-
Answer: A broad or bimodal molecular weight distribution suggests poor control over the polymerization. This can be due to several factors, including inefficient chain transfer, slow initiation, or the presence of uncontrolled radical polymerization.
-
Causality: In an ideal RAFT polymerization, all chains are initiated at approximately the same time and grow at a similar rate, leading to a narrow molecular weight distribution. A broad distribution indicates that chains are being initiated and terminated at different times throughout the reaction.
-
Troubleshooting Steps:
-
Optimize the RAFT Agent: The chosen CTA may not be suitable for this compound, leading to a slow pre-equilibrium and the formation of a population of chains initiated by the radical initiator that are not controlled by the RAFT process.
-
Adjust the [CTA]:[Initiator] Ratio: A high concentration of initiator relative to the CTA can lead to a significant amount of uncontrolled polymerization, resulting in a high molecular weight shoulder in your GPC trace. Increasing the [CTA]:[Initiator] ratio can improve control.
-
Ensure Proper Degassing: Oxygen is a radical scavenger and can inhibit the polymerization, leading to poor control. Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind controlling molecular weight in RAFT polymerization?
A1: The theoretical number-average molecular weight (Mn) in a RAFT polymerization is determined by the following equation:
Mn = (([M]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA
Where:
-
[M]₀ is the initial monomer concentration.
-
[CTA]₀ is the initial RAFT agent concentration.
-
Conversion is the fraction of monomer that has polymerized.
-
MW_monomer is the molecular weight of the monomer.
-
MW_CTA is the molecular weight of the RAFT agent.
By controlling the ratio of monomer to RAFT agent, you can predetermine the molecular weight of your polymer.
Q2: Which type of RAFT agent is best for this compound?
A2: Allyl monomers are considered "less-activated monomers" (LAMs). For these types of monomers, dithiocarbamates and xanthates are often recommended. However, more active RAFT agents like trithiocarbonates and dithioesters have also been used, especially in copolymerizations.[1] The choice of the R and Z groups on the RAFT agent is also critical for controlling the polymerization.[6]
Q3: What is a good starting point for the molar ratio of [Monomer]:[CTA]:[Initiator]?
A3: A common starting point for targeting a specific degree of polymerization (DP) is to set the [Monomer]:[CTA] ratio equal to the desired DP. For the initiator, a [CTA]:[Initiator] ratio of 5:1 to 10:1 is a good starting point to ensure that the majority of chains are initiated by the R-group of the RAFT agent, leading to better control.[4]
Q4: How does solvent polarity affect the polymerization of phosphonated monomers?
A4: For some phosphonated monomers, solvent polarity can have a significant effect. For example, in the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate, low polarity solvents led to a low polymerization rate and termination reactions, while very high polarity resulted in a high polymerization rate but also transfer reactions.[7][8] It is advisable to screen different solvents to find the optimal conditions for this compound.
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of an Allyl-Containing Monomer
This protocol provides a general guideline for the RAFT polymerization of an allyl-containing monomer. This should be considered a starting point and may require optimization for this compound.
Materials:
-
This compound (purified to remove inhibitor)
-
RAFT agent (e.g., a suitable dithiocarbamate or trithiocarbonate)
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile)
-
Anhydrous solvent (e.g., dioxane, DMF, or toluene)
-
Schlenk flask and Schlenk line for inert atmosphere techniques
-
Magnetic stirrer and oil bath
Procedure:
-
Purification of Monomer: Pass the this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the RAFT agent, this compound, and the chosen solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw, and while under a positive pressure of inert gas (e.g., nitrogen or argon), add the AIBN initiator.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.[1]
-
Monitoring the Reaction: Take aliquots at regular intervals to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and polydispersity by GPC.
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be purified by precipitation in a non-solvent (e.g., cold methanol or hexane).
Data Presentation
Table 1: Troubleshooting Summary for Molecular Weight Control
| Problem | Potential Cause | Recommended Action |
| Low Molecular Weight | Degradative chain transfer | Increase [Monomer]:[CTA] ratio, select a more appropriate RAFT agent, lower initiator concentration, optimize temperature. |
| Slow/Stalled Reaction | Accumulation of non-propagating allyl radicals | Increase initiator concentration, consider copolymerization with a more reactive monomer, increase temperature. |
| Broad/Bimodal PDI | Poor polymerization control | Optimize RAFT agent, increase [CTA]:[Initiator] ratio, ensure thorough degassing. |
Visualizations
Caption: The RAFT polymerization mechanism.
Caption: Troubleshooting workflow for RAFT polymerization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials | Semantic Scholar [semanticscholar.org]
Technical Support Center: Dimethyl Allylphosphonate in Polymerization Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl allylphosphonate (DMAP). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the solubility and use of DMAP in polymerization reactions. Our goal is to equip you with the knowledge to anticipate and overcome common experimental challenges, ensuring the success of your research.
Introduction: Understanding this compound
This compound (DMAP) is a reactive organophosphorus monomer increasingly utilized to impart flame retardancy, improve thermal stability, and introduce functionality into a variety of polymers. However, its unique structure presents specific challenges in polymerization, primarily related to its solubility in different media and the inherent reactivity of the allyl group. This guide will address these issues in a practical, question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (DMAP)?
A1: DMAP is a colorless liquid with a molecular weight of approximately 150.11 g/mol .[1] Its chemical structure, containing both a polar phosphonate group and a less polar allyl group, gives it a moderate polarity. While quantitative solubility data in all common polymerization solvents is not extensively published, we can infer its solubility characteristics from its physical properties and available literature on its synthesis and use.
Based on its structure and related compounds, DMAP is generally soluble in a range of organic solvents. A patent for the synthesis of the closely related diethyl allylphosphonate mentions the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at elevated temperatures, indicating good solubility.[2] Furthermore, successful RAFT polymerization of a similar phosphonate-containing methacrylate monomer has been conducted in DMF, reinforcing its suitability as a polymerization solvent.[3]
Reactions involving diethyl allylphosphonate have also been successfully carried out in tetrahydrofuran (THF) , suggesting that ethers are viable solvents. Given its organophosphorus nature, it is expected to be miscible with other common polar aprotic solvents and many common vinyl monomers. However, its solubility in non-polar hydrocarbon solvents may be more limited, especially at lower temperatures.
Summary of Solvent Suitability (Qualitative):
| Solvent Class | Examples | Expected Solubility of DMAP | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Often the best choice for achieving high concentrations. |
| Ethers | THF, Dioxane | Moderate to High | Good general-purpose solvents for many polymerizations. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Solubility may decrease at lower temperatures. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Good for initial dissolution, but consider volatility for polymerization. |
| Common Monomers | Styrene, Methyl Methacrylate | Likely Miscible | DMAP is often used as a comonomer. |
| Alcohols | Methanol, Ethanol | Lower | The polarity difference may limit solubility. |
| Water | - | Low | DMAP is not readily soluble in water.[4] |
Q2: I am observing incomplete dissolution of DMAP in my chosen solvent. What steps can I take?
A2: Incomplete dissolution is a common first hurdle. Here is a systematic approach to troubleshooting this issue:
-
Solvent Selection: Re-evaluate your choice of solvent based on the table above. If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF or THF.
-
Gentle Heating and Agitation: Increasing the temperature of the solvent while stirring can significantly improve the rate of dissolution and the overall solubility of DMAP. A warm water bath (e.g., 40-60 °C) is often sufficient.
-
Sonication: Using an ultrasonic bath can help to break up any aggregates of DMAP and promote faster dissolution.
-
Purity of DMAP: Ensure that the DMAP you are using is of high purity. Impurities can sometimes affect solubility.
-
Moisture Contamination: While DMAP itself is not highly water-soluble, the presence of excessive moisture in the solvent can sometimes hinder the dissolution of organic monomers. Ensure you are using dry solvents, especially for moisture-sensitive polymerizations.
Q3: My DMAP dissolved initially, but precipitated out of solution after adding the initiator or during the polymerization. What could be the cause?
A3: Precipitation during polymerization can be a more complex issue. Here are the likely culprits and how to address them:
-
Temperature Changes: If your polymerization is conducted at a lower temperature than the one at which you dissolved the monomer, the solubility of DMAP may have decreased, leading to precipitation.
-
Solution: Consider running the polymerization at a slightly elevated temperature, ensuring it is compatible with your initiator's half-life.
-
-
Changes in Solvent Polarity: As the polymerization progresses, the growing polymer chains will change the overall polarity of the reaction medium. If the polymer being formed is significantly less polar than the initial monomer/solvent mixture, it can cause the more polar DMAP to "crash out" of solution.
-
Solution: Choose a solvent that is a good solvent for both the monomers and the resulting polymer. This may require some preliminary solubility tests of the expected polymer.
-
-
Oligomer Formation and Insolubility: Due to the nature of allyl polymerization (see FAQ Q5), it's possible to form low molecular weight oligomers that are insoluble in the reaction medium. This can be mistaken for monomer precipitation.
-
Solution: Analyze the precipitate. If it is oligomeric, you will need to adjust your polymerization conditions to favor higher molecular weight polymer formation (e.g., by using controlled radical polymerization techniques).
-
-
Hydrolysis of the Phosphonate Group: Phosphonate esters can be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water and at elevated temperatures.[5][6] The resulting phosphonic acid is much more polar and may be insoluble in the organic polymerization medium.
-
Solution: Ensure your reaction components (monomers, solvents, initiator) are free from acidic or basic impurities. Use dry solvents to minimize water content.
-
Troubleshooting Guide: Challenges in DMAP Polymerization
Beyond solubility, the inherent chemical nature of allyl monomers like DMAP presents specific challenges in achieving high molecular weight polymers.
Issue: Low Polymerization Rate and/or Low Molecular Weight Polymer
Causality: The primary reason for the sluggish polymerization of allyl monomers and the formation of low molecular weight products is degradative chain transfer .[2][4] In this process, a propagating polymer radical, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the allylic position of a DMAP molecule. This terminates the growing chain and creates a very stable allyl radical that is slow to re-initiate a new chain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymerization rate and low molecular weight in DMAP polymerizations.
Detailed Solutions:
-
Increase Initiator Concentration: A higher concentration of initiator (e.g., AIBN, benzoyl peroxide) will generate more primary radicals, increasing the overall rate of initiation. However, this often leads to a greater number of terminated chains, resulting in a lower average molecular weight.[2]
-
Optimize Reaction Temperature: Increasing the temperature can increase the rates of both initiation and propagation. However, the rate of degradative chain transfer is also temperature-dependent. A systematic study of the reaction temperature is recommended to find an optimal balance.
-
Copolymerization: This is often the most effective strategy. Copolymerizing DMAP with a more reactive comonomer, such as styrene or a (meth)acrylate, can significantly improve polymerization rates and lead to higher molecular weight polymers.[5] The propagating radical is more likely to add to the more reactive comonomer, reducing the frequency of degradative chain transfer to DMAP.
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of challenging monomers like allyls, leading to polymers with more predictable molecular weights and lower dispersity.[4]
Experimental Protocols
Protocol 1: General Procedure for Solution Copolymerization of DMAP with Styrene
This protocol provides a starting point for the free-radical copolymerization of DMAP with styrene in a solution.
Materials:
-
This compound (DMAP)
-
Styrene (inhibitor removed)
-
N,N-Dimethylformamide (DMF), anhydrous
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Methanol (for precipitation)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of DMAP and styrene in anhydrous DMF. A typical starting point could be a 1:1 molar ratio of DMAP to styrene, with the total monomer concentration at 20-50 wt% in DMF.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of nitrogen or argon, add the AIBN. The amount of initiator will depend on the desired molecular weight and reaction time, but a typical starting concentration is 0.1-1.0 mol% with respect to the total monomer concentration.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN) and stir.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination and Isolation: After the desired time or conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Experimental Workflow Diagram:
Caption: General workflow for the solution copolymerization of DMAP.
References
Handling and safety precautions for Dimethyl allylphosphonate
Welcome to the technical support guide for Dimethyl Allylphosphonate (DMAP). This resource, developed for researchers, scientists, and professionals in drug development and materials science, provides in-depth handling protocols, safety information, and troubleshooting advice. As Senior Application Scientists, our goal is to combine technical data with practical, field-tested insights to ensure your experiments are both safe and successful.
Section 1: Chemical Profile and Key Data
This compound (CAS No. 757-54-0) is a versatile organophosphorus compound used as a monomer in polymer production and as an intermediate in the synthesis of flame retardants.[1] Its reactivity is centered around the allyl group and the phosphonate ester moiety.
Below is a summary of its key physical and chemical properties for quick reference.
| Property | Value | Source(s) |
| CAS Number | 757-54-0 | [1][2][3] |
| Molecular Formula | C₅H₁₁O₃P | [1][2][3] |
| Molecular Weight | 150.11 g/mol | [1][3][4] |
| Appearance | Colorless Liquid | [1][2] |
| Boiling Point | 181.3 °C at 760 mmHg; 41-42 °C at 0.5 mmHg | [1][3] |
| Density | ~1.049 - 1.138 g/cm³ | [1][3] |
| Flash Point | 77.8 °C | [1] |
| Refractive Index | 1.436 - 1.440 | [1][3] |
| Storage Temperature | 2-8°C is recommended for long-term storage | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and use of this compound.
Q1: What are the primary hazards associated with this compound?
A1: While some safety data sheets indicate no substances at their given concentration are considered hazardous to health, others classify related compounds like Diethyl allylphosphonate as causing skin, eye, and respiratory irritation.[2][5] Given the structural similarity and the reactivity of the allyl group, it is imperative to treat this compound with care. Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of phosphorus and carbon monoxide.[2][6] Always consult the specific Safety Data Sheet (SDS) that came with your product.[2][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A2: Proper PPE is your primary defense against exposure. The following should be worn at all times:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are essential to protect against splashes.[2][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[2] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contamination.[2][8]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to protect your skin.[2]
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[8] For large-scale operations or in case of ventilation failure, a NIOSH/MSHA approved respirator may be necessary.[2]
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the chemical's stability and ensuring safety. Store the compound in a cool, dry, and well-ventilated place.[8][9] The container must be kept tightly closed to prevent moisture contamination and potential degradation.[2][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8][9]
Q4: What chemicals or materials are incompatible with this compound?
A4: Based on data for similar organophosphorus compounds, avoid contact with strong oxidizing agents, strong acids, strong bases, and acid chlorides.[6][9] These materials can initiate vigorous or hazardous reactions. For instance, strong bases can catalyze unintended polymerization or hydrolysis of the phosphonate ester.
Q5: What is the correct procedure for disposing of waste containing this compound?
A5: this compound and its containers must be disposed of as hazardous waste.[6][10] Do not dispose of it in the regular trash or pour it down the drain.[10][11] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][6] Always collect waste in a designated, properly labeled, and sealed container.[9]
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Problem: My reaction is showing low yield and/or purity.
-
Possible Cause 1: Reagent Purity & Moisture. Phosphonates and the reagents used to synthesize or react with them can be sensitive to moisture. Water can hydrolyze starting materials or intermediates.
-
Possible Cause 2: Incorrect Reaction Temperature. The Michaelis-Arbuzov reaction, a common method for synthesizing such compounds, often requires specific heating conditions to proceed to completion.[13][14] Insufficient heat can result in an incomplete reaction.
-
Possible Cause 3: Suboptimal Purification. Impurities may co-elute with your product during column chromatography.
-
Solution: Optimize your solvent system for chromatography. Using a gradient elution from a non-polar solvent to a more polar mixture can improve separation.[16]
-
Problem: I have accidentally spilled a small amount of this compound in the fume hood.
-
Immediate Action: For any spill, safety is the first priority. Ensure adequate ventilation and wear your full PPE.[8][17]
-
Containment: If the spill is liquid, control its spread by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter.[18][19][20]
-
Absorption: Add the absorbent material to the spill, working from the outside edges toward the center.[18][20] Ensure all the liquid is absorbed.
-
Cleanup & Disposal: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[18][21] Decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials (e.g., paper towels, gloves) as hazardous waste.[17][21]
Problem: The material appears discolored or has polymerized in the bottle.
-
Possible Cause: This can be due to improper storage conditions, such as exposure to light, heat, or contaminants that can initiate polymerization of the allyl group.
-
Solution: Always store the chemical according to the supplier's recommendations, typically in a cool, dark, and dry place.[8][9] If polymerization has occurred, the material should be treated as hazardous waste and disposed of according to institutional guidelines. Do not attempt to use the polymerized material in a reaction, as it can lead to unpredictable results and potential safety hazards.
-
Section 4: Key Protocols and Workflows
Protocol 1: Standard Procedure for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[8] Confirm that a chemical spill kit is accessible and that the fume hood is functioning correctly.
-
Personal Protective Equipment (PPE): Don all required PPE, including safety goggles, a lab coat, and nitrile gloves.[2]
-
Dispensing: Conduct all dispensing and handling of the chemical inside a certified chemical fume hood to minimize inhalation exposure.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped. If the reaction requires an inert atmosphere, ensure the system is properly purged with nitrogen or argon.
-
Post-Handling: After use, tightly close the container and return it to its designated storage location.[2][8]
-
Decontamination: Wipe down the work area in the fume hood. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[8][22]
Diagram: Safe Handling Workflow
The following diagram illustrates the logical flow for safely incorporating this compound into your experimental work.
Caption: Workflow for safe handling of this compound.
Protocol 2: Step-by-Step Spill Cleanup Procedure
This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[20][21]
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure the area is well-ventilated.[20][23]
-
PPE: If not already wearing it, don appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[23]
-
Contain: Create a dike around the spill's edge with inert absorbent material (e.g., vermiculite, sand).[18][20] This prevents the spill from spreading.
-
Absorb: Gently apply the absorbent material over the entire spill, working from the outside in.[18] Allow sufficient time for the liquid to be fully absorbed.
-
Collect: Using spark-proof tools (e.g., plastic scoop), carefully collect the saturated absorbent material.[21][23] Place it into a heavy-duty plastic bag or a designated hazardous waste container.
-
Decontaminate: Clean the spill surface with soap and water or an appropriate solvent.[18] Place all cleaning materials (sponges, paper towels) into the hazardous waste container.
-
Dispose: Seal the waste container/bag, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety office.[21]
-
Report: Report the incident to your supervisor as required by your institution's policy.[20]
Diagram: Spill Response Decision Tree
This flowchart helps guide the immediate response to a chemical spill.
Caption: Decision tree for responding to a chemical spill.
Section 5: References
-
Fisher Scientific. (2009, September 22). Safety Data Sheet - Diethyl allylphosphonate. --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of Diethyl Allylphosphonate. --INVALID-LINK--
-
LookChem. (2025, December 28). Understanding the Synthesis and Applications of Diethyl Allylphosphonate. --INVALID-LINK--
-
Benchchem. (n.d.). Diethyl allylphosphonate | 1067-87-4. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet - this compound. --INVALID-LINK--
-
ChemicalBook. (2025, July 16). Diethyl allylphosphonate | 1067-87-4. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - Diethyl allylphosphonate. --INVALID-LINK--
-
ChemicalBook. (n.d.). Diethyl allylphosphonate synthesis. --INVALID-LINK--
-
Sigma-Aldrich. (2024, September 5). Safety Data Sheet - Dimethyl phosphonate. --INVALID-LINK--
-
Merck Millipore. (n.d.). Safety Data Sheet - Dimethyl vinylphosphonate. --INVALID-LINK--
-
ChemicalBook. (2025, July 19). Diethyl allylphosphonate - Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethyl allylphosphonate 98% | 1067-87-4. --INVALID-LINK--
-
Sigma-Aldrich. (2024, September 7). Safety Data Sheet - Dimethyl methylphosphonate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethyl allylphosphonate 98% | 1067-87-4. --INVALID-LINK--
-
Fisher Scientific. (2011, February 7). Safety Data Sheet - Dimethyl methylphosphonate. --INVALID-LINK--
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. --INVALID-LINK--
-
ChemicalBook. (2025, July 19). Diethyl allylphosphonate - Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Safety Data Sheet - Dimethyl phosphonate. --INVALID-LINK--
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. --INVALID-LINK--
-
Toronto Research Chemicals. (2019, May 8). Safety Data Sheet: 5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide. --INVALID-LINK--
-
Guidechem. (n.d.). This compound 757-54-0. --INVALID-LINK--
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethyl allylphosphonate 98%. --INVALID-LINK--
-
Benchchem. (2025, December). Troubleshooting low purity of synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate. --INVALID-LINK--
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. --INVALID-LINK--
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. --INVALID-LINK--
-
TBEP Labs. (2019, April). Chemical Spill Clean-Up. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethyl allylphosphonate 98% | 1067-87-4. --INVALID-LINK--
-
Google Patents. (n.d.). CN103880880A - Preparation method for flame retardant diethyl allylphosphonate. --INVALID-LINK--
-
eBay. (n.d.). This compound, Technical Grade, 4g. --INVALID-LINK--
-
ChemicalBook. (2025, September 25). This compound | 757-54-0. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis. --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 757-54-0). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethyl allylphosphonate 98% | 1067-87-4. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethyl allylphosphonate 98%. --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
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- 4. This compound (CAS 757-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 23. ccny.cuny.edu [ccny.cuny.edu]
Validation & Comparative
A Comparative Guide to Purity Assessment of Dimethyl Allylphosphonate: The Definitive Role of ³¹P NMR
For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is a cornerstone of reliable and reproducible results. Dimethyl allylphosphonate, a versatile intermediate in organic synthesis, is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of subsequent products. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the superior capabilities of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. We will explore the causality behind experimental choices and provide a comparative analysis against other common techniques such as ¹H NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
The Critical Need for Accurate Purity Assessment
This compound is frequently synthesized via the Michaelis-Arbuzov reaction, typically involving the reaction of trimethyl phosphite with an allyl halide (e.g., allyl bromide).[1][2] While effective, this synthesis can lead to several process-related impurities, including:
-
Unreacted Starting Materials: Residual trimethyl phosphite and allyl bromide.
-
Side-Products: Isomerized phosphonates or byproducts from reactions with impurities in the starting materials.
-
Degradation Products: Hydrolysis of the phosphonate ester to the corresponding acid.
The presence of these impurities can have significant downstream consequences, making their accurate detection and quantification essential.
³¹P NMR: The Gold Standard for this compound Purity
Quantitative ³¹P NMR (q³¹P NMR) stands out as a primary and highly specific method for the purity assessment of organophosphorus compounds.[3][4] The phosphorus-31 nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to excellent sensitivity.[5] The wide chemical shift range of ³¹P NMR minimizes signal overlap, allowing for clear differentiation between the analyte and phosphorus-containing impurities.[5]
The Power of a Simplified Spectrum
Unlike ¹H NMR, where complex multiplets and overlapping signals can complicate analysis, ³¹P NMR spectra for compounds like this compound are often remarkably simple, typically showing a single resonance for the main component and distinct signals for any phosphorus-containing impurities. This simplicity is a significant advantage for unambiguous identification and quantification.
Experimental Protocol: Quantitative ³¹P NMR of this compound
This protocol outlines a self-validating system for the accurate purity determination of this compound using an internal standard.
1. Sample Preparation:
-
Internal Standard Selection: Choose an internal standard (IS) that has a single, sharp ³¹P NMR signal well-resolved from the analyte and any expected impurities. Triphenyl phosphate (TPP) is a suitable choice for its chemical stability and distinct chemical shift in a non-polar solvent.[6][7]
-
Accurate Weighing: Accurately weigh approximately 20-30 mg of this compound and 10-15 mg of the internal standard (e.g., triphenyl phosphate) into a clean, dry vial. The goal is to have a molar ratio that gives comparable signal intensities.
-
Dissolution: Dissolve the sample and internal standard in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Homogenization: Ensure the solution is thoroughly mixed before transferring it to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Key Parameters for Quantitation:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. A relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard is essential to allow for full relaxation between scans.[8] For phosphonates, a delay of 30-60 seconds is often sufficient, but should be experimentally verified.
-
Proton Decoupling: Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE), which can lead to inaccurate integration.[9]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
3. Data Processing and Purity Calculation:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals corresponding to this compound and the internal standard.
-
Purity Calculation: The purity of this compound can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei (in this case, 1 for both)
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Interpreting the ³¹P NMR Spectrum
-
This compound: The main signal for this compound is expected to appear in the phosphonate region of the spectrum.[10][11]
-
Trimethyl Phosphite (Impurity): Unreacted trimethyl phosphite will appear significantly downfield, in the phosphite region (around +140 ppm).[12][13]
-
Other Phosphorus-Containing Impurities: Any other phosphorus-containing byproducts or degradation products will give rise to distinct signals, allowing for their identification and quantification.
Comparative Analysis with Alternative Methods
While ³¹P NMR is the preferred method, other techniques are also employed for purity assessment. Here, we compare their performance with supporting experimental insights.
¹H NMR Spectroscopy
¹H NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (q¹H NMR).
-
Principle: The intensity of a proton signal is directly proportional to the number of protons giving rise to that signal.
-
Advantages: Provides detailed structural information about the analyte and any proton-containing impurities.
-
Limitations for this compound:
-
Signal Overlap: The spectrum of this compound, with its methoxy and allyl protons, can have overlapping signals, especially with impurities. For example, the allyl protons of unreacted allyl bromide would appear in a similar region to the analyte's allyl protons, making quantification challenging.[5][14][15]
-
Non-Protonated Impurities: ¹H NMR cannot detect impurities that lack protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification by mass spectrometry.
-
Advantages: Excellent sensitivity for detecting trace volatile impurities. Mass spectrometry provides structural information for identification.
-
Limitations for this compound:
-
Thermal Stability: Phosphonates can sometimes be thermally labile, potentially degrading in the hot injector port of the GC, leading to inaccurate quantification.
-
Non-Volatile Impurities: Inorganic impurities or high molecular weight byproducts may not be volatile enough for GC analysis.
-
Quantification: While sensitive, GC-MS is a secondary quantification method requiring a certified reference standard of this compound for accurate purity determination.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds.
-
Principle: Separates compounds based on their differential partitioning between a stationary and a mobile phase.
-
Advantages: Suitable for a wide range of compounds, including those that are not amenable to GC.
-
Limitations for this compound:
-
Lack of a Chromophore: this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging and often resulting in low sensitivity.[16][17]
-
Methodological Complexity: To overcome the detection issue, methods such as indirect UV detection or pre-column derivatization may be necessary, adding complexity to the analysis.[16][18]
-
Quantification: Like GC, HPLC is a secondary method that requires a well-characterized reference standard for accurate quantification.
-
Summary of Method Comparison
| Feature | ³¹P NMR | ¹H NMR | GC-MS | HPLC |
| Principle | Direct detection of ³¹P nucleus | Direct detection of ¹H nucleus | Separation by volatility, detection by MS | Separation by chromatography, UV/other detection |
| Primary/Secondary Method | Primary ratio method | Primary ratio method | Secondary method | Secondary method |
| Selectivity | Excellent for P-containing compounds | Good, but prone to signal overlap | Excellent for volatile compounds | Good, but method dependent |
| Sensitivity | Good | Good to excellent | Excellent for volatile impurities | Moderate to low (without derivatization) |
| Quantification | Absolute (with IS) | Absolute (with IS) | Relative (area %) or absolute (with standard) | Relative (area %) or absolute (with standard) |
| Key Advantage | Unambiguous, simple spectra | Rich structural information | High sensitivity for volatile impurities | Broad applicability |
| Key Limitation | Only detects P-containing compounds | Signal complexity and overlap | Analyte must be volatile and thermally stable | Poor sensitivity for non-chromophoric analytes |
Logical Framework for Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
Conclusion
For the definitive purity assessment of this compound, ³¹P NMR spectroscopy is the most authoritative and reliable method . Its ability to directly and unambiguously quantify the analyte against an internal standard, coupled with the simplicity of its spectra and high selectivity for phosphorus-containing impurities, makes it a superior choice over other techniques. While ¹H NMR, GC-MS, and HPLC can provide valuable complementary information, they each have significant limitations for this specific application. For researchers and drug development professionals who require the highest level of confidence in the purity of their this compound, a validated quantitative ³¹P NMR method is the recommended approach.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR | Semantic Scholar [semanticscholar.org]
- 17. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to GC-MS Analysis of Dimethyl Allylphosphonate Synthesis
For researchers, scientists, and professionals in drug development and specialty chemical synthesis, the robust and accurate analysis of reaction mixtures is paramount. The synthesis of Dimethyl allylphosphonate, a versatile intermediate, is often achieved via the Michaelis-Arbuzov reaction. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for monitoring this reaction, grounded in experimental data and field-proven insights.
The Synthesis of this compound: A Brief Overview
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond.[1] In the synthesis of this compound, this typically involves the reaction of trimethyl phosphite with an allyl halide, such as allyl bromide.
The reaction proceeds via a nucleophilic attack of the phosphorus atom on the allyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation, typically by the displaced halide ion, yields the final this compound product. Understanding this mechanism is crucial for anticipating potential byproducts and designing an effective analytical strategy.
GC-MS Analysis: A Powerful Tool for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds present in the this compound synthesis reaction mixture. Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying the main product, unreacted starting materials, and potential byproducts.
The Causality Behind Experimental Choices in GC-MS
A well-designed GC-MS method is a self-validating system. The choice of each parameter is critical for achieving reliable and reproducible results.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of a this compound reaction mixture.
Detailed GC-MS Protocol
This protocol is a robust starting point for the analysis of a this compound reaction mixture.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer: A single quadrupole or more advanced mass analyzer capable of electron ionization (EI).
Experimental Parameters:
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent separation for a wide range of organophosphorus compounds based on their boiling points and is compatible with mass spectrometry.[2] |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analytes without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks, suitable for analyzing the major components of the reaction. For trace impurity analysis, a splitless injection may be more appropriate. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A standard flow rate for this column dimension, providing a good balance between analysis time and resolution. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature below the boiling point of the most volatile components ensures good focusing on the column. The ramp rate allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization that balances ionization efficiency and minimizes thermal degradation. |
| Ionization Mode | Electron Ionization (EI) | At 70 eV, EI provides reproducible fragmentation patterns that are useful for compound identification through library searching.[3] |
| Mass Scan Range | m/z 40-400 | This range covers the molecular ions and expected fragment ions of the starting materials, product, and likely byproducts. |
Expected GC-MS Data and Interpretation
The following table summarizes the expected retention times and key mass spectral fragments for the major components of the reaction mixture under the conditions described above.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) | Notes on Fragmentation |
| Allyl Bromide | ~ 4-6 | 120, 122 (M+, isotopic pattern for Br), 41 (allyl cation, base peak) | The molecular ion is visible with the characteristic bromine isotope pattern. The base peak is due to the stable allyl cation. |
| Trimethyl Phosphite | ~ 6-8 | 124 (M+), 109 (M-CH3), 93 (M-OCH3) | The molecular ion is typically observed. Loss of a methyl radical or a methoxy group are common fragmentation pathways. |
| This compound | ~ 12-15 | 150 (M+), 109 (M-C3H5, base peak), 94, 79 | The molecular ion should be present. The base peak at m/z 109 corresponds to the loss of the allyl group, a characteristic fragmentation for allyl phosphonates.[4] |
| Methyl Allyl Phosphonate (byproduct) | ~ 10-13 | 136 (M+), 95 (M-C3H5) | A potential transesterification byproduct. |
| Triallyl Phosphate (byproduct) | ~ 16-19 | 202 (M+), 161 (M-C3H5) | Can form from the reaction of allyl alcohol (if present) with phosphorus oxychloride, or through other side reactions. |
Predicted Mass Spectrum of this compound:
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 150. The most prominent peak (base peak) is anticipated to be at m/z 109, resulting from the loss of the allyl radical (C3H5). Other significant fragments may include ions at m/z 94 (loss of C3H5 and a methyl group) and m/z 79 (the phosphonate backbone).
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, other techniques offer complementary information and may be more suitable for specific analytical goals.
At-a-Glance Comparison
| Feature | GC-MS | 31P NMR | HPLC (Reversed-Phase with UV/MS) |
| Principle | Separation by volatility and polarity, detection by mass | Nuclear magnetic resonance of the phosphorus-31 nucleus | Separation by polarity, detection by UV absorbance or mass |
| Sample Preparation | Dilution in a volatile solvent | Dissolution in a deuterated solvent | Dilution in the mobile phase |
| Analysis Time | 15-30 minutes per sample | 5-15 minutes per sample | 10-20 minutes per sample |
| Information Provided | Separation and identification of volatile components, structural information from fragmentation | Quantitative information on all phosphorus-containing species, identification based on chemical shift | Separation and quantification of non-volatile and polar compounds |
| Strengths | High sensitivity and specificity, excellent for identifying unknown volatile impurities.[5] | Highly specific for phosphorus compounds, provides direct quantitative data without the need for individual calibration standards for each component.[6][7] | Good for analyzing polar and non-volatile byproducts, compatible with a wide range of detectors. |
| Limitations | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar compounds. | Lower sensitivity than MS, can have overlapping peaks in complex mixtures. | May require ion-pairing reagents for highly polar phosphonates, UV detection requires a chromophore. |
| Best For | Routine reaction monitoring, identification of volatile byproducts, and final product purity assessment. | Quantitative analysis of the reaction mixture, tracking the conversion of starting phosphite to phosphonate product. | Analysis of polar byproducts and starting materials that are not amenable to GC. |
Logical Framework for Analytical Method Selection
Caption: Decision tree for selecting the optimal analytical technique.
31P NMR Spectroscopy: The Quantitative Workhorse
31P NMR spectroscopy is an invaluable tool for monitoring the synthesis of this compound.[8] Since phosphorus-31 has a 100% natural abundance and is a spin-1/2 nucleus, it provides sharp, easily interpretable signals.[9]
Key Advantages:
-
Direct Quantification: The integral of a 31P NMR signal is directly proportional to the molar concentration of the phosphorus-containing species, allowing for straightforward quantification of the starting trimethyl phosphite and the this compound product without the need for response factors.[7]
-
Specificity: Only phosphorus-containing compounds are observed, providing a clean and uncluttered spectrum focused on the key reactants and products.
Expected 31P NMR Chemical Shifts:
| Compound | Expected 31P Chemical Shift (ppm) |
| Trimethyl Phosphite | ~ +140 |
| This compound | ~ +25 to +30 |
| Phosphoric Acid (reference) | 0 |
The progress of the Michaelis-Arbuzov reaction can be easily monitored by observing the decrease in the intensity of the trimethyl phosphite signal and the corresponding increase in the this compound signal.
High-Performance Liquid Chromatography (HPLC): For Polar Analytes
For the analysis of highly polar or non-volatile byproducts that may not be amenable to GC, HPLC is the method of choice. Techniques such as ion-pair reversed-phase chromatography can be employed to improve the retention of polar phosphonates on non-polar columns. When coupled with a mass spectrometer (LC-MS), it provides both separation and identification capabilities.
Conclusion: An Integrated Analytical Approach
For a comprehensive understanding of the this compound synthesis reaction, an integrated analytical approach is recommended. GC-MS provides excellent separation and identification of the main product and volatile impurities. 31P NMR offers rapid and accurate quantification of the phosphorus-containing species, making it ideal for reaction kinetics studies. HPLC is a valuable tool for the analysis of any polar or non-volatile byproducts. By leveraging the strengths of each technique, researchers can gain a complete picture of the reaction, enabling effective process optimization and ensuring the quality of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Comparing flame retardancy of Dimethyl allylphosphonate vs. halogenated FRs
An In-Depth Comparative Guide to the Flame Retardancy of Dimethyl Allylphosphonate vs. Halogenated Flame Retardants
This guide provides a comprehensive technical comparison between this compound (DMAP), a reactive organophosphorus flame retardant, and traditional halogenated flame retardants (HFRs). It is intended for researchers and material scientists engaged in the development of fire-resistant polymers. The focus is on the underlying chemical mechanisms, comparative performance based on experimental data, and the critical environmental and health considerations that guide modern material selection.
Introduction: The Imperative for Advanced Fire Safety
The incorporation of flame retardants (FRs) into polymeric materials is a critical safety requirement across industries, from electronics and construction to transportation and textiles. For decades, halogenated compounds, particularly brominated flame retardants (BFRs), were the industry standard due to their high efficiency and cost-effectiveness.[1] However, a growing body of evidence has highlighted their significant environmental persistence and adverse health effects, prompting a shift towards safer, halogen-free alternatives.[2][3]
Among the most promising alternatives are organophosphorus flame retardants.[4][5] This guide focuses on this compound (DMAP), a reactive phosphonate ester. Unlike additive FRs which are physically blended into a polymer, reactive FRs like DMAP can be covalently bonded into the polymer backbone.[6][7] This approach offers permanence, preventing leaching and ensuring the flame retardant is an integral part of the material throughout its lifecycle. This comparison will elucidate the distinct advantages of this approach over the mechanisms and performance of legacy HFRs.
Fundamental Mechanisms of Flame Retardancy
To objectively compare these two classes of FRs, one must first understand their fundamentally different approaches to inhibiting combustion. The combustion of a polymer is a complex radical chain reaction involving a cycle of heating, decomposition (pyrolysis), ignition of volatile gases, and heat feedback. Flame retardants interrupt this cycle at different points.
The Gas-Phase Quenching of Halogenated FRs
Halogenated flame retardants operate almost exclusively in the gas phase.[8] When the polymer is heated, the C-X bond (where X is Br or Cl) breaks, releasing halogen radicals (X•) into the flame. These radicals are highly effective at scavenging the high-energy, propagating radicals of combustion, primarily hydrogen (H•) and hydroxyl (OH•) radicals.[6][9] The halogen radical reacts with the polymer fuel (R-H) to produce hydrogen halide (HX), which then interferes with the chain branching reactions.[10]
Reaction Pathway:
-
R-X (polymer-FR) → R• + X•
-
X• + R-H → HX + R•
-
H• + HX → H₂ + X•
-
OH• + HX → H₂O + X•
This process, known as radical trapping, replaces highly reactive radicals with the much less reactive halogen radical, effectively poisoning the fire and extinguishing the flame.[6] While efficient, this mechanism's primary drawback is the release of toxic and corrosive gases like hydrogen bromide (HBr) or hydrogen chloride (HCl) during a fire.[1]
Caption: Gas-phase inhibition mechanism of Halogenated Flame Retardants (HFRs).
The Dual-Action of this compound (DMAP)
Organophosphorus compounds like DMAP act in both the condensed and gas phases, offering a more complex and often more effective flame retardant strategy.[7][11]
-
Condensed-Phase Action: Upon heating, the phosphonate decomposes to form phosphoric acid.[6] This acid acts as a catalyst for dehydration and cross-linking of the polymer chains on the surface. This process promotes the formation of a stable, insulating layer of carbonaceous char.[12] This char layer serves multiple functions:
-
It acts as a physical barrier, insulating the underlying polymer from heat.
-
It reduces the release of flammable volatiles into the gas phase.
-
It prevents oxygen from reaching the polymer surface.
-
-
Gas-Phase Action: Simultaneously, some phosphorus-containing compounds are volatilized. In the flame, they decompose into phosphorus-containing radicals, such as PO• and PO₂•.[11][13] Similar to halogen radicals, these species are highly effective at trapping H• and OH• radicals, thus inhibiting the combustion chemistry in the gas phase.[7]
Because DMAP is a reactive FR, its phosphorus moiety is permanently fixed within the polymer matrix, ensuring its availability to promote charring precisely where it is needed most—at the polymer surface.
Caption: Dual condensed- and gas-phase mechanism of phosphorus FRs like DMAP.
Comparative Performance Analysis: Experimental Data
The theoretical mechanisms are validated through standardized flammability tests. The following sections present typical experimental data for polymers treated with phosphonate esters versus those treated with HFRs. The data is synthesized from multiple studies on epoxy resins, a common thermoset requiring high-performance flame retardancy.
Standardized Testing Protocols
Three key tests are used to quantify flame retardancy:
-
Limiting Oxygen Index (LOI) - ASTM D2863: This test measures the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.
-
UL 94 Vertical Burn Test: This is a small-scale test where a vertical sample is subjected to a flame. The material is classified based on its self-extinguishing time, flame spread, and whether it produces flaming drips. The best classification is V-0, followed by V-1 and V-2.[14]
-
Cone Calorimetry - ASTM E1354: This is one of the most important bench-scale tests as it measures heat release rate, a key indicator of real-world fire hazard. A sample is exposed to a specific heat flux, and parameters like Peak Heat Release Rate (pHRR), Total Heat Release (THR), and char yield are measured. Lower pHRR and THR values signify better fire safety.[15][16]
-
Objective: To measure the heat release rate and other combustion properties of a material under a controlled heat flux.
-
Apparatus: Cone Calorimeter.
-
Procedure:
-
Prepare test specimens of standard dimensions (typically 100mm x 100mm x 3mm).[16] Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Calibrate the instrument using a methane burner to ensure accurate heat release measurements.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample holder on the load cell beneath the conical heater.
-
Set the desired incident heat flux (e.g., 35 kW/m² or 50 kW/m²), which simulates different fire scenarios.[16]
-
Start the test. A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
Continuously record data throughout the combustion process, including:
-
Time to Ignition (TTI)
-
Heat Release Rate (HRR) over time
-
Mass loss over time
-
Smoke production rate
-
-
The test is terminated when flaming ceases or after a predetermined time.
-
From the recorded data, calculate key parameters: Peak Heat Release Rate (pHRR), Total Heat Release (THR), and final char yield.
-
Repeat the test at least three times for each material to ensure reproducibility.
-
Head-to-Head Data Comparison: Phosphonates vs. HFRs in Epoxy Resin
The following table summarizes typical performance data for epoxy resins containing a phosphonate flame retardant (representative of DMAP's performance) versus a common brominated flame retardant, Tetrabromobisphenol A (TBBPA).
| Parameter | Neat Epoxy Resin | Epoxy + TBBPA (HFR) | Epoxy + Phosphonate (e.g., BDMPP) | Source(s) |
| Flame Retardant Loading | N/A | ~15-20 wt% (to achieve ~15% Br) | ~14 wt% (to achieve ~1.1% P) | [17][18] |
| LOI (%) | ~22-24 | ~28-30 | ~33-35 | [17][19] |
| UL 94 Rating | Fails (HB) | V-0 / V-1 | V-0 | [17][20] |
| Peak Heat Release Rate (pHRR, kW/m²) | ~1050 | ~600-700 | ~400-500 | [21] |
| Total Heat Release (THR, MJ/m²) | ~100-110 | ~80-90 | ~60-70 | [22] |
| Char Yield (%) | < 5% | ~10-15% | > 20-25% | [17][22] |
Disclaimer: Data is synthesized from multiple sources and represents typical values. Direct comparison can vary based on the specific polymer matrix, FR loading, and test conditions.
Analysis of Results: The experimental data clearly demonstrates the high efficiency of phosphonate-based flame retardants.
-
Higher LOI & UL 94: The phosphonate-containing epoxy achieves a higher LOI and a solid V-0 rating, indicating superior self-extinguishing properties.[17][19]
-
Reduced Heat Release: The most significant advantage is seen in the cone calorimetry data. The phosphonate system dramatically reduces both the peak and total heat release, which is the most critical factor for preventing flashover and allowing for safe egress in a real fire.[21][22]
-
Superior Char Formation: The high char yield for the phosphonate system is direct evidence of its condensed-phase mechanism at work.[17] This insulating layer is key to reducing heat and fuel release. In contrast, HFRs contribute less to char formation, relying primarily on gas-phase flame poisoning.
Environmental, Health, and Safety (EHS) Profile
Beyond performance, the EHS profile is a primary driver for moving away from HFRs.
Halogenated Flame Retardants: A Legacy of Concern
Decades of use have revealed significant issues with many HFRs, particularly BFRs like polybrominated diphenyl ethers (PBDEs):
-
Persistence and Bioaccumulation: HFRs are highly resistant to environmental degradation, allowing them to persist for long periods.[23][24] They are lipophilic and accumulate in the fatty tissues of organisms, biomagnifying up the food chain.[25]
-
Toxicity: Exposure to various HFRs has been linked to a range of adverse health effects in humans and animals. These include endocrine disruption, thyroid dysfunction, reproductive toxicity, neurodevelopmental disorders, and potential carcinogenicity.[3][26][27][28][29]
-
Toxic Byproducts of Combustion: During a fire, HFRs can generate highly toxic and corrosive hydrogen halide gases, as well as polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs), which are potent carcinogens.[2][11]
This compound: A Greener Profile
Phosphorus-based flame retardants, including DMAP, are widely regarded as a safer and more environmentally benign alternative.[5][30]
-
Halogen-Free: By definition, they do not release corrosive halogenated gases or generate halogenated dioxins during combustion.[1]
-
Lower Toxicity Profile: Organophosphorus FRs generally exhibit a more favorable toxicological profile.[4]
-
Reactive Nature: As a reactive FR, DMAP is chemically bound to the polymer, minimizing the risk of it leaching into the environment or migrating out of the product during its service life—a significant advantage over additive HFRs.[6]
Conclusion and Future Outlook
When comparing this compound to traditional halogenated flame retardants, a clear picture emerges. While HFRs are effective at extinguishing flames through a gas-phase inhibition mechanism, this performance comes at a significant environmental and health cost. Their persistence, bioaccumulation, and toxicity have led to widespread regulatory restrictions.
This compound and other organophosphorus FRs represent a superior technological path forward. They operate via a more sophisticated dual mechanism, acting in both the condensed phase to form a protective char layer and in the gas phase to quench the flame. Experimental data consistently shows that this dual action leads to better overall fire safety performance, particularly in reducing the rate of heat release, which is the most critical factor in fire safety.
For researchers and product development professionals, the choice is clear. The transition to halogen-free solutions like DMAP is not a compromise on performance; it is an upgrade in both safety and environmental stewardship. The ability of reactive FRs to be permanently locked into the polymer matrix further enhances their profile, ensuring lasting performance without the risks of migration and environmental contamination associated with additive HFRs. The future of flame retardant technology lies in designing efficient, permanent, and environmentally benign solutions, a role for which reactive phosphonates are exceptionally well-suited.
References
- 1. nbinno.com [nbinno.com]
- 2. greensciencepolicy.org [greensciencepolicy.org]
- 3. greensciencepolicy.org [greensciencepolicy.org]
- 4. researchgate.net [researchgate.net]
- 5. Halogen-Free Flame Retardants: benefits of Phosphorus-based additives - Italmatch Chemicals [italmatch.com]
- 6. isola-group.com [isola-group.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Flame retardant mechanism of flame retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [m.mwflameretardant.com]
- 11. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphate Flame Retardants | Victory is Manufacturer and Suppliers [victory-chem.net]
- 13. ScholarX: Degradation mechanism and flame retardancy of aluminum phosphonate in glass fiber-reinforced poly(butylene terephthalate) [scholarx.skku.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 18. spethermosets.org [spethermosets.org]
- 19. α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. What are the environmental impacts of halogenated flame retardants? - Blog [xusen-flameretardant.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Flame Retardants | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 28. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The unmatched benefits of Phosphorus-based Halogen-Free Flame Retardants - Italmatch Chemicals [italmatch.com]
A Senior Application Scientist's Guide to Allylphosphonate Reactivity: Dimethyl vs. Diethyl Esters
Abstract
Allylphosphonates are indispensable reagents in modern organic synthesis, prized for their role in constructing carbon-carbon bonds, most notably through the Horner-Wadsworth-Emmons (HWE) reaction. Among the various esters available, dimethyl allylphosphonate (DMAP) and diethyl allylphosphonate (DEAP) are the most common. While structurally similar, their reactivity profiles exhibit subtle yet significant differences that can impact reaction kinetics, yields, and scalability. This in-depth guide provides a comparative analysis of DMAP and DEAP, grounded in mechanistic principles and supported by experimental frameworks, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Allylphosphonate in Synthesis
The phosphonate functional group is a cornerstone of synthetic chemistry, enabling the formation of alkenes with high stereocontrol. Diethyl allylphosphonate (DEAP), in particular, is a widely used intermediate for creating advanced polymer materials with enhanced flame retardancy and thermal stability, as well as in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility stems from its ability to be deprotonated at the α-carbon, generating a stabilized carbanion that serves as a potent nucleophile in reactions like the Horner-Wadsworth-Emmons (HWE) olefination.[2][3] The choice between the dimethyl and diethyl ester variant, however, is often overlooked. This guide will dissect the fundamental factors governing their reactivity, focusing on the interplay of steric and electronic effects.
Physicochemical Properties: A Tale of Two Esters
The primary distinction between DMAP and DEAP lies in the nature of the alkyl groups attached to the phosphorus atom. These seemingly minor structural changes have cascading effects on the molecule's physical properties and, more importantly, its chemical behavior.
| Property | This compound (DMAP) | Diethyl Allylphosphonate (DEAP) | Key Takeaway |
| Molecular Formula | C₅H₁₁O₃P | C₇H₁₅O₃P | DEAP has a larger hydrocarbon content. |
| Molecular Weight | 150.12 g/mol | 178.17 g/mol | A ~19% increase in mass for DEAP. |
| Boiling Point | ~75-77 °C @ 10 mmHg | ~93-94 °C @ 10 mmHg | Higher molecular weight of DEAP leads to a higher boiling point. |
| Alkyl Group Size | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | The ethyl groups are significantly bulkier than the methyl groups. |
Comparative Reactivity Analysis
The reactivity of an allylphosphonate in the HWE reaction is primarily determined by two key steps: the ease of deprotonation to form the carbanion and the rate of the subsequent nucleophilic attack on a carbonyl electrophile. The differences between the methyl and ethyl esters influence both of these stages.
The Governing Principles: Steric vs. Electronic Effects
The reactivity differences between DMAP and DEAP are best understood through the lens of steric hindrance and electronic effects.
-
Steric Hindrance (The Dominant Factor): The ethyl groups in DEAP are substantially larger than the methyl groups in DMAP. This increased steric bulk creates more crowding around the α-carbon and the phosphorus center. Consequently, the approach of a base to abstract the α-proton is more impeded in DEAP than in DMAP. This steric clash is a primary reason for the observed differences in reaction rates. Studies on the hydrolysis of various phosphonate esters have consistently shown that increasing steric hindrance significantly decreases the reaction rate.[4]
-
Electronic Effects (A Minor, Counteracting Influence): Alkyl groups are weakly electron-donating through induction. An ethyl group is a slightly stronger electron-donating group than a methyl group.[5] This effect would theoretically increase the electron density on the phosphorus and, by extension, slightly destabilize the adjacent carbanion once formed, making it marginally more nucleophilic. However, in the context of phosphonate reactivity, this minor electronic influence is almost always overshadowed by the much larger steric effects.[5]
The logical relationship between these factors and the resulting reactivity is visualized below.
Caption: Factors influencing the relative reactivity of DMAP and DEAP.
Case Study: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction provides an ideal platform for comparing the reactivity of DMAP and DEAP. The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then attacks an aldehyde or ketone.[3] This is followed by the formation of an oxaphosphetane intermediate that collapses to yield an alkene and a water-soluble phosphate byproduct.[2][6]
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Introduction: The Role of Dimethyl Allylphosphonate (DMAP) in Fire Safety
An In-Depth Technical Guide to the Efficacy of Dimethyl Allylphosphonate in Polymer Matrices
This guide provides a comprehensive technical overview of this compound (DMAP) as a reactive flame retardant for various polymer systems. Recognizing the scarcity of direct, publicly available quantitative data for DMAP, this document leverages performance data from its close structural analogue, Diethyl allylphosphonate (DEAP), to provide a robust and scientifically grounded comparison. The chemical similarities between DMAP and DEAP—both being reactive allylphosphonates—ensure that the presented data serves as a reliable benchmark for expected performance.
This compound (DMAP), with CAS number 757-54-0, is a halogen-free organophosphorus compound recognized for its utility as a flame retardant.[1] As a reactive monomer, DMAP can be covalently integrated into a polymer backbone. This chemical bonding is a critical design feature, as it prevents the migration and leaching of the flame retardant over the material's lifetime, ensuring permanent fire resistance and mitigating environmental and health concerns associated with additive flame retardants.[2]
The primary advantage of phosphorus-based flame retardants like DMAP lies in their dual-action mechanism, which is effective in both the condensed (solid) and gas phases of a fire, offering an environmentally safer alternative to traditional halogenated systems.[2] This guide will delve into this mechanism, DMAP's synthesis, its efficacy in key polymer systems, and the standardized protocols used to validate its performance.
The Dual-Action Flame Retardant Mechanism
Organophosphorus flame retardants operate through a combination of chemical and physical processes that disrupt the combustion cycle, known as the "fire tetrahedron" (heat, fuel, oxygen, and chemical chain reaction).
-
Condensed-Phase Action: Upon heating, DMAP decomposes to produce phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of carbonaceous char on the material's surface.[1][3] This char layer serves multiple functions: it acts as a physical barrier, limiting the release of flammable volatile compounds (the "fuel") from the polymer; it insulates the underlying material from heat, slowing further decomposition; and it impedes the diffusion of oxygen to the polymer surface.[2]
-
Gas-Phase Action: Simultaneously, the thermal decomposition of DMAP releases volatile, phosphorus-containing radical species (such as PO•). These radicals function as highly effective scavengers in the gas phase (the flame), interrupting the high-energy, self-propagating chain reactions of combustion. They primarily quench highly reactive H• and OH• radicals, replacing them with less reactive species and thereby "poisoning" the flame chemistry.[2]
Caption: Dual-action mechanism of phosphonate flame retardants.
Synthesis of this compound
DMAP is typically synthesized via the Michaelis-Arbuzov reaction .[4][5] This well-established reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, trimethyl phosphite) on an alkyl halide (allyl bromide or allyl chloride), forming a phosphonium intermediate that subsequently rearranges to the more stable pentavalent phosphonate.
Caption: General workflow for the synthesis of DMAP.
Experimental Protocol: Synthesis of Allylphosphonates
The following protocol is representative of a lab-scale Michaelis-Arbuzov synthesis for an allylphosphonate (adapted for DMAP from DEAP synthesis).[6]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add freshly distilled trimethyl phosphite and a slight molar excess (approx. 1.1 equivalents) of allyl bromide.
-
Reaction: Heat the reaction mixture to approximately 70-80°C. The reaction is exothermic and should be controlled. Maintain heating for 3-4 hours.
-
Workup: After the reaction is complete, increase the temperature to ~120°C to distill off the volatile methyl bromide byproduct and any excess allyl bromide.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound as a colorless oil.
Efficacy and Performance in Polymer Matrices
The reactive allyl group in DMAP allows it to be copolymerized into various polymer backbones, particularly those cured via free-radical polymerization, such as unsaturated polyester resins.
A. Unsaturated Polyester (UP) Resins
Unsaturated polyester resins are highly flammable and are widely used in composites for construction and transportation.[7][8] DMAP is particularly well-suited for these systems. Its allyl double bond can participate in the radical crosslinking reaction with styrene and the unsaturation in the polyester backbone, incorporating the phosphorus moiety directly into the thermoset network. This ensures permanent flame retardancy and can also improve mechanical properties by increasing crosslink density.[9]
Table 1: Representative Flame Retardancy Data for Allylphosphonates in UP Resins (Data based on studies with Diethyl Allylphosphonate (DEAP) as a close analogue)
| Metric | Neat UP Resin | UP Resin + 15 wt% DEAP | Causality and Field Insights |
| Phosphorus Content (%) | 0 | ~2.6 | The phosphorus content is the primary driver of flame retardant efficacy. A level of 2-3% is often targeted for V-0 classification. |
| Limiting Oxygen Index (LOI) | 19-21 | 28-32 | An LOI above 21 indicates self-extinguishing properties in ambient air. A value approaching 30 is considered excellent flame retardancy.[10] |
| UL-94 Rating (3.2 mm) | Fails (HB) | V-0 | Achieving a V-0 rating is a critical benchmark for many commercial applications, indicating that vertical burning stops within 10 seconds with no flaming drips.[11] |
| Peak Heat Release Rate (pHRR) | High (~600 kW/m²) | Reduced by 40-50% | pHRR, measured by cone calorimetry, is the most important indicator of fire intensity. A significant reduction demonstrates a much lower contribution to fire growth.[12] |
| Flexural Strength | Baseline | Often Increased | As a reactive monomer, DMAP/DEAP can act as a crosslinker, potentially increasing the stiffness and strength of the final composite, unlike additive FRS which can act as plasticizers and reduce mechanical properties.[9] |
B. Polyurethane (PU) Foams
Phosphonates are widely used in polyurethane foams.[13][14][15] While DMAP's allyl group is not directly reactive with the isocyanate chemistry, it can be pre-reacted to create a phosphorus-containing polyol, which is then incorporated into the PU network. Alternatively, it can be used in conjunction with other monomers during the foaming process. Its efficacy is high in reducing the flammability of these highly combustible materials.
Table 2: Comparison of Phosphorus Flame Retardants in Rigid PU Foams
| Flame Retardant (FR) | Type | Loading (wt%) | LOI (%) | Key Impact |
| None | - | 0 | 18-20 | Highly flammable, rapid fire spread. |
| DMMP (Dimethyl methylphosphonate) | Additive | 10 | 24-26 | Effective, but as an additive, it may be prone to migration over time. Reduces pHRR significantly.[13] |
| TEP (Triethyl phosphate) | Additive | 10-15 | 23-25 | Common additive FR, provides good flame inhibition in the gas phase.[16] |
| DOPO-derivatives | Reactive | ~5-10 | 28-32 | High efficiency due to phosphaphenanthrene structure, promotes significant charring.[15] |
| Expected DMAP Performance | Reactive | ~10 | 26-29 | Expected to perform similarly to DMMP but with the benefits of being reactive (if pre-reacted into a polyol), ensuring permanence. |
C. Epoxy Resins
Epoxy resins are high-performance thermosets used in electronics and aerospace.[17] While the allyl group of DMAP does not typically react with the epoxy-amine curing chemistry, DMAP can be used as an additive flame retardant. For reactive incorporation, a phosphonate containing a reactive group like a hydroxyl or amine (e.g., DOPO-derivatives) is often preferred.[17] As an additive, DMAP's effectiveness would depend on its compatibility and thermal stability within the epoxy matrix.
Impact on Thermal and Mechanical Properties
The choice of a flame retardant is always a balance between fire safety and the preservation of the polymer's essential physical properties.
-
Mechanical Properties: As a reactive monomer, DMAP is less likely to cause the plasticization effect often seen with liquid additive flame retardants. By participating in the crosslinking process, it can potentially maintain or even enhance modulus and strength.[9] However, high loadings can sometimes lead to increased brittleness. Dynamic Mechanical Analysis (DMA) is the key technique used to measure these changes, determining the storage modulus (stiffness), loss modulus, and tan delta (damping) over a temperature range.[18][19][20]
-
Thermal Properties: The incorporation of DMAP can influence the glass transition temperature (Tg) of the polymer.[18] An increase in crosslink density may lead to a higher Tg, which is often desirable for high-temperature applications. Thermomechanical Analysis (TMA) or DMA are used to precisely measure the Tg.[21][22] Thermogravimetric Analysis (TGA) is used to assess thermal stability, typically showing that phosphorus flame retardants cause an earlier onset of decomposition but significantly increase the final char yield at high temperatures, which is indicative of condensed-phase action.[17]
Standardized Experimental Protocols
To ensure objective and comparable data, the flame retardancy of polymers is evaluated using standardized testing methodologies.
Caption: Standard workflow for preparing and testing flame-retardant polymers.
Protocol 1: Limiting Oxygen Index (LOI) - ASTM D2863
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
-
Apparatus: A heat-resistant glass chimney containing a sample holder, gas metering controls, and an igniter.
-
Procedure: a. Place a vertically oriented test specimen (typically a bar of 125 x 10 x 3 mm) inside the glass chimney. b. Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney. c. Lower an igniter to the top of the specimen to initiate burning. d. Observe if the sample self-extinguishes within a specified time after ignition. e. Adjust the oxygen concentration in successive runs until the minimum concentration required to sustain combustion is found. This value is the LOI.
Protocol 2: UL-94 Vertical Burn Test
-
Objective: To classify the flammability of a plastic material based on its response to a small open flame.
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a timer, and a sample clamp.
-
Procedure: a. A rectangular bar specimen (125 x 13 x 3.2 mm) is clamped vertically. b. A burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. c. The duration of flaming combustion (t1) is recorded. d. Immediately after flaming ceases, the flame is reapplied for another 10 seconds. e. The duration of flaming (t2) and afterglow (t3) are recorded.
-
Classification:
-
V-0: No specimen has flaming combustion for more than 10 seconds after either flame application. Total flaming time for 5 specimens does not exceed 50 seconds. No flaming drips that ignite cotton below.
-
V-1: No specimen has flaming combustion for more than 30 seconds. Total flaming time for 5 specimens does not exceed 250 seconds. No flaming drips that ignite cotton below.
-
V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.
-
Protocol 3: Cone Calorimetry - ASTM E1354
-
Objective: To measure the heat release rate and other combustion properties of a material under controlled fire-like conditions.[23][24]
-
Apparatus: A conical radiant heater, a load cell to measure mass loss, an ignition source (spark igniter), and a gas analysis system.
-
Procedure: a. A square specimen (100 x 100 x ~6 mm) is placed in a holder on a load cell. b. The specimen is exposed to a constant level of radiant heat flux (e.g., 35 or 50 kW/m²) from the conical heater. c. A spark igniter ignites the flammable gases that evolve from the sample surface. d. Throughout the test, the instrument continuously measures the oxygen concentration in the exhaust stream, the mass of the sample, and smoke production.
-
Key Data Output: Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), Time to Ignition (TTI), and Smoke Production Rate (SPR).
Conclusion
This compound stands as a highly effective, reactive, halogen-free flame retardant. Its ability to be chemically bound into the polymer network makes it a superior choice for applications requiring long-term, durable fire safety. By operating in both the condensed and gas phases, it comprehensively disrupts the combustion process, leading to significant reductions in heat release and flame spread. While direct quantitative data remains limited in open literature, analysis of its close analogue, DEAP, demonstrates that DMAP can enable polymers like unsaturated polyesters to meet stringent fire safety standards such as UL-94 V-0, with a minimal negative impact on, and potential enhancement of, mechanical properties. For researchers and developers, DMAP represents a critical tool in the formulation of next-generation, safe, and high-performance polymer systems.
References
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. Modification of Glass/Polyester Laminates with Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 10. Properties of unsaturated polyester resin composites modified with intumescent flame retardant and alu minum diethyl phosphate [plaschina.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Flame retardant & Plasticizer - Allurethane [allurethane.com]
- 15. Frontiers | Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel [frontiersin.org]
- 16. [PDF] Flame Retardant Properties of Polyurethane by the Addition of Phosphorus Compounds | Semantic Scholar [semanticscholar.org]
- 17. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 18. eag.com [eag.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. advanced-emc.com [advanced-emc.com]
- 22. azom.com [azom.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Poly(Dimethyl Allylphosphonate) for Advanced Applications
For researchers, scientists, and drug development professionals working with flame-retardant materials, a thorough understanding of their thermal behavior is paramount. This guide provides an in-depth technical comparison of the thermal properties of poly(dimethyl allylphosphonate) (PDMAP), a phosphorus-containing polymer of significant interest for its flame-retardant capabilities. By examining its performance through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and comparing it with other common flame-retardant polymers and standard thermoplastics, this document aims to provide actionable insights for material selection and development.
Introduction: The Role of Phosphorus in Flame Retardancy
Phosphorus-containing polymers have garnered considerable attention for their effectiveness as halogen-free flame retardants. Their mechanism of action is multifaceted, primarily involving condensed-phase and gas-phase activity during combustion. In the condensed phase, upon heating, phosphorus-containing compounds can promote the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can interrupt the chain reactions of combustion.
Poly(this compound) is a polymer synthesized from the this compound monomer. The presence of the phosphonate group in the polymer backbone is anticipated to impart significant flame-retardant properties. This guide delves into the quantitative analysis of these properties using TGA and DSC.
Principles of Thermal Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two of the most powerful techniques for characterizing the thermal properties of polymers.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability of a material, its decomposition profile, and the amount of non-volatile residue (char) remaining after degradation. Key parameters obtained from a TGA thermogram include the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax), and the percentage of char yield at a specific temperature.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[2] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These transitions provide insights into the polymer's amorphous and crystalline nature, which in turn affects its mechanical and thermal properties.
Thermal Behavior of Poly(this compound) and Analogs
While specific TGA and DSC data for the homopolymer of poly(this compound) is not widely published, valuable insights can be gleaned from studies on closely related copolymers. For instance, the incorporation of dimethyl vinylphosphonate (DMVP), a structural analog of this compound, into polyacrylonitrile (PAN) has been shown to significantly enhance thermal stability.
In a study on P(AN-co-DMVP) copolymers, thermogravimetric analysis revealed that increasing the DMVP content led to a notable increase in the char yield at high temperatures.[3] This is a direct consequence of the phosphorus-containing units promoting char formation. The onset of decomposition for these copolymers was also influenced by the DMVP content, indicating that the phosphonate moiety plays a crucial role in the initial stages of thermal degradation.
Based on the behavior of analogous phosphorus-containing polymers, the thermal degradation of poly(this compound) is expected to proceed via a multi-step process. The initial stage would likely involve the decomposition of the phosphonate side groups, leading to the formation of phosphoric acid or related species. These acidic species can then catalyze dehydration and crosslinking reactions within the polymer backbone, ultimately leading to the formation of a stable, phosphorus-rich char.[4][5]
Comparative Thermal Analysis
To contextualize the performance of poly(this compound), a comparison with common flame retardants and standard thermoplastics is essential.
Comparison with Other Flame-Retardant Polymers
| Polymer/Compound | Onset of Decomposition (Tonset) (°C) | Char Yield at 700°C (%) | Key Thermal Events |
| Poly(acrylonitrile-co-dimethyl vinylphosphonate) (22.6 wt% DMVP) | ~280 | ~45 | Enhanced thermal stability and char formation with increasing phosphonate content.[3] |
| Ammonium Polyphosphate (APP) | 200 - 300 | Varies (promotes char in formulations) | Two-step decomposition, releasing ammonia and phosphoric acid.[6][7] |
| Melamine Polyphosphate (MPP) | >350 | Varies (promotes char in formulations) | Endothermic decomposition, acting as a heat sink.[8][9] |
Note: Data for P(AN-co-DMVP) is provided as a proxy for PDMAP due to the lack of direct homopolymer data.
This comparison highlights that phosphorus-containing polymers, including the vinylphosphonate copolymer, exhibit significant char formation, a key indicator of condensed-phase flame retardancy. The onset of decomposition can vary depending on the specific chemical structure.
Comparison with Standard Thermoplastics
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (Tonset) (°C) | Char Yield at 600°C (%) |
| Polystyrene (PS) | ~100[10] | ~350-400[11][12] | < 5 |
| Poly(methyl methacrylate) (PMMA) | ~105-120[13][14] | ~250-300[2][15] | < 5 |
Compared to standard thermoplastics like polystyrene and PMMA, which typically exhibit low char yields and undergo near-complete decomposition, the anticipated high char yield of poly(this compound) underscores its potential as an effective flame retardant. The glass transition temperature of PDMAP would be a critical parameter for determining its processing window and end-use application temperature range. While not explicitly found, it is expected to be influenced by the bulky phosphonate side groups.
Experimental Protocols
To ensure the scientific integrity and reproducibility of thermal analysis data, standardized experimental protocols are crucial.
Thermogravimetric Analysis (TGA) Protocol
A detailed, step-by-step methodology for TGA is as follows:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Prepare a 5-10 mg sample of the polymer. The sample should be representative of the bulk material.
-
Experimental Setup:
-
Place the sample in a clean, tared TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss (Tmax) from the derivative of the TGA curve (DTG), and the percentage of char residue at the final temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
A detailed, step-by-step methodology for DSC is as follows:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Prepare a 5-10 mg sample of the polymer and hermetically seal it in an aluminum DSC pan.
-
Experimental Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point or glass transition to erase its previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Second Heating Scan: Heat the sample again at the same controlled rate to observe the thermal transitions of the material with a known thermal history.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
-
Determine the melting temperature (Tm) and enthalpy of fusion (ΔHm) from the endothermic peak, and the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) from the exothermic peak.
-
Visualizing Thermal Degradation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed thermal degradation pathway of poly(this compound) and the experimental workflow for its thermal analysis.
Caption: Proposed thermal degradation pathway of PDMAP.
Caption: Experimental workflow for TGA/DSC analysis.
Conclusion
The thermal analysis of poly(this compound), informed by data from its structural analogs, strongly suggests its potential as an effective flame-retardant polymer. The anticipated high char yield, a hallmark of phosphorus-containing flame retardants, points to a significant condensed-phase mechanism of action. While direct TGA and DSC data for the homopolymer remains elusive in publicly available literature, the comparative analysis with other flame retardants and standard thermoplastics provides a solid foundation for its potential performance.
For researchers and developers in the field, the key takeaway is the critical role of the phosphonate group in enhancing thermal stability and promoting char formation. Further experimental investigation into the homopolymer of poly(this compound) is warranted to fully elucidate its thermal properties and unlock its full potential in the development of advanced, halogen-free flame-retardant materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rigaku.com [rigaku.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. linseis.com [linseis.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. epublications.marquette.edu [epublications.marquette.edu]
A Comparative Guide to the Limiting Oxygen Index (LOI) of Materials Treated with Dimethyl Allylphosphonate
For researchers and scientists dedicated to advancing material safety, understanding and enhancing flame retardancy is a paramount objective. The Limiting Oxygen Index (LOI) serves as a fundamental metric in this pursuit, quantifying the minimum oxygen concentration required to sustain combustion. This guide provides an in-depth comparison of the LOI of various materials before and after treatment with Dimethyl allylphosphonate (DMAP), a highly effective organophosphorus flame retardant. We will explore the underlying mechanisms, present comparative experimental data, and detail the standardized protocols for evaluation.
The Significance of the Limiting Oxygen Index (LOI)
The Limiting Oxygen Index is a standardized, reproducible measure of a material's flammability.[1] It is determined according to standards like ASTM D2863, where a material is burned in a controlled, upward-flowing mixture of oxygen and nitrogen.[2][3][4] The oxygen concentration is progressively lowered until the flame self-extinguishes; this minimum percentage of oxygen is the LOI value.[1]
The interpretation of LOI values is straightforward:
-
LOI < 21% : Highly flammable in normal air.
-
LOI 21-28% : Combustible, will burn in air.
-
LOI > 28% : Flame retardant; requires an oxygen-enriched atmosphere to burn.[2]
Materials with an LOI greater than the atmospheric oxygen concentration (approximately 21%) are considered to have flame retardant properties.[1] Therefore, the primary goal of treating materials with flame retardants like DMAP is to significantly increase their LOI value.
This compound (DMAP): A Profile
This compound (C₅H₁₁O₃P) is a reactive, halogen-free flame retardant.[5] Its effectiveness stems from its phosphorus content and its ability to act in both the gas and condensed phases of combustion.
-
Reactive Nature : The allyl group in DMAP allows it to be chemically incorporated into polymer backbones through copolymerization or grafting. This covalent bonding prevents the flame retardant from leaching out over time, ensuring permanent protection, a significant advantage over additive (non-reactive) flame retardants.[6]
-
Mechanism of Action : Organophosphorus compounds like DMAP interfere with the combustion cycle. Upon heating, they decompose to release phosphorus-containing radicals (e.g., PO•) in the gas phase. These radicals scavenge high-energy H• and OH• radicals that are essential for flame propagation.[6] In the condensed phase, the resulting phosphoric acid promotes dehydration and the formation of a protective char layer, which insulates the underlying material from heat and oxygen.[6][7]
References
Phosphonates vs. Phosphinates: A Head-to-Head Comparison of Flame Retardant Performance
A Technical Guide for Researchers and Material Scientists
In the pursuit of enhanced fire safety for polymeric materials, phosphorus-based flame retardants have emerged as highly effective and environmentally conscious alternatives to halogenated systems.[1][2] Among the diverse organophosphorus compounds, phosphonates and phosphinates represent two critical classes, each offering distinct mechanisms of action and performance characteristics. This guide provides a comprehensive, head-to-head comparison of phosphonates and phosphinates, grounded in experimental data, to assist researchers and material development professionals in selecting the optimal flame retardant for their specific application.
The Fundamental Distinction: Mechanism of Action
The primary difference between phosphonates and phosphinates lies in their dominant flame retardancy mechanism, which is a direct consequence of their chemical structure. Phosphorus-based flame retardants can interfere with the combustion cycle in either the condensed phase (the solid polymer) or the gas phase (the flame itself).[3]
Phosphonates are primarily recognized for their efficacy in the condensed phase . Upon thermal decomposition, they generate phosphoric acid, which acts as a catalyst for the dehydration and crosslinking of the polymer matrix.[4][5] This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface.[1][4][5] This char layer serves two crucial functions: it acts as a physical barrier, shielding the underlying polymer from the heat of the flame, and it impedes the release of flammable volatile compounds that would otherwise fuel the fire.[1][5][6]
Phosphinates , particularly metal salts of phosphinic acids (e.g., aluminum diethylphosphinate), are predominantly active in the gas phase .[7][8][9] When exposed to high temperatures, they decompose and release phosphorus-containing radicals (such as PO• and P•) into the flame.[7] These highly reactive species interrupt the combustion chain reaction by scavenging the key radical species (H• and OH•) that propagate the flame, effectively "poisoning" the fire.[6][7] While some condensed-phase activity can occur, their primary contribution is flame inhibition.[8][9]
Visualizing the Mechanisms
To better illustrate these distinct pathways, the following diagrams outline the flame retardant cycles for phosphonates and phosphinates.
References
- 1. electronics.org [electronics.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mgchemicals.com [mgchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. UL 94 Testing: Horizontal & Vertical Flame Compliance - BONAD BND-PHVF [bndtestequipment.com]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance of Dimethyl allylphosphonate vs. Diethyl allylphosphonate in HWE reactions
An In-Depth Comparison for Synthetic Chemists: Dimethyl Allylphosphonate vs. Diethyl Allylphosphonate in Horner-Wadsworth-Emmons Reactions
Introduction: The Strategic Importance of the HWE Reaction
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a robust and stereoselective method for the creation of carbon-carbon double bonds.[1][2] This olefination reaction, which involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone, is renowned for its operational simplicity and, most notably, the facile removal of its water-soluble phosphate byproduct—a significant advantage over the traditional Wittig reaction.[3][4] The resulting α,β-unsaturated compounds are pivotal intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[5]
Within the arsenal of HWE reagents, allylphosphonates are particularly valuable for synthesizing conjugated dienes. This guide presents a detailed comparative analysis of two commonly used allylphosphonates: this compound (DMAP) and Diethyl allylphosphonate (DEAP). We will delve into their respective performance, examining the nuances of reactivity, stereoselectivity, and practical handling to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
Understanding the HWE mechanism is crucial to appreciating the factors that influence its outcome. The reaction proceeds through a well-defined sequence of steps, which dictates the stereochemistry of the final alkene product.[6][7]
-
Deprotonation: The reaction initiates with the abstraction of the acidic α-proton from the phosphonate by a suitable base (e.g., NaH, n-BuLi, DBU), generating a highly nucleophilic, resonance-stabilized phosphonate carbanion.[8][9]
-
Nucleophilic Addition: This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone.[2][6] This step is typically the rate-limiting step of the reaction.[10]
-
Oxaphosphetane Formation: The resulting tetrahedral intermediate undergoes a reversible cyclization to form a four-membered ring intermediate, the oxaphosphetane.[11][12]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the phosphorus-carbon and oxygen-carbon bonds to yield the final alkene and a dialkyl phosphate salt.[10][12]
The stereochemical outcome, which heavily favors the formation of the thermodynamically more stable (E)-alkene, is determined by the relative energies of the transition states leading to the oxaphosphetane intermediates.[10][12] The preference for the (E)-isomer arises from minimizing steric interactions in the transition state, a key feature of the HWE reaction with stabilized phosphonates.[13][14]
Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.
Comparative Performance Analysis: DMAP vs. DEAP
The choice between methyl and ethyl esters on the phosphonate can subtly influence the reaction's outcome. While both DMAP and DEAP are highly effective, understanding their differences is key to optimizing a specific transformation.
Reactivity and Steric Effects
The fundamental difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group lies in their steric bulk and electronic properties.[15]
-
Steric Hindrance: Methyl groups are smaller than ethyl groups.[15] While this difference is modest, it can influence the rate of reaction. In theory, the less hindered phosphonate (DMAP) might react slightly faster. However, in most HWE reactions with unhindered aldehydes, this difference is often negligible.
-
Acidity of α-Proton: The electron-donating inductive effect of an ethyl group is slightly stronger than that of a methyl group.[15] This could make the α-protons on DMAP marginally more acidic than those on DEAP, potentially facilitating slightly faster or more efficient deprotonation under identical conditions.
In practice, both reagents are sufficiently reactive and readily form carbanions with common bases like NaH, n-BuLi, or KHMDS.[13]
Stereoselectivity (E/Z Ratio)
For standard HWE reactions, the primary driver of stereoselectivity is the thermodynamic stability of the intermediates, which strongly favors the (E)-alkene.[6][12] The choice between DMAP and DEAP generally does not alter this preference. Both reagents reliably produce the (E)-isomer in high selectivity.
However, the size of the alkyl group on the phosphorus can play a role in maximizing this selectivity. It has been observed in other HWE systems that bulkier ester groups can enhance (E)-selectivity. For example, switching from a dimethyl phosphonate to a bulkier diisopropyl phosphonate has been shown to dramatically increase the E/Z ratio from 2:1 to 95:5 in a specific synthesis.[13] While the difference between methyl and ethyl is much smaller, DEAP might offer a marginal improvement in (E)-selectivity over DMAP in certain challenging cases due to increased steric repulsion in the transition state leading to the (Z)-isomer.
Yields and Byproduct Removal
Both DMAP and DEAP typically afford high yields in HWE reactions. The choice of reagent is rarely the limiting factor for yield; rather, the selection of the base, solvent, and reaction temperature, as well as the nature of the aldehyde substrate, are more critical.[16]
A major advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct.[3] Both dimethyl phosphate and diethyl phosphate are readily removed during an aqueous workup, simplifying product purification for both reagents.[13][14]
Data Summary
| Reagent | Base | Yield (%) | (E/Z) Ratio |
| Methyl Dimethylphosphonoacetate | (CF₃)₂CHONa | 91% | >99:1 |
| Ethyl Diethylphosphonoacetate | (CF₃)₂CHONa | 92% | >99:1 |
| (Data adapted from a study on phosphonoacetates, which serves as a strong analogue for the behavior of allylphosphonates)[17]. |
This data suggests that for most applications, the performance difference between DMAP and DEAP in terms of yield and stereoselectivity is minimal.
Experimental Protocols
The following are representative protocols for performing an HWE reaction with an aldehyde. The choice of base and conditions can be adapted for base-sensitive substrates (e.g., using Masamune-Roush conditions: LiCl/DBU).[11][18]
Protocol 1: HWE Reaction with Diethyl Allylphosphonate (DEAP)
This protocol is adapted from a literature procedure for the synthesis of (E)-1-arylbutadienes.[19]
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF, 25 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 120 mg, 3.0 mmol, 1.5 equiv) portion-wise with stirring.
-
Carbanion Formation: Add Diethyl allylphosphonate (582.5 mg, 3.0 mmol, 1.5 equiv) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-20 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Add a solution of the desired aldehyde (2.0 mmol, 1.0 equiv) in dry THF dropwise to the reaction mixture.
-
Reaction: Continue stirring at 0 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired (E)-diene.
Protocol 2: HWE Reaction with this compound (DMAP)
This is a general protocol based on standard HWE conditions, paralleling the DEAP procedure.[20]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add dry tetrahydrofuran (THF, 1.1 mL).
-
Phosphonate Addition: Add this compound (0.213 mmol, 1.0 equiv) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Carbanion Formation: Add n-butyl lithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) dropwise to the stirred solution. Stir the mixture at -78 °C for 15 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (0.224 mmol, 1.05 equiv) in dry THF dropwise.
-
Reaction: Keep the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature over approximately 4 hours. Stir for an additional 8 hours at room temperature.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl.
-
Workup: Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the HWE reaction.
Conclusion and Recommendation
Both this compound and Diethyl allylphosphonate are excellent reagents for the Horner-Wadsworth-Emmons synthesis of conjugated dienes. They consistently provide high yields of the thermodynamically favored (E)-isomer with a wide range of aldehydes.
-
For the vast majority of synthetic applications, the performance difference between DMAP and DEAP is negligible. The choice can often be guided by practical factors such as cost, availability from suppliers, and the researcher's familiarity with the reagent.
-
DEAP , with its slightly bulkier ethyl groups, may offer a marginal advantage in achieving the highest possible (E)-selectivity in reactions that are particularly sensitive to steric effects.
-
DMAP , being slightly less sterically hindered and possessing marginally more acidic α-protons, could be considered in cases where reactivity is a concern, although such instances are rare.
Ultimately, both reagents are reliable workhorses in the synthetic chemist's toolbox. The provided protocols offer robust starting points for reaction optimization, and the choice between DMAP and DEAP should be viewed as a fine-tuning parameter rather than a critical determinant of success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Triethyl phosphonoacetate - Enamine [enamine.net]
- 19. Diethyl allylphosphonate | 1067-87-4 [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Dimethyl allylphosphonate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Dimethyl Allylphosphonate
For researchers and professionals in the pharmaceutical and chemical sciences, meticulous adherence to safety protocols is paramount, extending from the synthesis and handling of a compound to its final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound (CAS No. 757-54-0). As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to manage chemical waste streams responsibly, ensuring the protection of both personnel and the environment.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. According to the Safety Data Sheet (SDS), this compound is a colorless liquid and, at its given concentration, is not classified as hazardous to health.[1] However, it is crucial to recognize that organophosphorus compounds as a class can present varied hazards.[2] Thermal decomposition may lead to the release of irritating gases and vapors, including carbon oxides and phosphorus oxides.[1][3]
Therefore, a risk assessment should always precede disposal. While the immediate health hazards of the pure compound are low, the potential for reaction with other chemicals in a waste stream, the hazards of decomposition products, and the regulatory requirements for organophosphorus compounds necessitate a cautious and informed approach.
Key Physical and Chemical Properties:
-
Physical State: Liquid[1]
-
Appearance: Colorless[1]
-
Boiling Point: 41 - 42 °C (105.8 - 107.6 °F)[1]
-
Volatility: The product contains volatile organic compounds (VOCs) and will likely be mobile in the environment.[1]
Regulatory Framework: The Generator's Responsibility
The disposal of any chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management from "cradle to grave."[4]
It is the legal responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste. [1][4] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] All chemical wastes should be assumed hazardous until a formal determination proves otherwise.[4]
Personal Protective Equipment (PPE)
Although this compound is not considered hazardous under normal use conditions, handling waste and performing disposal or spill cleanup procedures requires elevated precautions.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use.[1] | Prevents dermal absorption, a primary route of exposure for many organic chemicals. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when splashing is a risk.[2][5] | Protects against accidental splashes which can cause serious eye damage. |
| Skin & Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.[2] | Provides a barrier against spills and splashes, minimizing skin contact. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. For small-scale lab use, a half-mask with an appropriate filter (e.g., EN140 plus EN141 filter) is recommended.[1] | Minimizes the inhalation of potentially harmful vapors or aerosols. |
Disposal Decision Workflow
The choice of disposal method depends on the quantity of waste, available institutional resources, and local regulations. The following workflow provides a logical decision-making process.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
Protocol for Chemical Hydrolysis (Small Lab-Scale Quantities)
Chemical hydrolysis can be an effective method for neutralizing small quantities of organophosphorus compounds, breaking them down into less hazardous materials.[6][7] This procedure should only be performed by trained personnel in a controlled laboratory setting.
WARNING: This is a generalized procedure. Always consult the specific SDS and relevant literature. Never attempt to neutralize a substance without a thorough understanding of the reaction and its potential hazards.[2]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2M) or Hydrochloric acid (HCl) solution (e.g., 2M)
-
Appropriate reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate quenching agent (e.g., saturated sodium bicarbonate for acid hydrolysis)
Procedure (Alkaline Hydrolysis):
-
Setup: Perform all steps in a certified chemical fume hood while wearing the appropriate PPE detailed in Section 3.
-
Reaction: Place the this compound waste in the reaction vessel. Slowly add an excess of the 2M NaOH solution while stirring.
-
Heating: Gently heat the mixture to facilitate hydrolysis. The reaction progress can be monitored by appropriate analytical techniques if necessary.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the basic solution by slowly adding an acid (e.g., 2M HCl) until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution, containing the hydrolyzed products, should be collected in a labeled aqueous waste container for disposal according to your institution's guidelines.[6]
Protocol for Bulk Disposal via Licensed Contractor
For larger quantities of this compound or for laboratories not equipped for chemical treatment, disposal via a licensed hazardous waste contractor is the required method.[6] High-temperature incineration in a facility equipped with afterburners and scrubbers is an effective method for destroying organophosphorus compounds.[8]
-
Segregation and Containerization: Do not mix this compound waste with other incompatible waste streams.[2] Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[2][9]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup.[6]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection and transport.[2] Ensure you complete all required paperwork, such as a hazardous waste manifest, to track the waste to its final disposal site.[10]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated; if working in a fume hood, keep it running.[11]
-
Don PPE: Before addressing the spill, don the full personal protective equipment described in Section 3.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[11][12] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal.[1]
-
Labeling: Label the container as "Hazardous Waste - Spill Debris" and list the spilled chemical (this compound) and any absorbents used.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the sealed container of spill debris following the procedure for bulk disposal (Section 5.2).[11]
By adhering to these rigorous, safety-first procedures, you can ensure the responsible management of this compound waste, upholding your commitment to a safe and environmentally conscious laboratory.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pfw.edu [pfw.edu]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. opcw.org [opcw.org]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
- 11. Diethyl allylphosphonate - Safety Data Sheet [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Allylphosphonate
As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Dimethyl allylphosphonate (CAS No. 757-54-0) demands a comprehensive understanding of its properties and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of personal protective equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety in the laboratory.
Hazard Assessment: A Conservative Approach
This compound is a colorless liquid organophosphorus compound.[1] While some safety data sheets (SDS) suggest that at its given concentration, it does not meet the criteria for hazard classification, it is crucial to recognize that data may be limited.[1] Structurally related compounds, such as Diethyl allylphosphonate, are known to cause skin, eye, and potential respiratory irritation.[2][3] Therefore, a conservative approach that anticipates potential hazards is the most responsible course of action. Thermal decomposition can also lead to the release of irritating gases and vapors, including oxides of phosphorus and carbon oxides.[1][4]
Given these considerations, we will proceed with the assumption that this compound poses a potential risk of skin and eye irritation, and its vapors may be harmful if inhaled.
Core Directive: Selecting Appropriate PPE
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific task and the quantities of the substance being handled. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in Fume Hood) | Safety glasses with side shields or chemical splash goggles (EN 166 compliant)[1][3] | Nitrile rubber gloves[1] | Standard laboratory coat | Not typically required with adequate ventilation[1] |
| Handling Larger Quantities or Outside of Fume Hood | Chemical splash goggles and a face shield | Nitrile rubber gloves[1] | Chemically resistant apron over a lab coat or chemical-resistant coveralls | Air-purifying respirator with an appropriate organic vapor cartridge (e.g., Type ABEK) |
| Small Spill Cleanup | Chemical splash goggles and a face shield | Double-gloving with Nitrile rubber gloves | Chemically resistant apron or coveralls | Air-purifying respirator with an appropriate organic vapor cartridge |
| Emergency Response (Large Spill) | Full-face, self-contained breathing apparatus (SCBA) | Heavy-duty, chemical-resistant gloves | Full chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
Causality Behind PPE Choices
-
Eye and Face Protection : The volatility of this compound, though not extensively documented, necessitates protection against splashes and potential vapors.[1] Goggles provide a seal around the eyes, which standard safety glasses do not. A face shield offers an additional barrier for the entire face during operations with a higher splash risk, such as transfers of larger volumes.
-
Hand Protection : As the primary route of exposure for many laboratory chemicals is dermal contact, selecting the correct gloves is critical.[5] Nitrile rubber is recommended in the SDS for this compound.[1] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Body Protection : A standard lab coat is sufficient to protect against minor splashes during small-scale operations. For tasks with a greater risk of contamination, such as handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be worn.[7] Contaminated clothing must be removed immediately and laundered separately before reuse, or disposed of if heavily contaminated.[8]
-
Respiratory Protection : While routine handling in a certified chemical fume hood should provide adequate ventilation, respiratory protection is a crucial secondary line of defense.[1] An air-purifying respirator should be used if there is a risk of inhaling vapors, such as during a spill or when adequate engineering controls are not available.[9]
Operational and Disposal Plans
Step-by-Step Protocol for Routine Handling
-
Preparation : Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
PPE Donning : Put on a lab coat, followed by safety goggles and nitrile gloves.
-
Chemical Transfer : Conduct all transfers of this compound inside the fume hood. Use a pipette or a funnel for liquid transfers to minimize splashing.
-
Post-Handling : Tightly close the container.[1][2] Wipe down the work surface with an appropriate decontaminating solution.
-
PPE Doffing : Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and wash your hands thoroughly with soap and water.[3]
Step-by-Step Protocol for Small Spill Cleanup
-
Alert and Isolate : Alert personnel in the immediate area. If safe to do so, restrict access to the spill area.
-
Don PPE : At a minimum, wear chemical splash goggles, a face shield, double nitrile gloves, and a chemically resistant apron. If the spill is significant or ventilation is poor, use an air-purifying respirator.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite or sand.[2][4] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate : Wipe the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.[4]
Disposal of Contaminated PPE
-
Gloves and other disposable items : Place in a designated hazardous waste container immediately after use.
-
Reusable PPE (e.g., aprons, coveralls) : If not heavily contaminated, these should be cleaned according to the manufacturer's instructions.[8] If drenched or heavily contaminated, they must be disposed of as hazardous waste.[8]
-
Never take contaminated PPE home.[8]
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][10][11]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[12] Remove any contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][12]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][4]
Workflow Visualization
The following diagram illustrates the logical flow for responding to a small chemical spill.
Caption: Workflow for a small this compound spill.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. opcw.org [opcw.org]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. epa.gov [epa.gov]
- 9. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. poison.org [poison.org]
- 11. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
